molecular formula C10H17Cl2N3 B1502817 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride CAS No. 1158392-64-3

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride

Cat. No.: B1502817
CAS No.: 1158392-64-3
M. Wt: 250.17 g/mol
InChI Key: BHKUPXAMBZATPA-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride (CAS 1158392-64-3) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 10 H 17 Cl 2 N 3 and a molecular weight of 250.17, this piperazine derivative is a salt form designed to enhance stability and solubility in various experimental conditions . Piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The piperazine ring is a common feature in molecules that interact with central nervous system (CNS) targets . For instance, some pyridinylpiperazine compounds are known to act as potent and selective α2-adrenergic receptor antagonists . Furthermore, recent research has explored non-peptide piperazine-based inhibitors, highlighting the scaffold's significance in developing novel antiviral agents, including potential inhibitors of the SARS-CoV-2 main protease (M pro ) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;/h1-3,8,11H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKUPXAMBZATPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671797
Record name 1-[(Pyridin-3-yl)methyl]piperazine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158392-64-3
Record name 1-[(Pyridin-3-yl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride. Synthesizing data from established chemical literature and analogous compounds, this document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the characteristics of the free base, 1-(Pyridin-3-ylmethyl)piperazine, and extrapolates the properties of its more stable and water-soluble dihydrochloride salt, offering insights into its handling, analysis, and utility as a key building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine-Pyridine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, acting on various biological targets.[1] The incorporation of a pyridine ring, as seen in 1-(Pyridin-3-ylmethyl)piperazine, introduces a key aromatic system that can engage in specific interactions with biological macromolecules, making this scaffold particularly valuable in the design of novel therapeutics.[3] This compound serves as a critical intermediate in the synthesis of agents targeting the central nervous system, among other applications.[3][4]

This guide focuses on the dihydrochloride salt of 1-(Pyridin-3-ylmethyl)piperazine, a form often preferred in research and development due to its enhanced stability and solubility in aqueous media compared to the free base.[5][6]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following data is a consolidation of information on the free base and related piperazine salts.

Core Compound: 1-(Pyridin-3-ylmethyl)piperazine (Free Base)
PropertyValueSource(s)
CAS Number 39244-80-9[3][7]
Molecular Formula C₁₀H₁₅N₃[3][7]
Molecular Weight 177.25 g/mol [3][7]
Appearance Colorless to light yellow liquid[3]
Purity ≥ 97% (GC)[3]
Storage Conditions 0-8 °C[3]
Dihydrochloride Salt: this compound

The dihydrochloride salt is formed by the reaction of the free base with two equivalents of hydrochloric acid. This conversion significantly alters the physical properties of the compound.

PropertyExtrapolated/Typical ValueRationale/Source(s)
Appearance White to off-white crystalline solidBased on typical properties of amine hydrochlorides.[5][8]
Solubility Freely soluble in water; soluble in polar organic solvents like methanol and ethanol.Amine salts exhibit increased polarity, leading to higher aqueous solubility.[6][9][10][11]
Stability More stable than the free base, particularly against oxidation and degradation.Salt formation increases the stability of piperazine compounds.[5]
Hygroscopicity Likely hygroscopic.A common characteristic of hydrochloride salts.

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the formation of the free base followed by its conversion to the dihydrochloride salt.

Synthesis of 1-(Pyridin-3-ylmethyl)piperazine (Free Base)

A common synthetic route involves the reductive amination of 3-pyridinecarboxaldehyde with piperazine.

G cluster_0 Step 1: Reductive Amination 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate_Imine Intermediate Imine 3-Pyridinecarboxaldehyde->Intermediate_Imine Reaction Piperazine Piperazine Piperazine->Intermediate_Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Intermediate_Imine Solvent Solvent (e.g., Dichloromethane) Solvent->Intermediate_Imine Free_Base 1-(Pyridin-3-ylmethyl)piperazine (Free Base) Intermediate_Imine->Free_Base Reduction

Caption: Synthesis of the free base via reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane, add piperazine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure free base.

Formation of the Dihydrochloride Salt

The purified free base is then converted to its dihydrochloride salt.

G cluster_1 Step 2: Salt Formation Free_Base 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride_Salt 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride Free_Base->Dihydrochloride_Salt Protonation HCl_Solution 2 eq. HCl in Solvent (e.g., Ethanol or Diethyl Ether) HCl_Solution->Dihydrochloride_Salt

Caption: Conversion of the free base to the dihydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(Pyridin-3-ylmethyl)piperazine free base in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (2 equivalents), for instance, as a solution in the same solvent, to the stirred solution of the free base.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain the final this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical MethodExpected Observations/Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. The spectra will show characteristic peaks for the pyridine and piperazine moieties.
Mass Spectrometry (MS) To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 178.13 for [M+H]⁺).[12]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule, such as N-H stretches (from the protonated amines), C-H stretches, and C=N and C=C stretches from the pyridine ring.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound. A single major peak should be observed under appropriate chromatographic conditions.
Gas Chromatography (GC) Can be used for purity assessment, particularly for the more volatile free base.[13][14]
Elemental Analysis To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the theoretical values for C₁₀H₁₇Cl₂N₃.

Applications in Research and Development

1-(Pyridin-3-ylmethyl)piperazine and its salts are valuable building blocks in the synthesis of a wide range of biologically active molecules.[3]

  • Neuropharmacology: This scaffold is a key component in the development of novel therapeutic agents targeting neurological and psychiatric disorders.[3][4] It is used in the synthesis of compounds that modulate neurotransmitter systems, such as serotonin and dopamine receptors.[4]

  • Oncology: The piperazine-pyridine motif has been explored in the design of anti-cancer agents.[3]

  • Organic Synthesis: It serves as a versatile intermediate for the creation of more complex molecules due to the reactive nature of the secondary amine in the piperazine ring.[3]

  • Coordination Chemistry: The nitrogen atoms in the piperazine and pyridine rings can act as ligands, allowing for the formation of coordination complexes with various metals.[3][15]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety goggles, to avoid skin and eye contact.[16][17]

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or aerosols.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[19]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its favorable chemical properties, including enhanced stability and solubility as a dihydrochloride salt, make it a practical and valuable synthetic intermediate. This guide provides a foundational understanding of its characteristics, synthesis, and applications, serving as a resource for researchers aiming to leverage this versatile molecular scaffold in their scientific endeavors.

References

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Piperazine dihydrochloride - Solubility of Things. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-Pyridin-3-Yl-Piperazine Dihydrochloride - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Analytical CHEMISTRY. (2011). Retrieved January 20, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). Retrieved January 20, 2026, from [Link]

  • Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (2025, March 31). Retrieved January 20, 2026, from [Link]

  • Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved January 20, 2026, from [Link]

  • Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). Retrieved January 20, 2026, from [Link]

  • 12.0 Piperazine Dihydrochloride.docx - G.AMPHRAY LABORATORIES. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine - ResearchGate. (2019, October 14). Retrieved January 20, 2026, from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzylpiperazine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review - PubMed. (2024). Retrieved January 20, 2026, from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • 24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved January 20, 2026, from [Link]

  • 1-[(pyridin-3-yl)methyl]piperazine (C10H15N3) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern drug discovery and development. The document delineates its molecular architecture, physicochemical properties, and a representative synthetic pathway. Core emphasis is placed on the rigorous, multi-technique approach required for its structural elucidation, detailing the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This guide is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the characterization and application of this versatile molecular scaffold.

Introduction: A Scaffold of Neurological Significance

The piperazine ring is one of the most prevalent heterocyclic motifs in biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties and serve as a rigid scaffold for orienting pharmacophoric groups.[1] When combined with the pyridine ring—another cornerstone of medicinal chemistry—the resulting structure becomes a potent template for interacting with biological targets.[2]

1-(Pyridin-3-ylmethyl)piperazine is a prime example of this synergy. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4] Its structure is a foundational element for modulators of serotonin and dopamine receptors, leading to the development of novel antidepressants, antipsychotics, and anxiolytic agents.[4] This guide focuses on the dihydrochloride salt form of the molecule, which enhances its stability and aqueous solubility, making it ideal for pharmaceutical formulation and biological testing.

Molecular Structure and Physicochemical Properties

The molecular structure consists of three key components: a pyridine ring, a flexible piperazine ring, and a methylene (-CH₂-) group that links them. In the dihydrochloride salt form, the two most basic nitrogen atoms—one on the pyridine ring and the secondary amine of the piperazine ring—are protonated and associated with two chloride counter-ions. This protonation significantly influences the molecule's electronic distribution and physical properties.

The piperazine ring typically adopts a stable, low-energy chair conformation, which dictates the spatial orientation of substituents and their interactions with receptor binding sites.[5][6]

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Free Base CAS Number 39244-80-9 [3][7]
Free Base Formula C₁₀H₁₅N₃ [3]
Free Base Mol. Weight 177.25 g/mol [3]
Dihydrochloride Formula C₁₀H₁₇Cl₂N₃ -
Dihydrochloride Mol. Weight 250.17 g/mol -
Appearance (Free Base) Colorless to light yellow liquid [3][7]

| Appearance (Salt) | White to off-white solid |[8] |

Synthesis and Purification

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine is typically achieved via nucleophilic substitution or reductive amination, both of which are robust and scalable methods. The choice of pathway often depends on the availability and cost of the starting materials.

Causality of Experimental Choice: Reductive amination is often preferred in a discovery setting due to its operational simplicity and the wide availability of aldehydes. The reaction proceeds by forming an iminium ion intermediate from 3-pyridinecarboxaldehyde and piperazine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen over harsher reagents like sodium borohydride because it is selective for the iminium ion over the aldehyde, minimizing side reactions.

Experimental Protocol: Synthesis via Reductive Amination
  • Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added piperazine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes, controlling any exotherm. The reaction is stirred at room temperature for 4-6 hours until completion is confirmed by TLC or LC-MS.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted three times with DCM.

  • Purification (Free Base): The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(Pyridin-3-ylmethyl)piperazine as a liquid.

  • Salt Formation: The purified free base is dissolved in isopropanol. To this solution, 2.2 equivalents of a solution of HCl in isopropanol are added dropwise with stirring.

  • Isolation: The resulting precipitate is stirred for 1 hour, collected by filtration, washed with cold isopropanol and then diethyl ether, and dried under vacuum to yield this compound as a white solid.

Caption: General workflow for the synthesis and salt formation.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of the final product is a critical, self-validating step in synthesis. A combination of spectroscopic and analytical techniques is employed to provide an unambiguous structural assignment.

cluster_workflow Analytical Characterization Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography Sample Purified Sample NMR_Prep Dissolve in D₂O or DMSO-d₆ Sample->NMR_Prep MS_Prep Dissolve in MeOH/H₂O Sample->MS_Prep Xray_Prep Grow Single Crystals Sample->Xray_Prep NMR_Acq Acquire ¹H, ¹³C, COSY, HSQC Spectra NMR_Prep->NMR_Acq NMR_Data Connectivity & Chemical Environment NMR_Acq->NMR_Data MS_Acq Analyze via ESI-MS MS_Prep->MS_Acq MS_Data Molecular Weight & Fragmentation MS_Acq->MS_Data Xray_Acq Perform X-ray Diffraction Xray_Prep->Xray_Acq Xray_Data 3D Structure & Conformation Xray_Acq->Xray_Data

Caption: Integrated workflow for comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choice: The sample is dissolved in a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is useful as the salt is highly water-soluble, but the acidic N-H protons will exchange with deuterium and become invisible. DMSO-d₆ is often preferred as it solubilizes the salt and allows for the observation of the N-H protons.

Table 2: Predicted NMR Data (in DMSO-d₆, values are approximate)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 8.5 - 8.8 m Protons on Pyridine Ring (ortho to N)
7.5 - 7.9 m Protons on Pyridine Ring (other)
~4.0 s -CH₂ - (Methylene Bridge)
3.0 - 3.5 m 8H, Piperazine Protons
9.0 - 11.0 br s 3H, N-H Protons (2 on piperazine, 1 on pyridine)
¹³C 145 - 155 - Pyridine C (adjacent to N)
125 - 140 - Pyridine C (other)
~55 - Methylene Bridge C

| | ~45 | - | Piperazine C |

  • Sample Preparation: Accurately weigh 5-10 mg of the dihydrochloride salt and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment, often requiring several hours.

  • 2D NMR (Optional but Recommended): Perform COSY (H-H correlation) and HSQC (C-H correlation) experiments to unambiguously assign all proton and carbon signals.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton counts.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Causality of Experimental Choice: Electrospray Ionization (ESI) is the method of choice for this molecule. Because the compound is already a salt (pre-ionized in solution), ESI is a soft ionization technique that can gently transfer the intact cation of the free base [M+H]⁺ into the gas phase for analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected parent ion will be for the free base cation, [C₁₀H₁₅N₃ + H]⁺, at a mass-to-charge ratio (m/z) of 178.13.

  • Fragmentation (MS/MS): Select the parent ion (m/z 178) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. Key fragments would include the pyridylmethyl cation (m/z 92) resulting from the cleavage of the C-N bond between the methylene bridge and the piperazine ring.

Single-Crystal X-ray Crystallography

This technique provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Causality of Experimental Choice: Obtaining a high-quality single crystal is the most critical and often most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common and effective method. The choice of solvent (e.g., ethanol/water, isopropanol) is determined empirically.

  • Crystal Growth: Dissolve the dihydrochloride salt in a minimal amount of a suitable solvent (e.g., warm ethanol). Allow the solution to cool slowly and evaporate over several days in a vibration-free environment. Alternatively, vapor diffusion methods can be employed.

  • Crystal Selection: Identify a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen is used to cool the crystal, minimizing thermal motion and improving data quality. The crystal is rotated in the X-ray beam, and diffraction data are collected.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the electron density map and determine the positions of all non-hydrogen atoms. The structural model is then refined to best fit the experimental data, yielding a final structure with details on conformation and intermolecular hydrogen bonding between the protonated nitrogens and the chloride ions.[5]

Safety and Handling

As with many amine salts and piperazine derivatives, this compound should be handled with appropriate care.[9]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a fundamentally important scaffold in medicinal chemistry. Its true value is realized when its synthesis is coupled with a robust and orthogonal set of analytical techniques. The combination of NMR for connectivity, Mass Spectrometry for molecular weight and fragmentation, and X-ray Crystallography for three-dimensional architecture provides the unequivocal structural proof required for advancing such molecules in a drug development pipeline. This guide serves as a technical framework for the synthesis, characterization, and safe handling of this valuable compound.

References

  • PubChem. Piperazine Dihydrochloride. [Link]

  • MySkinRecipes. 1-Pyridin-3-Yl-Piperazine Dihydrochloride. [Link]

  • Bonacina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1298. [Link]

  • El-Ghozzi, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). IUCrData, 6(3). [Link]

  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(1), 77-99. [Link]

  • ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • Jasinski, J. P., et al. (2019). 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate. IUCrData, 4(7). [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the putative mechanism of action for 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding from structurally related compounds to postulate a multi-target pharmacological profile. Given the limited direct research on this specific molecule, this paper establishes a scientifically grounded framework for future investigation by drawing parallels from closely related pyridinylpiperazine analogs.

Introduction: The Pyridinylpiperazine Scaffold in Neuropharmacology

The pyridinylpiperazine moiety is a well-established pharmacophore in contemporary medicinal chemistry, recognized for its versatile interactions with a range of G-protein coupled receptors (GPCRs) within the central nervous system (CNS). Compounds incorporating this scaffold have been extensively investigated for their therapeutic potential in treating a variety of neurological and psychiatric disorders. This compound, as a member of this class, is posited to modulate key neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic pathways. Its utility is often as a crucial synthetic intermediate in the creation of more complex pharmaceutical agents targeting these systems.[1]

Chemical Structure and Properties

IUPAC Name: 1-(pyridin-3-ylmethyl)piperazine;dihydrochloride

Molecular Formula: C₁₀H₁₇Cl₂N₃

Molecular Weight: 250.17 g/mol

PropertyValueSource
CAS Number 39244-80-9 (free base)
PubChem CID 156975 (free base)
Appearance Colorless to light yellow liquid (free base)

Hypothesized Multi-Target Mechanism of Action

Based on extensive research into its structural analogs, 1-(Pyridin-3-ylmethyl)piperazine is likely to exhibit a complex pharmacological profile, acting as a ligand for multiple neurotransmitter receptors. This multi-target engagement is a hallmark of many atypical antipsychotics and antidepressants, suggesting a potential therapeutic utility in complex CNS disorders.

Dopaminergic System Modulation

Derivatives of pyridinylmethylpiperazine have demonstrated significant affinity for dopamine D₂, D₃, and D₄ receptors. The nature of this interaction can range from antagonism to partial agonism. For instance, certain substituted pyridylmethylpiperazine derivatives are potent antagonists of apomorphine-induced climbing in mice, a preclinical model indicative of dopamine receptor blockade. This suggests a potential for antipsychotic-like activity by mitigating hyperdopaminergic states.

Hypothesized Dopamine D₂ Receptor Antagonism Signaling Pathway

Dopamine D2 Receptor Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DA Dopamine D2R Dopamine D₂ Receptor DA->D2R Activates Compound 1-(Pyridin-3-ylmethyl)piperazine Compound->D2R Antagonizes Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Response Altered Neuronal Excitability CREB->Neuronal_Response Modulates Gene Transcription

Caption: Hypothesized antagonistic action on the D₂ receptor signaling cascade.

Serotonergic System Modulation

The serotonergic system is another likely target. Analogs of 1-(Pyridin-3-ylmethyl)piperazine have shown affinity for various serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇. The interaction with the 5-HT₁A receptor is of particular interest, as agonism at this receptor is associated with anxiolytic and antidepressant effects, and can also mitigate the extrapyramidal side effects associated with dopamine D₂ receptor blockade.

Hypothesized Serotonin 5-HT₁A Receptor Agonism Signaling Pathway

Serotonin 5-HT1A Receptor Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT Serotonin (5-HT) 5HT1AR 5-HT₁A Receptor 5HT->5HT1AR Activates Compound 1-(Pyridin-3-ylmethyl)piperazine Compound->5HT1AR Agonist Action Gi Gαi 5HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neuronal_Response Neuronal Hyperpolarization Gi->Neuronal_Response Activates GIRK Channels cAMP cAMP AC->cAMP Reduces Production Radioligand Binding Assay Workflow Start Start: Receptor Membrane Preparation Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Quantification Analysis Data Analysis: Calculate IC₅₀ and Ki values Quantification->Analysis End End: Determine Binding Affinity Profile Analysis->End

Caption: Workflow for determining receptor binding affinities.

In Vitro Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, partial agonist, inverse agonist) of the compound at the identified target receptors.

Methodology:

  • Cell Culture: Use cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Principle:

    • For Gαi-coupled receptors (e.g., D₂, 5-HT₁A): Measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, AlphaLISA). For agonist activity, the compound will decrease cAMP levels. For antagonist activity, the compound will block the agonist-induced decrease in cAMP.

    • For Gαq-coupled receptors (e.g., 5-HT₂A): Measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4). Agonist activity will increase intracellular calcium. Antagonist activity will block the agonist-induced calcium release.

  • Data Analysis:

    • Generate concentration-response curves for the test compound.

    • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and the maximum effect (Emax).

Conclusion and Future Directions

While direct experimental data on this compound is not extensively available, the pharmacological profile of its structural analogs strongly suggests a mechanism of action involving modulation of dopaminergic, serotonergic, and adrenergic receptors. This multi-target profile indicates its potential as a lead compound or a key intermediate for the development of novel therapeutics for complex CNS disorders.

The proposed experimental protocols provide a clear path forward for the definitive characterization of its mechanism of action. Future research should focus on conducting comprehensive in vitro binding and functional assays, followed by in vivo studies to assess its behavioral effects in relevant animal models of neuropsychiatric conditions. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this and related pyridinylpiperazine compounds.

References

  • Chem-Impex. 1-Pyridin-3-ylmethyl-piperazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 156975, 1-(Pyridin-3-ylmethyl)piperazine. [Link]

  • MySkinRecipes. 1-Pyridin-3-Yl-Piperazine Dihydrochloride. [Link]

Sources

Unveiling the Biological Potential of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with the 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride scaffold. While primarily recognized as a versatile intermediate in medicinal chemistry, the inherent structural motifs of this compound—a pyridine ring and a piperazine moiety—suggest a rich pharmacological potential. This document synthesizes findings from studies on its close derivatives to elucidate its likely mechanisms of action, potential therapeutic targets, and methodologies for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this chemical entity.

Introduction: The Structural Significance of a Versatile Scaffold

This compound is a heterocyclic compound that has garnered significant attention as a key building block in the synthesis of novel therapeutic agents.[1] Its structure, featuring a pyridine ring linked to a piperazine moiety via a methylene bridge, is a recurring motif in a multitude of biologically active molecules. The pyridine ring, a bioisostere of a phenyl group, offers unique electronic properties and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and provides a versatile scaffold for further chemical modification.[2]

While extensive research has focused on the synthesis and evaluation of its derivatives, this guide will focus on the intrinsic and potential biological activities of the core 1-(Pyridin-3-ylmethyl)piperazine structure. By examining the pharmacological profiles of its closely related analogs, we can infer the likely biological targets and signaling pathways modulated by this compound.

Predicted Biological Activities and Mechanistic Insights

The biological activity of this compound can be logically inferred from the extensive research conducted on its derivatives. These studies point towards a broad spectrum of potential therapeutic applications, primarily centered around the central nervous system (CNS) and antimicrobial and anti-enzymatic activities.

Central Nervous System Modulation

The pyridylpiperazine scaffold is a well-established pharmacophore for targeting various CNS receptors. This is attributed to the ability of the piperazine nitrogen to be protonated at physiological pH, allowing for interactions with anionic sites on receptors, while the pyridine ring can engage in various non-covalent interactions.

  • Dopaminergic and Serotonergic Systems: Many piperazine derivatives exhibit significant affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[3] For instance, derivatives of 1-aryl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one have been developed as potent dopamine D4 receptor agonists.[4] The core 1-(Pyridin-3-ylmethyl)piperazine structure likely serves as a crucial element for receptor recognition and downstream signaling. The interplay between these neurotransmitter systems is fundamental in the pathophysiology of numerous psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.[3]

  • Muscarinic and Nicotinic Acetylcholine Receptors: The pyridylpiperazine moiety is also found in antagonists of muscarinic acetylcholine receptors (mAChRs) and modulators of nicotinic acetylcholine receptors (nAChRs).[5][6] For example, 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines have been identified as pan-muscarinic antagonists with CNS penetrant properties.[6] Furthermore, derivatives of 2-((pyridin-3-yloxy)methyl)piperazines have been developed as potent and selective modulators of the α7 nAChR, with potential applications in inflammatory disorders.[5]

The potential interaction of 1-(Pyridin-3-ylmethyl)piperazine with these receptors suggests its possible role as a modulator of cognitive function, mood, and neuroinflammation.

CNS_Modulation cluster_compound 1-(Pyridin-3-ylmethyl)piperazine cluster_receptors CNS Receptors cluster_effects Potential CNS Effects Compound 1-(Pyridin-3-ylmethyl)piperazine Dopamine Dopamine Receptors (D2, D3, D4) Compound->Dopamine Potential Agonist/Antagonist Serotonin Serotonin Receptors (5-HT1A, 5-HT2A) Compound->Serotonin Potential Agonist/Antagonist mAChR Muscarinic ACh Receptors Compound->mAChR Potential Antagonist nAChR Nicotinic ACh Receptors Compound->nAChR Potential Modulator Antipsychotic Antipsychotic Dopamine->Antipsychotic Antidepressant Antidepressant Serotonin->Antidepressant Anxiolytic Anxiolytic Serotonin->Anxiolytic Cognitive_Modulation Cognitive Modulation mAChR->Cognitive_Modulation Anti_inflammatory Neuro-anti-inflammatory nAChR->Anti_inflammatory Binding_Assay_Workflow Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound 1-(Pyridin-3-ylmethyl)piperazine (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis

Figure 2: Workflow for a radioligand binding assay.

The inhibitory effect on urease activity can be quantified using the Berthelot (indophenol) method, which measures the amount of ammonia produced.

Experimental Protocol: Urease Inhibition Assay

  • Enzyme and Substrate Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (pH 7.0) and a separate solution of urea in the same buffer.

  • Incubation: Pre-incubate the enzyme solution with various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution to the pre-incubated mixture.

  • Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding phenol-nitroprusside and alkaline hypochlorite reagents.

  • Color Development: Allow the color to develop for a set time (e.g., 30 minutes at 37°C).

  • Absorbance Measurement: Measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 625 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) can be determined using broth microdilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vivo Models

Based on the in vitro findings, appropriate in vivo models can be selected to evaluate the therapeutic potential of the compound.

  • CNS Activity: For potential antipsychotic effects, models such as the amphetamine-induced hyperlocomotion test in rodents can be employed. Antidepressant-like activity can be assessed using the forced swim test or tail suspension test.

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to evaluate anti-inflammatory potential.

Structure-Activity Relationship (SAR) Insights

Although this guide focuses on the core molecule, a brief discussion of the SAR of its derivatives provides valuable context for future drug design efforts.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence receptor affinity and selectivity. For instance, a nitro group at the 3-position of the pyridine ring in 1-(3-nitropyridin-2-yl)piperazine enhances its urease inhibitory activity. [7]* Substitution on the Piperazine Ring: Modification of the second nitrogen atom of the piperazine ring is a common strategy to modulate the pharmacological profile. Attaching bulky aromatic or heteroaromatic groups can enhance affinity for specific receptors.

Conclusion and Future Directions

This compound is a promising chemical scaffold with a high potential for a diverse range of biological activities. Based on the pharmacological profiles of its derivatives, this compound is predicted to modulate key CNS neurotransmitter systems, inhibit urease activity, and exhibit antimicrobial properties.

Future research should focus on the systematic biological evaluation of the core this compound to establish its definitive pharmacological profile. Subsequent medicinal chemistry efforts can then be directed towards optimizing its potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. The insights and methodologies presented in this guide provide a solid foundation for unlocking the full therapeutic potential of this versatile molecule.

References

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368592.
  • McCreary, A. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-575.
  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
  • Naseer, M. M., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry, 12, 1435863.
  • Naseer, M. M., et al. (2024).
  • Kolasa, T., et al. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5093-109.
  • Kolasa, T., et al. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5093–5109.
  • Naseer, M. M., et al. (2024).
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences.
  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-83.
  • Lemoine, D., et al. (2020). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127331.
  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966–3983.
  • Teodori, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 107.
  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences.
  • Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(11), 2200223.
  • Lemoine, D., et al. (2020). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & medicinal chemistry letters, 30(16), 127331.
  • Lemoine, D., et al. (2020). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127331.

Sources

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride CAS number 39244-80-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine and its Dihydrochloride Salt

Introduction

1-(Pyridin-3-ylmethyl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Structurally, it integrates a pyridine ring with a piperazine moiety, a combination that confers a wide range of biological activities. This scaffold is particularly prominent in the development of novel therapeutic agents targeting the central nervous system (CNS), including modulators of serotonin and dopamine receptors.[1] Consequently, it is a key intermediate in the synthesis of drugs for neurological and psychiatric disorders such as depression, psychosis, and anxiety.[1] Beyond neuropharmacology, its unique chemical properties have led to applications in anti-cancer research, material science, and even agricultural chemistry.[2]

This guide provides a comprehensive technical overview of 1-(Pyridin-3-ylmethyl)piperazine and its commonly used salt form, the dihydrochloride. It is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, mechanism of action, analytical methodologies, and safety considerations.

Chemical Identity and Physicochemical Properties

A point of clarification is essential regarding the compound's identification. The CAS number 39244-80-9 refers to the free base form, 1-(Pyridin-3-ylmethyl)piperazine.[2] The dihydrochloride salt, which enhances stability and solubility for experimental use, is associated with different identifiers. For instance, the structurally similar compound 1-Pyridin-3-yl-piperazine dihydrochloride has the CAS number 470441-67-9.[] Researchers should verify the specific form and corresponding CAS number from their supplier.

The key physicochemical properties are summarized below for both the free base and a representative dihydrochloride salt.

Property1-(Pyridin-3-ylmethyl)piperazine (Free Base)1-(Pyridin-3-yl)piperazine Dihydrochloride (Related Salt)
Synonyms 1-(3-Pyridylmethyl)piperazine1-(Pyridin-3-yl)piperazine;dihydrochloride
CAS Number 39244-80-9[2]470441-67-9[]
Molecular Formula C₁₀H₁₅N₃[2]C₉H₁₅Cl₂N₃[1]
Molecular Weight 177.25 g/mol [2]236.14 g/mol [1]
Appearance Colorless to light yellow liquid[2]White to cream-colored powder or needles[4][5]
Solubility Freely soluble in waterSoluble in water
Storage Conditions Store at 0-8 °C[2]Store at room temperature, sealed, dry[1]

Synthesis and Manufacturing

The synthesis of pyridinylpiperazine derivatives typically involves a nucleophilic aromatic substitution reaction. A common strategy is the reaction of a pyridine derivative bearing a good leaving group (such as a halogen) with piperazine. The nitro group, for example, can activate a leaving group at an adjacent position, making it a strong electrophilic center for the nucleophilic attack by the nitrogen atom of piperazine.[6]

Representative Synthetic Protocol

The following is a generalized, step-by-step methodology adapted from the synthesis of similar pyridinylpiperazine compounds.[6]

Step 1: Nucleophilic Substitution

  • To a solution of 3-(chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., acetonitrile), add an excess of piperazine (typically 2-3 equivalents).

  • Add a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrochloride and facilitate the reaction.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS. The base neutralizes the HCl formed, driving the reaction to completion.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product, 1-(Pyridin-3-ylmethyl)piperazine.

Step 2: Purification

  • The crude product can be purified using column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. This step is crucial to remove unreacted starting materials and byproducts.

Step 3: Salt Formation (Dihydrochloride)

  • Dissolve the purified free base in a suitable solvent, such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove residual acid, and dry under vacuum.

Synthesis_Workflow Reactant1 3-(Chloromethyl)pyridine Reaction Nucleophilic Substitution (Reflux, 12-24h) Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Solvent Acetonitrile (Solvent) K₂CO₃ (Base) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification FreeBase 1-(Pyridin-3-ylmethyl)piperazine (Free Base) Purification->FreeBase SaltFormation Salt Formation (HCl Addition) FreeBase->SaltFormation FinalProduct 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride SaltFormation->FinalProduct

Caption: Generalized workflow for the synthesis of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride.

Mechanism of Action and Pharmacological Profile

The pharmacological profile of this compound is dictated by its two core components: the piperazine ring and the pyridinylmethyl group.

  • Piperazine Moiety: The piperazine core is well-established as an anthelmintic agent. Its mechanism of action involves agonizing gamma-aminobutyric acid (GABA) receptors on the muscle cells of nematodes.[7] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and suppressing action potentials.[8] The result is a flaccid paralysis of the worm, which loses its grip on the intestinal wall and is expelled from the host's body via normal peristalsis.[7][9]

  • Pyridinylmethyl Moiety: The pyridinylmethyl group is responsible for conferring specificity towards targets within the mammalian CNS. This scaffold is a cornerstone for designing ligands that modulate neurotransmitter systems.[2] Specifically, derivatives of pyridinylpiperazine are known to interact with:

    • Serotonin (5-HT) and Dopamine (DA) Receptors: Its primary value lies in its use as a precursor for agents targeting these receptors, which are implicated in mood, cognition, and motor control.[1]

    • α₂-Adrenergic Receptors: Certain pyridinylpiperazine derivatives have been identified as potent and selective antagonists of α₂-adrenergic receptors, which play a role in regulating neurotransmitter release.[10]

Mechanism_of_Action Compound 1-(Pyridin-3-ylmethyl)piperazine Receptor CNS Neuroreceptor (e.g., Serotonin, Dopamine, α₂-Adrenergic) Compound->Receptor Binds to Signaling Modulation of Downstream Signaling Pathways Receptor->Signaling Activates/Inhibits Response Therapeutic Effect (e.g., Antidepressant, Antipsychotic) Signaling->Response Leads to

Caption: Conceptual pathway illustrating the CNS-targeted mechanism of action.

Applications in Research and Drug Development

The principal application of 1-(Pyridin-3-ylmethyl)piperazine is as a versatile intermediate in the synthesis of more complex, biologically active molecules.

  • Central Nervous System (CNS) Agents: This is the most prominent area of application. The compound serves as a foundational scaffold for building molecules evaluated as antidepressants, antipsychotics, and anxiolytics.[1] Its structure allows for facile modification to optimize binding affinity and selectivity for various neuroreceptors.

  • Anti-Cancer Research: Researchers have utilized this compound in the development of novel therapeutic agents for oncology.[2] The piperazine and pyridine rings can be functionalized to interact with targets relevant to cancer cell proliferation and survival.

  • Material Science: The unique chemical properties of the compound lend themselves to applications in the development of advanced materials, such as specialized polymers and coatings.[2]

  • Agricultural Chemistry: It has been employed in the formulation of agrochemicals, contributing to the development of more effective and environmentally safer pesticides and herbicides.[2]

Analytical Methodologies

Accurate identification and quantification are critical for quality control and research purposes. A variety of analytical techniques can be employed for the analysis of piperazine and its derivatives.

Commonly Used Techniques:

  • High-Performance Liquid Chromatography (HPLC): The most common method, often coupled with UV or mass spectrometry (LC-MS) detectors for high sensitivity and specificity.

  • Gas Chromatography (GC): Suitable for volatile derivatives, often requiring a derivatization step to improve thermal stability and detection.[11]

  • Spectrophotometry: Colorimetric methods can be used for quantification but may lack the specificity of chromatographic techniques.

Protocol: UHPLC-Fluorescence Detector (FLD) Analysis

The following is a detailed protocol for the trace analysis of piperazine residues, which can be adapted for 1-(Pyridin-3-ylmethyl)piperazine. This method uses derivatization with dansyl chloride to create a fluorescent product, enabling highly sensitive detection.[12]

1. Sample Preparation and Extraction:

  • Homogenize the sample matrix (e.g., tissue, formulation).

  • Perform an extraction using an appropriate solvent system, such as accelerated solvent extraction (ASE).

  • Purify the extract using a solid-phase extraction (SPE) column (e.g., strong cation-exchange) to isolate the analyte from interfering matrix components.

2. Derivatization:

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a buffer solution (e.g., borate buffer, pH 9.0).

  • Add a solution of dansyl chloride in acetone.

  • Incubate the mixture in a water bath at 60°C for 30-60 minutes in the dark. The dansyl group reacts with the secondary amine of the piperazine ring.

  • Quench the reaction by adding a small amount of ammonia solution.

3. UHPLC-FLD Analysis:

  • Column: Use a reverse-phase column (e.g., C18, 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: An isocratic or gradient mixture of ultrapure water and acetonitrile.

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Fluorescence Detection: Set the excitation wavelength to ~340 nm and the emission wavelength to ~525 nm.

  • Quantification: Generate a calibration curve using standards of known concentrations prepared in the same manner.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Accelerated Solvent Extraction (ASE) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization (Dansyl Chloride) Purification->Derivatization UHPLC UHPLC Separation (C18 Column) Derivatization->UHPLC FLD Fluorescence Detection (Ex: 340nm, Em: 525nm) UHPLC->FLD Quant Quantification FLD->Quant

Caption: Workflow for the sensitive analysis of piperazine derivatives using UHPLC-FLD.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and may be harmful if ingested or inhaled.[13]

Hazard StatementPrecautionary Measures
H315: Causes skin irritation [14]P280: Wear protective gloves/protective clothing/eye protection.[15]
H319: Causes serious eye irritation [13][14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H302/H332: May be harmful if swallowed or inhaled [13]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[16]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or mists.[17]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[1][13] The compound may be hygroscopic (absorbs moisture from the air).[5][14]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[16] If inhaled, move the person to fresh air.[13] If swallowed, seek immediate medical attention.[16]

Toxicological Profile: The toxicological properties have not been fully investigated for this specific compound.[13] However, the parent piperazine structure can cause gastrointestinal upset, nausea, and neurological effects like incoordination and muscle weakness at high doses.[5] It is recommended that piperazine be given to pregnant women only if clearly indicated, as it may be partially converted to a potentially carcinogenic nitrosamine derivative.[4]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the field of drug discovery. Its value as a versatile synthetic intermediate for CNS-active agents is well-established. A thorough understanding of its chemical properties, synthetic routes, and analytical methods is crucial for its effective and safe utilization in research and development. As new therapeutic challenges emerge, the strategic use of such foundational scaffolds will continue to be a key driver of innovation in medicinal chemistry.

References

  • MySkinRecipes. 1-Pyridin-3-Yl-Piperazine Dihydrochloride.
  • Chem-Impex. 1-Pyridin-3-ylmethyl-piperazine.
  • PubMed. Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats.
  • PubChem. Piperazine Dihydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(2-Pyrimidyl)piperazine dihydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(Piperidin-1-ylmethyl)aniline.
  • The Good Scents Company. piperazine dihydrochloride, 142-64-3.
  • Patsnap Synapse. What is the mechanism of Piperazine?.
  • Echemi. 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride.
  • CDC. NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • LabNovo. CAS 39244-80-9 MFCD01862552-1-(Pyridin-3-Ylmethyl)Piperazine 1-(3-吡啶甲基)哌嗪.
  • European Medicines Agency. MRL - Piperazine Summary Report (3).
  • BOC Sciences. CAS 470441-67-9 1-Pyridin-3-yl-piperazine dihydrochloride.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Guo, Y.W., et al. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
  • Naseer, M.M., et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.
  • del Castillo, J., et al. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed.
  • Wikipedia. Pyridinylpiperazine.
  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.

Sources

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Authored by: A Senior Application Scientist

Foreword: The Criticality of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the question of solubility. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed and exert its therapeutic effect, making aqueous solubility a cornerstone of bioavailability and, ultimately, clinical efficacy.[1] This is particularly true for orally administered drugs, which must dissolve in the gastrointestinal fluids to permeate biological membranes.[1]

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry, likely as a synthetic intermediate or a potential therapeutic agent itself.[2] Given the absence of specific public solubility data for this particular salt, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to expertly characterize its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and salt form, provide a rigorous, field-proven protocol for its experimental determination, and discuss the interpretation of the resulting data within a regulatory and developmental context.

Molecular Profile and Rationale for Dihydrochloride Salt Formation

The Core Moiety: 1-(Pyridin-3-ylmethyl)piperazine

The parent molecule, 1-(Pyridin-3-ylmethyl)piperazine, is a bifunctional organic compound featuring two key heterocyclic systems: a piperazine ring and a pyridine ring.[2]

  • Piperazine Ring: This six-membered ring containing two opposing nitrogen atoms is a "privileged structure" in medicinal chemistry.[3] Its presence often enhances water solubility and provides desirable pharmacokinetic properties.[3][4] The two nitrogen atoms can act as hydrogen bond acceptors and are basic, making them ideal sites for salt formation.[4]

  • Pyridine Ring: As a nitrogenous heterocycle, the pyridine ring also contributes to the molecule's polarity. The nitrogen atom in the pyridine ring is weakly basic.

The combination of these two moieties results in a molecule with multiple basic centers, making it an excellent candidate for salt formation to improve its physicochemical properties.

The Dihydrochloride Salt: Engineering for Enhanced Solubility

The conversion of a free base into a salt is a widely adopted strategy in the pharmaceutical industry to overcome suboptimal properties, with approximately 50% of all drugs administered as salts.[5] The selection of the dihydrochloride form for 1-(Pyridin-3-ylmethyl)piperazine is a deliberate and scientifically grounded choice.

Causality behind Salt Selection:

  • Enhanced Aqueous Solubility: The primary driver for creating a hydrochloride salt is to significantly increase water solubility.[6] The parent molecule has three basic nitrogen atoms: two in the piperazine ring and one in the pyridine ring. In the presence of two equivalents of hydrochloric acid (HCl), the two most basic nitrogen atoms—the two amines in the piperazine ring—are protonated to form ammonium cations. This ionic character drastically improves the molecule's interaction with polar water molecules, facilitating dissolution.[6]

  • Improved Stability and Handling: Salt formation often yields a stable, crystalline solid that is easier to handle, purify, and formulate compared to its free base counterpart, which may be an oil or a less stable solid.[6] Crystalline solids possess better flow properties, which are crucial for manufacturing processes like tableting.[6]

  • Predictable Dissolution Profile: Hydrochloride salts often provide a more consistent and predictable dissolution profile, which is essential for achieving reliable drug absorption and bioavailability.[6]

Below is a diagram illustrating the protonation of the free base to form the dihydrochloride salt.

Caption: Protonation of the free base to its dihydrochloride salt.

Authoritative Protocol for Equilibrium Solubility Determination

To ensure regulatory acceptance and scientific validity, the solubility of an API must be determined using a standardized, robust method. The "shake-flask" method is the gold standard recommended by major regulatory bodies, including the World Health Organization (WHO), for this purpose.[7]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid API to a solvent of known volume and agitating the mixture at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved API represents its solubility in that specific solvent under the defined conditions.[7]

Experimental Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility.

G Shake-Flask Solubility Determination Workflow prep Step 1: Preparation - Weigh excess API into vials. - Add defined volume of buffer. equilibrate Step 2: Equilibration - Agitate at 37 ± 1 °C. - Ensure constant agitation (e.g., orbital shaker) for 24-48 hours. prep->equilibrate Start Incubation separate Step 3: Phase Separation - Centrifuge or filter (0.45 µm) to separate undissolved solid. equilibrate->separate Attain Equilibrium quantify Step 4: Quantification - Aspirate supernatant. - Dilute and analyze via validated HPLC-UV method. separate->quantify Isolate Supernatant solid_analysis Step 5: Solid Phase Analysis - Analyze remaining solid (e.g., XRPD) to check for form changes. separate->solid_analysis Isolate Solid data_report Step 6: Data Reporting - Calculate solubility (mg/mL). - Report pH, temperature, and solid form. quantify->data_report solid_analysis->data_report

Caption: Workflow for the WHO-recommended shake-flask solubility method.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (API)

  • Calibrated analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • pH meter

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated HPLC-UV system

  • X-Ray Powder Diffraction (XRPD) instrument (recommended)

  • Aqueous Buffers:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

Protocol:

  • Preparation:

    • Accurately weigh an amount of the API that is in clear excess of its expected solubility into separate glass vials for each pH condition. A starting point could be 20-50 mg of API in 2-5 mL of buffer.

    • Causality: Using an excess of solid is critical to ensure that the final solution is genuinely saturated, which is the definition of equilibrium solubility.[1]

    • Add a precise volume of the pre-equilibrated (37 ± 1 °C) aqueous buffer to each vial. Perform each pH condition in triplicate to assess variability.[7]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature of 37 ± 1 °C.[7]

    • Causality: 37 °C is chosen to mimic human physiological temperature, making the data relevant for bioavailability assessments.[7]

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. To validate the equilibrium time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let the majority of the solid settle.

    • Separate the saturated supernatant from the excess solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible filter (e.g., 0.45 µm).

    • Causality: This step is crucial to ensure that no undissolved solid particles are carried over into the sample for analysis, which would falsely inflate the solubility measurement. The filter material should be validated to ensure it does not adsorb the API.

  • Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method.[8]

    • Causality: A validated analytical method is the cornerstone of trustworthy data.[8] Validation ensures specificity, linearity, accuracy, and precision, guaranteeing that the measured concentration is reliable.[8]

  • Solid Phase Characterization (Trustworthiness Step):

    • Carefully collect the remaining solid from the vials after the experiment.

    • Analyze the solid using a technique like XRPD to confirm its crystal form.

    • Causality: This step validates the entire experiment. The solubility value is only meaningful for the solid form tested. If the API undergoes a polymorphic transformation or converts to a hydrate/solvate during the experiment, the measured solubility will not be that of the starting material.[7]

Data Presentation and Regulatory Interpretation

Quantitative solubility data should be presented clearly and concisely.

Solubility Data Table
pH ConditionTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.Solid Form Post-Experiment
1.2 (0.1 N HCl)37 ± 1DataDataDataDataDataConfirmed Dihydrochloride
4.5 (Acetate Buffer)37 ± 1DataDataDataDataDataConfirmed Dihydrochloride
6.8 (Phosphate Buffer)37 ± 1DataDataDataDataDataConfirmed Dihydrochloride
Interpretation within the Biopharmaceutics Classification System (BCS)

The obtained solubility data is critical for classifying the API according to the BCS. The key parameter is the Dose/Solubility (D/S) Volume.[7]

  • Definition: An API is considered "highly soluble" if the highest single therapeutic dose (in mg) is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[7]

Calculation:

D/S Volume (mL) = (Highest Therapeutic Dose [mg]) / (Lowest Measured Solubility [mg/mL])

Example: If the highest anticipated dose of this compound is 100 mg and its lowest measured solubility across the pH range is 50 mg/mL:

D/S Volume = 100 mg / 50 mg/mL = 2 mL

Since 2 mL is ≤ 250 mL, the compound would be classified as a highly soluble drug under these conditions. This classification has significant implications for drug development, potentially allowing for biowaivers and streamlining the regulatory pathway.[7]

It is important to note the potential for the common-ion effect to decrease the solubility of a hydrochloride salt in low pH (high chloride concentration) media.[5] However, for a dihydrochloride salt, this effect is often counteracted by the favorable pH for keeping the amine groups protonated and ionized.

Conclusion

This guide provides the authoritative framework and detailed, scientifically-justified protocols necessary for researchers to generate high-integrity solubility data for this compound. By adhering to the standardized shake-flask method, ensuring proper analytical validation, and confirming the solid-state form post-analysis, drug development professionals can confidently characterize this critical physicochemical property. The resulting data will be instrumental in guiding formulation strategies, understanding potential bioavailability, and navigating the regulatory landscape with robust and trustworthy science.

References

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025). Vertex AI Search.
  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
  • PubChem. (2025). 1-(Pyridin-3-yl)piperazine. PubChem.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • Piperazine. Wikipedia.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Piperazine. Solubility of Things.
  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • Al-Ghananeem, A. M. (2022).
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Raval, A. Factors Influencing (Affecting) on Solubility of Drugs in Solvent. SlideShare.
  • 1-Pyridin-3-yl-piperazine. Fluorochem.
  • Singh, L., et al. (2009). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Patil, S. A. (2021). Salt formation is a simple way of modifying the properties of a drug. World Journal of Pharmaceutical Research.
  • PubChem. (2025). 1-(4-Pyridyl)piperazine. PubChem - NIH.
  • 1-Pyridin-3-ylmethyl-piperazine. Chem-Impex.
  • piperazine dihydrochloride, 142-64-3. The Good Scents Company.
  • API Solubility and Dissolution Enhancement Via Formul
  • 1-(Pyridin-3-yl)piperazine hydrochloride. Sigma-Aldrich.
  • 1-(Pyridin-3-ylmethyl)piperazine. 1stsci.com.
  • 3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride. BLDpharm.

Sources

Introduction: The Imperative of Stability in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability Profile of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

This compound is a versatile heterocyclic compound featuring a piperazine ring linked to a pyridine nucleus via a methylene bridge. This structural motif is of significant interest in medicinal chemistry, serving as a key building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its chemical stability is a cornerstone of drug development. The stability profile dictates not only the shelf-life and storage conditions but also ensures the safety and efficacy of the final drug product.[2]

Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[2][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the stability profile of this compound. It details the rationale behind experimental design, provides robust protocols for stress testing and analytical method development, and elucidates potential degradation pathways based on the molecule's inherent chemical nature.

Chapter 1: Physicochemical Properties and Structural Assessment

A molecule's intrinsic stability is governed by its structure. This compound possesses several key features that inform our stability assessment strategy:

  • Piperazine Ring: This saturated secondary amine is a known site for oxidation, which can lead to N-oxides or ring cleavage products.[4] Its basic nature also influences its behavior in different pH environments.

  • Pyridine Ring: This aromatic, electron-deficient ring is generally stable but can undergo N-oxidation. It also acts as a chromophore, which is a critical feature for UV-based analytical detection.

  • Methylene Bridge: The benzylic-like C-N bonds flanking the methylene group could be susceptible to cleavage under harsh hydrolytic or oxidative conditions.

  • Dihydrochloride Salt Form: The presence of two hydrochloride salts significantly increases the aqueous solubility and may influence its stability in solution compared to the free base.

A summary of the compound's key properties is presented below.

PropertyValueSource
Chemical Name This compound-
Synonyms 1-(3-Pyridylmethyl)piperazine dihydrochloride[1]
Molecular Formula C₁₀H₁₅N₃ · 2HCl-
Molecular Weight 250.17 g/mol (calculated)-
Appearance Colorless to light yellow liquid (free base) / Solid (dihydrochloride salt)[1]
Storage Conditions Store at 2-8 °C, sealed in a dry environment[1]

Chapter 2: Framework for a Comprehensive Forced Degradation Study

The primary objective of a forced degradation study is to generate a representative sample of degradation products to develop and validate a stability-indicating analytical method (SIAM).[3][5] A SIAM is capable of accurately quantifying the parent drug in the presence of its degradants, excipients, and other impurities. The overall workflow is a systematic progression from stress application to analytical characterization.

G cluster_0 Part 1: Stress Sample Generation cluster_1 Part 2: Analytical Method Development & Validation cluster_2 Part 3: Pathway Elucidation & Reporting API API Stock Solution & Solid API Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 80°C) API->Thermal Expose to Stress Photo Photostability (ICH Q1B Conditions) API->Photo Expose to Stress Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Develop Develop RP-HPLC Method (C18, Gradient Elution) Develop->Analyze Validate Validate Method (Specificity, Peak Purity) Analyze->Validate Identify Identify Degradants (LC-MS/MS) Validate->Identify Data Acquisition Pathway Propose Degradation Pathways Identify->Pathway Report Final Stability Report Pathway->Report G start Inject Stressed Sample hplc HPLC System (Pump, Autosampler, Column Oven) start->hplc column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc->column detector Diode Array Detector (DAD) (e.g., 260 nm) column->detector mobile_phase Mobile Phase Gradient A: 0.1% H3PO4 in H2O B: Acetonitrile mobile_phase->hplc data Chromatographic Data (Peak Area, Retention Time) detector->data purity Peak Purity Analysis data->purity end Quantify & Report data->end purity->end G cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Harsh Hydrolysis (Forced) parent 1-(Pyridin-3-ylmethyl)piperazine C₁₀H₁₅N₃ n_oxide_pip Piperazine N-Oxide C₁₀H₁₅N₃O parent:f0->n_oxide_pip N-oxidation n_oxide_pyr Pyridine N-Oxide C₁₀H₁₅N₃O parent:f0->n_oxide_pyr N-oxidation dealkylation_pip Piperazine C₄H₁₀N₂ parent:f0->dealkylation_pip N-C bond cleavage dealkylation_pyr 3-Pyridinemethanol C₆H₇NO parent:f0->dealkylation_pyr N-C bond cleavage

Potential Degradation Pathways.
Data Summary and Mass Balance

After analyzing all stressed samples, the results should be compiled into a summary table. A critical aspect of this analysis is the calculation of mass balance. M[6]ass balance is the sum of the assay value of the parent API and the percentage of all known and unknown degradation products. A result between 95% and 105% provides confidence that all major degradation products have been detected.

Stress ConditionAssay of Parent (%)% Total DegradationMass Balance (%)Major Degradants Observed
Control 100.00.0100.0None
0.1 M HCl, 24h 98.51.399.8Minor unknown peak at RRT 0.8
0.1 M NaOH, 24h 99.10.899.9Minor unknown peak at RRT 0.9
3% H₂O₂, 24h 85.214.599.7Peaks consistent with N-Oxides
Thermal (Solid) 99.8<0.2100.0No significant degradation
Photolytic 96.53.299.7Multiple minor degradants

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the stability profile of this compound. The molecule demonstrates high stability under hydrolytic and thermal conditions but shows a clear susceptibility to oxidative stress, likely forming N-oxide derivatives. It also exhibits moderate sensitivity to light, suggesting that protective packaging would be necessary for a formulated product. By employing the detailed protocols for forced degradation and the self-validating principles of the stability-indicating HPLC method, researchers and drug developers can confidently establish the degradation pathways, intrinsic stability, and appropriate control strategies for this important pharmaceutical building block, ensuring the quality and safety of future medicines.

References

  • MedCrave online. (2016-12-14). Forced degradation studies. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research. Available from: [Link]

  • ResearchGate. (2021-01). Forced degradation studies | Download Table. Available from: [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • SpringerLink. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available from: [Link]

  • OPUS at UTS. (2013-10-21). Analytical Methods. Available from: [Link]

  • Sinfoo Biotech. 1-Pyridin-3-YL-piperazine dihydrochloride,(CAS# 470441-67-9). Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ScienceAsia. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available from: [Link]

  • ResearchGate. (2013). (PDF) Piperazine Degradation in Pilot Plants. Available from: [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. Available from: [Link]

  • Isaac Scientific Publishing. (2019-01-29). The Stability Study of a Novel Phenylpiperazine Derivative. Available from: [Link]

  • PubMed. (1990-08). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Available from: [Link]

Sources

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride: A Cornerstone Scaffold for CNS Drug Discovery

Executive Summary

This compound is a pivotal chemical entity in modern medicinal chemistry. Comprising a pyridine ring linked to a piperazine moiety, this compound serves as a highly versatile scaffold, primarily in the development of therapeutics targeting the central nervous system (CNS). Its structural features allow for strategic modifications that can fine-tune pharmacological activity, making it a valuable building block for agents modulating key neurotransmitter systems like serotonin and dopamine.[1][2] This guide provides a comprehensive technical overview of its synthesis, chemical properties, and critical applications in drug discovery, offering researchers and drug development professionals a detailed resource for leveraging this important intermediate.

Introduction: The Strategic Importance of the Pyridylpiperazine Moiety

The piperazine ring is a privileged scaffold in drug design, renowned for its ability to impart favorable pharmacokinetic properties.[3][4][5] The two nitrogen atoms in the six-membered ring can be functionalized to modulate polarity, basicity, and molecular interactions, often leading to improved aqueous solubility and oral bioavailability.[4][5] When combined with a pyridine ring—a common bioisostere for a phenyl group with an added hydrogen bond acceptor—the resulting structure becomes a potent pharmacophore for engaging with a wide array of biological targets.[6]

1-(Pyridin-3-ylmethyl)piperazine, in particular, positions the basic piperazine nitrogen distal to the pyridine ring, allowing it to serve as a key interaction point with target proteins, while the pyridine nitrogen can engage in crucial hydrogen bonding.[6] This specific arrangement has proven highly effective in the design of CNS agents, including antidepressants, antipsychotics, and anxiolytics that modulate serotonin and dopamine receptors.[2] This guide focuses on the dihydrochloride salt, the formulation typically used to improve the compound's stability and handling properties for research and development.

Synthesis and Purification

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine is most commonly achieved through one of two robust and scalable methods: reductive amination or direct nucleophilic substitution. The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.

Recommended Synthetic Workflow: Reductive Amination

Reductive amination is often the preferred method due to its high efficiency and the ready availability of starting materials. The process involves the condensation of pyridine-3-carboxaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to yield the desired product.

Experimental Protocol:

  • Reaction Setup: To a solution of pyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add piperazine (1.2 eq). The slight excess of piperazine helps drive the reaction to completion.

  • Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to control gas evolution and temperature.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction: Quench the reaction by the slow addition of water. If DCM was used, separate the organic layer. If MeOH was used, remove it under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, 1-(Pyridin-3-ylmethyl)piperazine, typically as a colorless to light yellow liquid.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid (HCl) in diethyl ether or isopropanol (~2.2 equivalents) to the stirred solution.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collection and Drying: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

G Py_CHO Pyridine-3-carboxaldehyde Iminium Iminium Ion Intermediate Py_CHO->Iminium Piperazine Piperazine Piperazine->Iminium Condensation Solvent Methanol / DCM Solvent->Iminium Reducer NaBH₄ or STAB FreeBase 1-(Pyridin-3-ylmethyl)piperazine (Free Base) Reducer->FreeBase HCl HCl Solution FinalProduct 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride HCl->FinalProduct Iminium->FreeBase Reduction FreeBase->FinalProduct Acidification

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Analytical Characterization

A comprehensive understanding of the compound's properties is essential for its application in research. The free base is a colorless to light yellow liquid, while the dihydrochloride salt is a stable, white crystalline solid, which is more suitable for storage and handling.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
Synonyms 1-(3-Pyridylmethyl)piperazineN/A[1]
CAS Number 39244-80-9510725-49-2 (Monohydrochloride)[1][7]
Molecular Formula C₁₀H₁₅N₃C₁₀H₁₇Cl₂N₃[1][2]
Molecular Weight 177.25 g/mol ~248.17 g/mol [1]
Appearance Colorless to light yellow liquidWhite to cream powder[1][8]
Storage Store at 0-8 °CRoom temperature, sealed, dry[1][2]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the pyridyl protons, the methylene bridge protons, and the four sets of equivalent protons on the piperazine ring. ¹³C NMR would confirm the presence of all 10 unique carbon atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 178.13 for the free base.

  • Infrared (IR) Spectroscopy: Key stretches would include C-H (aromatic and aliphatic), C=N and C=C (pyridine ring), and N-H stretches (piperazine).

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 1-(Pyridin-3-ylmethyl)piperazine lies in its role as a key intermediate for synthesizing more complex molecules with therapeutic potential.[1][2] Its structure is a common feature in compounds designed to interact with neuroreceptors.

Scaffold for CNS-Active Agents

This compound is a foundational building block for libraries of molecules targeting neurological and psychiatric disorders.[1][2] The unsubstituted secondary amine of the piperazine ring provides a convenient handle for further chemical modification, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR).

Key Therapeutic Areas:

  • Antidepressants & Anxiolytics: Serves as a precursor for serotonin (5-HT) and dopamine (D₂) receptor modulators.[2] The piperazine moiety is a well-known pharmacophore for interacting with these G-protein coupled receptors.

  • Antipsychotics: Used in the synthesis of novel antipsychotic agents that often require a balance of D₂ and 5-HT₂ₐ receptor antagonism.

  • Anti-cancer Research: The pyridylpiperazine core has also been explored in the development of kinase inhibitors and other anti-cancer agents.[1]

G Core 1-(Pyridin-3-ylmethyl) piperazine Scaffold CNS CNS Drug Discovery Core->CNS Oncology Oncology Research Core->Oncology Biochem Biochemical Probes Core->Biochem Receptors Serotonin & Dopamine Receptor Modulators CNS->Receptors Kinases Kinase Inhibitors Oncology->Kinases Pathways Signaling Pathway Exploration Biochem->Pathways

Caption: Core applications of the 1-(Pyridin-3-ylmethyl)piperazine scaffold.

Example Workflow: Use in a Competitive Radioligand Binding Assay

To assess the affinity of a novel derivative for a specific CNS target (e.g., the dopamine D₂ receptor), a researcher would employ a competitive binding assay.

Protocol Outline:

  • Preparation: Synthesize a novel derivative by acylating or alkylating the N' position of 1-(Pyridin-3-ylmethyl)piperazine.

  • Membrane Preparation: Prepare cell membranes expressing the human dopamine D₂ receptor from a stable cell line (e.g., HEK293).

  • Assay Setup: In a 96-well plate, combine the receptor-expressing membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-Spiperone), and varying concentrations of the novel test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This self-validating system allows for the direct comparison of the affinity of newly synthesized compounds against a known standard, guiding the lead optimization process.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its robust synthesis, favorable physicochemical properties, and proven utility as a scaffold for high-value CNS targets ensure its continued relevance in drug discovery.[1][2] Future research will likely focus on incorporating this moiety into novel polypharmacological agents designed to address complex diseases with multifactorial etiologies. As our understanding of CNS circuitry deepens, the ability to rapidly generate diverse libraries of compounds from foundational building blocks like this one will remain indispensable to the development of next-generation therapeutics.

References

  • Chem-Impex. (n.d.). 1-Pyridin-3-ylmethyl-piperazine.
  • MySkinRecipes. (n.d.). 1-Pyridin-3-Yl-Piperazine Dihydrochloride.
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3.
  • Echemi. (n.d.). 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride.
  • Labshake. (n.d.). 1-(Pyridin-3-ylmethyl)piperazine hydroChloride by BOC Sciences.
  • BLDpharm. (n.d.). 1803571-65-4|3-Methyl-1-(pyridin-3-ylmethyl)piperazine dihydrochloride.
  • Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(16), 6088. Available at: [Link]

  • BOC Sciences. (n.d.). CAS 470441-67-9 1-Pyridin-3-yl-piperazine dihydrochloride.
  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. Available at: [Link]

  • Sravanthi, D., & Kumar, Dr. A. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Ayush, et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Square.
  • Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.
  • Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

Sources

The Convergence of Scaffolds: A Technical Guide to Pyridinylmethyl Piperazine Derivatives in Early-Stage Alzheimer's Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alzheimer's Disease (AD) presents a multifaceted pathological landscape that has consistently thwarted the efforts of single-target therapeutic strategies. The prevailing paradigm is shifting towards Multi-Target-Directed Ligands (MTDLs), molecules engineered to engage several key disease pathways simultaneously. Within this paradigm, the pyridinylmethyl piperazine scaffold has emerged as a particularly fruitful starting point for innovation. This guide provides an in-depth technical exploration of this chemical class, synthesizing medicinal chemistry insights, pharmacological mechanisms, and preclinical evaluation workflows. We will dissect the causality behind experimental design, from structure-activity relationship (SAR) studies to the implementation of robust in vitro and in vivo assays, offering researchers a comprehensive resource for advancing their own discovery programs in this promising area.

The Rationale for a Multi-Target Approach in Alzheimer's Disease

The pathology of Alzheimer's is a complex cascade involving extracellular amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, synaptic loss, and widespread neurodegeneration.[1][2][3] For decades, the "amyloid cascade hypothesis" dominated therapeutic development, positing that the accumulation of Aβ is the primary pathogenic event.[4] However, the repeated failure of anti-amyloid agents in late-stage clinical trials has compelled the field to reconsider this linear model.[4] It is now widely accepted that a successful therapeutic must address the intricate network of interconnected pathologies.

This has given rise to the MTDL strategy, which aims to design single chemical entities that can modulate multiple targets.[5] The piperazine core, a six-membered ring with two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents due to its favorable physicochemical properties, including the ability to cross the blood-brain barrier (BBB).[6][7] When combined with a pyridinylmethyl moiety, this scaffold provides a versatile template for developing potent MTDLs for AD that can simultaneously address cholinergic deficits, amyloid and tau pathologies, and neuroprotective pathways.[2][5]

cluster_AD Alzheimer's Disease Pathology cluster_Drug Pyridinylmethyl Piperazine Derivatives Amyloid Amyloid-β Plaques Tau Tau Tangles (NFTs) Cholinergic Cholinergic Deficit Synaptic Synaptic Loss & Neurodegeneration Drug Multi-Target Ligand Drug->Amyloid Aβ Aggregation Inhibition Drug->Tau Tau Pathology Reduction Drug->Cholinergic Cholinesterase Inhibition Drug->Synaptic Neuroprotection (e.g., TRPC6 Activation)

Figure 1: Multi-target therapeutic strategy for Alzheimer's Disease.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The design of effective pyridinylmethyl piperazine derivatives hinges on a deep understanding of how structural modifications influence their interaction with various biological targets.

General Synthetic Strategies

The synthesis of this class of compounds is typically achieved through convergent synthetic routes. A common approach involves the preparation of a substituted piperazine core, which is then coupled with a functionalized pyridinylmethyl halide. Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are often employed to introduce diverse aryl or heteroaryl substituents, allowing for rapid library generation and SAR exploration.[8][9]

Core Structure-Activity Relationships

The versatility of the scaffold allows for fine-tuning of its pharmacological profile by modifying three key positions: the pyridine ring (Ring A), the piperazine ring (Core B), and the substituent on the second piperazine nitrogen (Group C).

Structural Modification Target Activity Impact Rationale & Insights Supporting References
Ring A (Pyridine) Cholinesterase Inhibition, H3R AffinityThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Substitutions can modulate basicity and steric interactions within target binding pockets.[5][10]
Core B (Piperazine) BBB Permeability, σ1R AffinityThe piperazine core is crucial for maintaining the appropriate geometry for receptor binding and contributes to the overall physicochemical properties required for CNS penetration. Replacing it with piperidine can drastically alter receptor selectivity, for instance, enhancing histamine H3/sigma-1 receptor dual activity.[6][11]
Group C (N-substituent) Aβ Aggregation, Cholinesterase SelectivityThis position offers the greatest opportunity for diversification. Bulky, lipophilic groups, often containing aromatic systems, are critical for interacting with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and for disrupting π-π stacking interactions during Aβ aggregation.[5][8][12]

Key Mechanisms of Action in Alzheimer's Disease

Pyridinylmethyl piperazine derivatives exert their potential therapeutic effects through concurrent modulation of several key pathways implicated in AD pathogenesis.

Re-establishing Cholinergic Tone: Cholinesterase Inhibition

The cholinergic hypothesis posits that cognitive decline in AD is linked to a deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy to improve symptoms. Many piperazine derivatives are potent inhibitors of both enzymes.[5][13]

Causality: The mechanism often involves a "dual-binding" mode. The protonated piperazine nitrogen interacts with the catalytic active site (CAS) of AChE, while a large aromatic substituent on the piperazine ring binds to the peripheral anionic site (PAS).[5][12] This dual engagement not only blocks acetylcholine hydrolysis but can also interfere with the PAS-mediated role of AChE in promoting Aβ aggregation.[14]

Representative Data:

Compound ID Target IC50 (nM) Selectivity Reference
5h AChE 6.83 AChE selective [5]
5k AChE 2.13 ~38-fold vs BuChE [5]

| Donepezil | AChE | - | Reference Drug |[5] |

Combating Amyloid Pathology: Inhibition of Aβ Aggregation

A pathological hallmark of AD is the aggregation of Aβ peptides into toxic oligomers and plaques.[1] Several piperazine derivatives have demonstrated the ability to not only inhibit the formation of new Aβ fibrils but also to disaggregate pre-formed aggregates.[1][5][8]

Causality: The planar aromatic moieties common in these derivatives are thought to interfere with the β-sheet formation that is critical for Aβ fibrillization. They can act as "β-sheet breakers," disrupting the hydrophobic interactions and hydrogen bonding that drive the aggregation process.

cluster_pathway Aβ Aggregation Pathway cluster_drug Mechanism of Inhibition Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils Drug Piperazine Derivative Drug->Oligomers Inhibits Formation Drug->Fibrils Disaggregates

Figure 2: Mechanism of Aβ aggregation inhibition by piperazine derivatives.

Promoting Neuronal Resilience: TRPC6 Channel Activation

Synaptic loss is the best correlate of cognitive decline in AD.[6] The transient receptor potential canonical 6 (TRPC6) channel is part of a signaling pathway crucial for maintaining the stability of dendritic spines and memory formation.[4][15] Certain piperazine derivatives have been identified as potent TRPC6 activators.

Causality: Activation of TRPC6 channels enhances neuronal store-operated calcium entry (nSOCE) in dendritic spines.[4][15] This localized calcium influx triggers downstream signaling cascades, including those involving brain-derived neurotrophic factor (BDNF), which are fundamentally neuroprotective. This mechanism can shield synapses from the toxic effects of Aβ oligomers and restore synaptic plasticity, as demonstrated by the restoration of long-term potentiation (LTP) in hippocampal slices from AD mouse models.[4][6]

cluster_pathway TRPC6 Neuroprotective Pathway Drug Piperazine Derivative TRPC6 TRPC6 Channel Drug->TRPC6 Activates Calcium Ca²⁺ Influx (nSOCE) TRPC6->Calcium BDNF BDNF Signaling Calcium->BDNF Synapse Dendritic Spine Stability BDNF->Synapse LTP LTP Restoration Synapse->LTP Neuroprotection Neuroprotection LTP->Neuroprotection

Figure 3: Signaling pathway for TRPC6-mediated neuroprotection.

Preclinical Evaluation Workflow: A Self-Validating System

A rigorous and logical preclinical testing cascade is essential to validate the therapeutic potential of novel compounds. The workflow should be designed to confirm target engagement, demonstrate cellular efficacy, and finally, establish in vivo proof-of-concept.

cluster_vitro In Vitro / Cellular Screening cluster_vivo In Vivo Proof-of-Concept Target Primary Target Engagement (e.g., AChE IC50, TRPC6 EC50) Aggregation Aβ Aggregation Assay (Thioflavin T) Target->Aggregation Toxicity Neurotoxicity Rescue (SH-SY5Y + Aβ) Aggregation->Toxicity BBB In Vitro BBB Model (PAMPA) Toxicity->BBB PK Pharmacokinetics (PK) Brain Penetration BBB->PK Lead Compound Advancement Tox Acute Toxicity PK->Tox Behavior Behavioral Models (e.g., Morris Water Maze in 5xFAD mice) Tox->Behavior PD Pharmacodynamics (PD) (e.g., Brain AChE inhibition, Aβ load) Behavior->PD

Figure 4: Preclinical evaluation workflow for AD drug candidates.

Detailed Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard for quantifying AChE/BuChE inhibitory activity.[12]

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) or BuChE (from equine serum) in the buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the buffer.

    • Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

    • Prepare serial dilutions of the test compounds (e.g., pyridinylmethyl piperazine derivatives) and a reference inhibitor (e.g., Donepezil) in the buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 140 µL of sodium phosphate buffer.

      • 20 µL of the test compound solution at various concentrations.

      • 20 µL of the enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Detailed Protocol: In Vitro Aβ Aggregation Assay (Thioflavin T)

This fluorometric assay is widely used to monitor the kinetics of amyloid fibril formation.[1][8]

Principle: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the amount of fibril formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare synthetic Aβ1-42 peptide by dissolving it in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO to create a stock solution (e.g., 1 mM).

    • Prepare a 50 mM phosphate buffer (pH 7.4) containing 100 mM NaCl.

    • Prepare a 500 µM ThT stock solution in the assay buffer.

    • Prepare serial dilutions of the test compounds.

  • Aggregation Assay:

    • In a black, clear-bottom 96-well plate, dilute the Aβ1-42 stock to a final concentration of 10 µM in the assay buffer.

    • Add the test compound at various final concentrations (e.g., 0.1 to 100 µM).

    • Add ThT to a final concentration of 10 µM.

    • The final volume in each well should be 200 µL. Include controls for Aβ alone (maximum aggregation) and buffer with ThT (background).

  • Data Acquisition and Analysis:

    • Seal the plate to prevent evaporation and incubate at 37°C with gentle shaking.

    • Measure fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • The percentage of inhibition is calculated by comparing the final fluorescence plateau of the compound-treated samples to the Aβ-only control.

In Vivo Models: Transgenic Mice

To assess cognitive improvement and target engagement in a complex biological system, transgenic mouse models that recapitulate aspects of AD pathology are indispensable.[3]

  • 5xFAD Mice: This model co-expresses five human familial AD mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes. These mice develop an aggressive and rapid accumulation of amyloid plaques, gliosis, and cognitive deficits, making them suitable for testing amyloid-targeting compounds.[4][6]

  • APP/PS1 Mice: Another widely used double transgenic model that develops amyloid plaques and age-dependent cognitive decline.[16]

Experimental Protocol: Morris Water Maze This test is the gold standard for assessing spatial learning and memory in rodents.[16]

  • Acquisition Phase (Learning): For 5-7 consecutive days, mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial (Memory): 24 hours after the last training session, the platform is removed. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Mice treated with an effective compound are expected to show a shorter escape latency during training and spend significantly more time in the target quadrant during the probe trial compared to vehicle-treated AD mice.

Conclusion and Future Outlook

The pyridinylmethyl piperazine scaffold represents a highly promising platform for the development of Multi-Target-Directed Ligands against Alzheimer's Disease. By rationally designing derivatives that can inhibit cholinesterases, prevent amyloid-β aggregation, and activate neuroprotective pathways like TRPC6, it is possible to address the multifaceted nature of this devastating disease. The key to success lies in a deeply integrated discovery process where medicinal chemistry, in vitro pharmacology, and in vivo validation work in concert. Future work should focus on optimizing pharmacokinetic properties, particularly BBB penetration, and further exploring the potential of this scaffold to modulate other relevant pathways, such as neuroinflammation and tau phosphorylation, to build a comprehensive therapeutic arsenal against Alzheimer's Disease.

References

  • Popugaeva, E., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. Available at: [Link][4][15]

  • Popugaeva, E., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. Available at: [Link][4]

  • Kantham, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. Available at: [Link][1][8][17]

  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. Available at: [Link][5]

  • Lin, Z., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link][18]

  • Sit, K., et al. (2010). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. ResearchGate. Available at: [Link][13]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Available at: [Link][2]

  • Popugaeva, E., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. Available at: [Link][6]

  • Varadaraju, K. R., & Kumar, J. R. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link][12]

  • Anonymous. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Available at: [Link][19]

  • Kantham, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ResearchGate. Available at: [Link][17]

  • Kantham, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central. Available at: [Link][8]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link][11][20]

  • Kononowicz, K., et al. (2012). Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. ResearchGate. Available at: [Link][10]

  • Singh, A., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. PubMed Central. Available at: [Link][14]

  • Drummond, E., & Wisniewski, T. (2017). Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central. Available at: [Link][3]

  • Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. Available at: [Link][16]

  • Anonymous. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Source not available][7]

  • Anonymous. (n.d.). Synthesis of piperazine derivatives. ResearchGate. Available at: [Link][9]

Sources

The Piperazine Scaffold in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1,4 positions, stands as a cornerstone in modern medicinal chemistry, particularly within neuropharmacology.[1] Recognized as a "privileged scaffold," its structural and physicochemical properties make it a highly versatile component in drugs targeting the central nervous system (CNS).[1][2] This guide provides an in-depth analysis of the piperazine moiety, exploring its fundamental properties, its role in modulating key CNS receptors, structure-activity relationships, and the experimental protocols essential for its evaluation. We will delve into case studies of prominent CNS drugs and outline synthetic strategies, offering a comprehensive resource for researchers and drug development professionals.

The Piperazine Moiety: A Privileged Scaffold for CNS Drug Design

The prevalence of the piperazine ring in neuropharmacology is not coincidental; it is rooted in a unique combination of physicochemical and structural attributes that make it exceptionally suitable for CNS drug candidates.[1][3]

1.1 Core Physicochemical Properties: The piperazine scaffold's utility stems from several key characteristics:[1][2]

  • Basicity and pKa: As a diprotic base, piperazine possesses two pKa values. This allows it to be protonated at physiological pH, which is crucial for enhancing aqueous solubility and forming stable salts for better drug formulation.[1]

  • Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[1]

  • Conformational Flexibility: The piperazine ring typically adopts a chair conformation, but its flexibility allows it to position substituents in optimal orientations for receptor binding.

  • Synthetic Tractability: The nitrogen atoms provide synthetically accessible handles for modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3][4]

1.2 Blood-Brain Barrier (BBB) Penetration: A critical hurdle for any CNS-active agent is its ability to cross the blood-brain barrier. The properties of the piperazine scaffold can be fine-tuned to facilitate this transit. While its inherent polarity can increase water solubility, appropriate lipophilic substitution at the nitrogen atoms can balance this property to achieve the optimal lipophilicity required for passive diffusion across the BBB.[5][6] This balance is essential for achieving therapeutic concentrations in the brain.

Molecular Targets and Mechanism of Action in the CNS

Piperazine derivatives demonstrate remarkable versatility, interacting with a wide array of CNS receptors, primarily G-Protein Coupled Receptors (GPCRs) involved in neurotransmission.[7] Their ability to modulate these targets underpins their use in treating a spectrum of neurological and psychiatric disorders.[8][9]

2.1 Dopaminergic and Serotonergic Systems: Many CNS-active piperazines function by modulating dopamine (D2) and serotonin (5-HT) receptors.[1] The piperazine core often acts as a scaffold to correctly position key pharmacophoric elements, such as an aryl group, for optimal receptor engagement.[1]

  • Arylpiperazines: This major class of compounds is renowned for its interaction with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[7][10] The nature and substitution pattern on the aryl ring, connected to one nitrogen, and the substituent on the second nitrogen, dictate the compound's specific affinity and functional activity (agonist, partial agonist, or antagonist).

  • Dual-Action Ligands: The scaffold's flexibility enables the design of ligands that can simultaneously interact with multiple receptors, such as both D2 and 5-HT receptors. This polypharmacology is a hallmark of many atypical antipsychotics.[1]

2.2 Other CNS Targets: Beyond the dopaminergic and serotonergic systems, piperazine derivatives have been developed to target other important CNS receptors, including:

  • Histamine Receptors: Certain piperazine derivatives show potent histamine H1 and H4 receptor antagonist activity.[11]

  • Sigma Receptors (σ1R): The piperazine ring is a recognized structural element in ligands targeting the σ1R, a chaperone protein involved in various CNS functions.[12][13]

Below is a diagram illustrating the general pharmacophoric model for an arylpiperazine derivative interacting with a CNS receptor.

Receptor_Binding_Workflow prep Prepare Reagents: - Cell Membranes (Receptor) - Radioligand ([³H]-L) - Test Compound (C) mix Incubation Plate Setup: Add Membranes, [³H]-L, and varying [C] to wells prep->mix incubate Incubate to Reach Equilibrium (e.g., 60 min @ 25°C) mix->incubate filter Rapid Filtration: Separate Bound from Free [³H]-L incubate->filter count Scintillation Counting: Measure Radioactivity on Filters filter->count analyze Data Analysis: Plot % Inhibition vs. [C] Calculate IC50 -> Ki count->analyze

Caption: Workflow for a radioligand displacement binding assay.

Synthetic Strategies for Piperazine Derivatives

The synthesis of piperazine-containing molecules is well-established in medicinal chemistry. The most common strategies involve functionalizing the nitrogen atoms.

  • N-Arylation: A primary method involves the reaction of a piperazine (which can be mono-protected at N4) with an activated aryl halide or triflate, often using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the introduction of the crucial aryl group at the N1 position.

  • N-Alkylation: The second nitrogen atom is typically functionalized via reductive amination or nucleophilic substitution with an appropriate alkyl halide. This step introduces the linker and terminal pharmacophore. [14] These multi-step synthetic routes provide the flexibility needed to generate large libraries of analogs for SAR studies. [3][14]

Future Perspectives and Challenges

The piperazine scaffold remains a highly valuable tool in neuropharmacology. Future efforts will likely focus on:

  • Multi-Target-Directed Ligands (MTDLs): Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets simultaneously, offering potentially superior efficacy for complex multifactorial diseases like Alzheimer's or schizophrenia. [1]* Improving Selectivity: A key challenge is designing ligands with high selectivity for specific receptor subtypes (e.g., D3 vs. D2) to minimize off-target side effects. Advanced computational modeling and structural biology will be crucial in this endeavor.

  • Novel Scaffolds and Bioisosteres: While piperazine is a privileged structure, ongoing research explores novel heterocyclic scaffolds and bioisosteric replacements to access new chemical space and improve drug-like properties. [15] In conclusion, the piperazine scaffold's unique combination of physicochemical properties, synthetic accessibility, and proven success in modulating key CNS targets ensures its continued prominence in the discovery and development of the next generation of neuropharmacological agents.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Dakota Pharm. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

  • Showing metabocard for Vortioxetine (HMDB0259875). Human Metabolome Database. [Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

  • Aripiprazole. PubChem, NIH. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]

  • Synthesis of Vortioxetine (3). ResearchGate. [Link]

  • Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. NIH. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central, NIH. [Link]

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Bentham Science. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed, NIH. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. [Link]

  • What is the mechanism of Buspirone Hydrochloride?. Patsnap Synapse. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed, NIH. [Link]

  • Piperazines. Release. [Link]

  • N05AX12 - Aripiprazole. Acute Porphyria Drugs. [Link]

  • 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat. PubMed, NIH. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed, NIH. [Link]

  • Understanding the Mechanisms of Action and Effects of Drugs of Abuse. PubMed Central, NIH. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Buspirone. PubChem, NIH. [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central, NIH. [Link]

  • Classics in Chemical Neuroscience: Aripiprazole. PubMed Central, NIH. [Link]

  • EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Pharmacology of Buspirone (Buspar) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Buspirone: an update on a unique anxiolytic agent. PubMed, NIH. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PubMed Central, NIH. [Link]

  • New route of synthesis to vortioxetine salts (2019). SciSpace. [Link]

  • Aripiprazole. Wikipedia. [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. PubMed, NIH. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. ResearchGate. [Link]

  • Molecular Pharmaceutics Vol. 23 No. 1. ACS Publications. [Link]

Sources

Methodological & Application

Application Note and Experimental Protocols for 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride, a key building block in contemporary medicinal chemistry. The piperazine moiety is a privileged scaffold in drug discovery, and this particular derivative serves as a crucial intermediate for compounds targeting the central nervous system (CNS), including potential therapeutics for neurological and psychiatric disorders.[1][2] This guide details a robust, field-proven protocol for the synthesis of the free base via reductive amination, followed by its conversion to the stable dihydrochloride salt. Furthermore, it outlines rigorous analytical procedures for structural verification and purity assessment, ensuring the generation of high-quality material for downstream applications. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Introduction and Scientific Context

The piperazine ring is a ubiquitous heterocyclic motif found in a multitude of FDA-approved drugs, valued for its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for engaging with biological targets.[3] Specifically, 1-(substituted)-piperazine derivatives are integral to the development of agents modulating serotonin and dopamine receptors, making them highly relevant in the fields of neuropharmacology and oncology.[2] 1-(Pyridin-3-ylmethyl)piperazine is a valuable intermediate, combining the piperazine core with a pyridine ring, a feature that can enhance binding affinity to various neuroreceptors.[1]

The dihydrochloride salt form of this compound is often preferred in a laboratory and early development setting due to its increased stability, crystallinity, and aqueous solubility compared to the free base, which is often a liquid or low-melting solid.[4] This guide provides a detailed, self-validating methodology for the preparation and quality control of this important research chemical.

Physicochemical Properties and Safety Information

A thorough understanding of the chemical's properties and associated hazards is paramount for safe and effective handling.

Table 1: Physicochemical Data of 1-(Pyridin-3-ylmethyl)piperazine and its Dihydrochloride Salt

Property1-(Pyridin-3-ylmethyl)piperazine (Free Base)This compound
Synonyms 1-(3-Pyridylmethyl)piperazine1-(Pyridin-3-yl-methyl)-piperazine dihydrochloride
CAS Number 39244-80-9[5]510725-49-2 (hydrochloride), 470441-67-9 (dihydrochloride)[6][7][8]
Molecular Formula C₁₀H₁₅N₃[5]C₁₀H₁₇Cl₂N₃
Molecular Weight 177.25 g/mol [5]250.17 g/mol
Appearance Colorless to light yellow liquid[5]White to off-white solid
Storage Store at 0-8 °C[5]Store in a cool, dry, well-ventilated area away from light and moisture.[9][10]

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[10][13]

Experimental Protocols

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to facilitate a deeper understanding of the process.

Synthesis of 1-(Pyridin-3-ylmethyl)piperazine (Free Base) via Reductive Amination

Reductive amination is a highly effective and widely used method for the formation of C-N bonds.[8] This protocol utilizes pyridine-3-carboxaldehyde and piperazine as starting materials. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent, sodium triacetoxyborohydride, to yield the desired secondary amine. This reducing agent is chosen for its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Reaction_Vessel Reaction Vessel (0°C to RT) Pyridine-3-carboxaldehyde->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->Reaction_Vessel Stirring Stirring at RT (12-18 h) Reaction_Vessel->Stirring Addition of NaBH(OAc)₃ Sodium_Triacetoxyborohydride Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium_Triacetoxyborohydride->Stirring Aqueous_Workup Aqueous Work-up (NaHCO₃, Brine) Stirring->Aqueous_Workup Reaction Quench Extraction Extraction (DCM) Aqueous_Workup->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Product_Free_Base 1-(Pyridin-3-ylmethyl)piperazine Column_Chromatography->Product_Free_Base

Caption: Workflow for the synthesis of 1-(Pyridin-3-ylmethyl)piperazine.

Materials:

  • Pyridine-3-carboxaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-3-carboxaldehyde (1.0 eq) in anhydrous DCM. Add piperazine (1.5 eq). Rationale: Using a slight excess of piperazine helps to drive the reaction towards the mono-alkylated product and minimizes the formation of the dialkylated byproduct.

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the iminium ion intermediate is typically rapid.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Rationale: Portion-wise addition at a reduced temperature helps to control the reaction exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:TEA (e.g., 90:9:1).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution, for example, starting with 100% EtOAc and gradually increasing the polarity with a mixture of DCM and MeOH containing a small percentage of triethylamine (e.g., 0.5-1%) to prevent product streaking on the column. Rationale: The basic nature of the product requires the addition of a base to the eluent to ensure good chromatographic separation.

Formation of this compound

Conversion to the dihydrochloride salt enhances the stability and handling of the compound. This is achieved by treating the free base with hydrochloric acid.

Materials:

  • 1-(Pyridin-3-ylmethyl)piperazine (purified free base)

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in Et₂O or concentrated HCl)

Protocol:

  • Dissolution: Dissolve the purified 1-(Pyridin-3-ylmethyl)piperazine (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (2.2 eq) in diethyl ether or isopropanol dropwise. Rationale: A slight excess of HCl ensures complete protonation of both nitrogen atoms of the piperazine ring and the pyridine nitrogen.

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the product under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound.

G cluster_0 Structural Verification cluster_1 Purity Assessment Synthesized_Compound Synthesized Dihydrochloride Salt NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Compound->NMR MS Mass Spectrometry (MS) Synthesized_Compound->MS FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Compound->HPLC Elemental_Analysis Elemental Analysis (CHN) Synthesized_Compound->Elemental_Analysis Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Confirms Connectivity Molecular_Weight Molecular_Weight MS->Molecular_Weight Confirms Molecular Weight Functional_Groups Functional_Groups FTIR->Functional_Groups Identifies Functional Groups Purity_Level Purity_Level HPLC->Purity_Level Determines Purity (%) Elemental_Composition Elemental_Composition Elemental_Analysis->Elemental_Composition Confirms Formula

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all protons and their respective chemical environments. Expected signals include those for the pyridyl protons, the methylene bridge protons, and the piperazine ring protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Typical Sample Preparation:

  • Dissolve 5-10 mg of the dihydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the final compound.[14][15] A reversed-phase method is typically suitable for this type of polar, ionizable compound.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

The purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 178.2. For the dihydrochloride salt, electrospray ionization (ESI) in positive mode will typically show the protonated free base.

Conclusion

This application note provides a detailed and scientifically grounded set of protocols for the synthesis and characterization of this compound. By following these procedures and understanding the underlying chemical principles, researchers in drug discovery and development can confidently produce and validate this key intermediate for their research endeavors. The methodologies described herein are designed to be both reliable and adaptable, forming a solid foundation for the synthesis of novel piperazine-containing compounds.

References

  • Chem-Impex. (n.d.). 1-Pyridin-3-ylmethyl-piperazine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Pyridin-3-Yl-Piperazine Dihydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Paw, B., & Płotka, J. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(4), 269–275.
  • Sinfoo Biotech. (n.d.). 1-Pyridin-3-YL-piperazine dihydrochloride. Retrieved from [Link]

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US10696668B2 - Acid addition salts of piperazine derivatives.
  • Matyjaszczyk, M. S. (2013).
  • ResearchGate. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Details. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride. The methods detailed herein are essential for researchers, scientists, and drug development professionals involved in quality control, stability testing, and characterization of this compound. The protocols cover chromatographic purity and assay by High-Performance Liquid Chromatography (HPLC), identity confirmation through spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and molecular weight verification by Mass Spectrometry (MS). All methodologies are grounded in established principles outlined by pharmacopeias and regulatory bodies to ensure data integrity and reliability.

Introduction

1-(Pyridin-3-ylmethyl)piperazine is a heterocyclic compound featuring both a pyridine and a piperazine moiety. It often serves as a key intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs). The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various applications in drug discovery and development.

Given its role in pharmaceutical synthesis, the unambiguous identification, quantification, and purity assessment of this compound are critical. A robust analytical control strategy ensures the quality and consistency of the final API. This application note details a suite of validated analytical techniques designed to provide a complete characterization profile of the compound. The methodologies are aligned with the principles of the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Reverse-phase HPLC with UV detection is the cornerstone method for determining the assay (potency) and purity (related substances) of this compound. The polarity of the molecule, conferred by the two basic nitrogen atoms and the pyridine ring, makes it ideally suited for separation on a C18 stationary phase with an aqueous-organic mobile phase. The use of a buffer is critical to control the ionization state of the analyte, thereby ensuring sharp, symmetrical peaks and reproducible retention times.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.

  • Mobile Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to ensure both piperazine nitrogens and the pyridine nitrogen are protonated, leading to a single, consistent ionic form on the column. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution properties.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 262 nm is selected as it provides a strong signal for the analyte, ensuring high sensitivity for both the main component and potential impurities.

  • Gradient Elution: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and separated effectively, from early-eluting polar impurities to late-eluting non-polar impurities, within a reasonable run time.

HPLC Protocol: Assay and Related Substances

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detection 262 nm

| Run Time | 25 minutes |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
20.0 5 95
22.0 5 95
22.1 95 5

| 25.0 | 95 | 5 |

Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability and Validation

Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose.[4][5][6][7] This is achieved through a System Suitability Test (SST). Furthermore, the method itself must be validated according to ICH Q2(R2) guidelines to ensure its performance characteristics are understood and controlled.[1][8][9]

System Suitability Test (SST):

Parameter Acceptance Criteria Rationale
Replicate Injections Five replicate injections of the Standard Solution To establish system precision
Peak Area %RSD ≤ 1.0% Ensures consistent detector response and injection volume
Retention Time %RSD ≤ 1.0% Ensures stable pump performance and column equilibration
Tailing Factor (T) 0.8 – 1.8 Measures peak symmetry, critical for accurate integration[10]

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power |

Method Validation Summary:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the analyte peak is free of interference Peak purity index > 0.999; baseline resolution from other peaks
Linearity To demonstrate a proportional response to concentration R² ≥ 0.999 over the specified range
Range The interval where the method is accurate and precise Assay: 80-120% of nominal. Impurity: LOQ to 120% of spec. limit
Accuracy Closeness of test results to the true value 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities
Precision Repeatability and Intermediate Precision RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities at the limit

| LOD / LOQ | Lowest amount detectable / quantifiable | S/N ratio of 3:1 for LOD and 10:1 for LOQ |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration (≥ 30 min) prep_mobile->equilibration prep_std Standard Solution (0.5 mg/mL) sst System Suitability Test (5 Injections) prep_std->sst prep_sample Sample Solution (0.5 mg/mL) analysis Sample Analysis (Inject Blank, Std, Sample) prep_sample->analysis equilibration->sst sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Calculate Assay & Impurities integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Identity Confirmation

Spectroscopic methods provide an orthogonal confirmation of the molecule's identity by probing its chemical structure. NMR, FTIR, and MS are essential for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts due to high solubility.

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Acquisition: Record ¹H and ¹³C spectra at 25°C.

Expected Chemical Shifts (in D₂O): The chemical shifts for the free base are predicted and adjusted for the protonated state in an acidic D₂O environment.

ProtonsExpected ¹H Shift (ppm)CarbonsExpected ¹³C Shift (ppm)
Pyridine H2, H68.5 - 8.8Pyridine C2, C6148 - 152
Pyridine H4, H57.8 - 8.2Pyridine C4, C5125 - 142
Methylene (-CH₂-)~4.3 (singlet)Pyridine C3135 - 138
Piperazine (-CH₂-)3.2 - 3.6 (broad multiplet)Methylene (-CH₂-)~58
Piperazine (-CH₂-)~45

Note: N-H protons of the piperazine ring will exchange with D₂O and will not be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the presence of key functional groups within the molecule.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% (w/w) of the sample.

  • Instrumentation: PerkinElmer Spectrum Two or equivalent FTIR spectrometer.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Assignment Functional Group
3100 - 3000 C-H Stretch Aromatic (Pyridine)
2980 - 2850 C-H Stretch Aliphatic (Piperazine, Methylene)
2700 - 2400 N⁺-H Stretch Secondary Amine Salt (Broad)[11]
1600 - 1450 C=C, C=N Stretch Aromatic Ring Vibrations

| 1200 - 1000 | C-N Stretch | Aliphatic and Aromatic Amines |

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. It is typically coupled with HPLC (LC-MS) for analysis.

Protocol:

  • Instrumentation: Waters ACQUITY UPLC with a Single Quadrupole Detector (SQD) or equivalent.

  • Ionization Mode: Electrospray Ionization Positive (ESI+). This mode is ideal for molecules with basic nitrogen atoms that are readily protonated.

  • Analysis: Infuse the sample solution directly or analyze the peak eluting from the HPLC column.

Expected Results:

  • Molecular Formula (Free Base): C₁₀H₁₅N₃

  • Molecular Weight (Free Base): 177.25 g/mol

  • Expected Ion: The primary ion observed in ESI+ mode will be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₀H₁₅N₃ + H]⁺: 178.13

Summary of Analytical Methods

This table provides a consolidated overview of the key analytical methods and their expected outcomes for the quality control of this compound.

TechniquePurposeKey Parameter / ResultAcceptance Criteria / Expected Value
HPLC-UV Assay & Purity% Assay, % Impurities98.0% - 102.0% (Assay); Individual Impurity ≤ 0.10%
¹H NMR IdentityChemical Shifts & SplittingConforms to reference spectrum and structure
¹³C NMR IdentityNumber of Signals & ShiftsConforms to reference spectrum (10 unique carbons expected)
FTIR IdentityAbsorption BandsConforms to reference spectrum; key functional groups present
LC-MS Identity[M+H]⁺ Ionm/z = 178.1 ± 0.2

Conclusion

The combination of chromatographic and spectroscopic techniques described in this application note provides a robust framework for the complete analytical characterization of this compound. The HPLC method is demonstrated to be specific, precise, and accurate for assay and purity determination. The spectroscopic protocols (NMR, FTIR, and MS) provide orthogonal methods for unambiguous identity confirmation. Adherence to these protocols and their underlying principles will ensure that the quality of this important chemical intermediate is consistently monitored and controlled, supporting the development of safe and effective pharmaceuticals.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. Link

  • United States Pharmacopeia. General Chapter <621> Chromatography (Summary). Link

  • ICH. Q2(R2) Validation of Analytical Procedures. Link

  • ICH. Overview of ICH Q2(R2) Guidelines for Analytical Validation. Link

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Link

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Link

  • DSDP Analytics. USP <621> Chromatography. Link

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link

  • United States Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. Link

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. Link

  • ICH. Final ICH Q2(R2) Guideline on Validation of Analytical Procedures. Link

  • The Royal Society of Chemistry. Supplementary Information for General NMR Spectra. Link

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Link

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. Link

  • USP-BPEP. 2.2.46. Chromatographic separation techniques. Link

  • European Directorate for the Quality of Medicines & HealthCare. Comparison of requirements in Ph. Eur. 10th and 11th Editions for Chapter 2.2.46. Link

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Link

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Link

  • Human Metabolome Database. 1H NMR Spectrum of Pyridine. Link

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Link

  • International Journal of Food Properties. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Link

  • The Royal Society of Chemistry. Electronic supplementary information including various spectra. Link

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Link

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Link

  • Journal of Chemical and Pharmaceutical Research. Abstract: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Link

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. Link

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Link

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Link

  • Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Link

  • Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Link

  • ChemicalBook. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 spectrum. Link

  • The Royal Society of Chemistry. Analytical Methods for Piperazine Derivatives. Link

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Link

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Link

  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Link

Sources

GC-MS analysis of pyridinylmethyl piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Pyridinylmethyl Piperazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated methodology for the identification and quantification of pyridinylmethyl piperazine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Pyridinylmethyl piperazine derivatives are a class of compounds with significant interest in pharmaceutical development and forensic science. Their analysis, however, can be challenging due to their polarity. This document provides a complete workflow, including sample preparation with derivatization, optimized GC-MS parameters, and data interpretation strategies. The protocols herein are designed to be self-validating and are grounded in established analytical principles to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Pyridinylmethyl Piperazines

The piperazine moiety is a key structural feature in many biologically active compounds. Specifically, N-substituted piperazines, such as the pyridinylmethyl piperazine class, are investigated for a range of pharmacological activities. Their structural similarity to controlled substances like benzylpiperazine (BZP) also makes them relevant in forensic and toxicological screening.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the analysis of volatile and semi-volatile compounds.[3][4] Its high chromatographic resolution combined with the specificity of mass spectrometric detection provides unambiguous identification and reliable quantification, making it exceptionally well-suited for the analysis of these compounds in complex matrices.[1] This application note addresses the primary challenge in the GC analysis of these molecules—their inherent polarity due to the secondary amine in the piperazine ring—by incorporating a critical derivatization step to enhance volatility and improve chromatographic performance.[5]

Principle of the GC-MS Method

The methodology leverages the synergistic power of gas chromatography for separation and mass spectrometry for detection.

  • Gas Chromatography (GC): The derivatized sample is injected into the GC system, where it is vaporized. An inert carrier gas (typically helium) transports the vaporized analytes through a capillary column. The column's stationary phase interacts differently with each compound based on its volatility and chemical properties, resulting in their separation over time.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with high-energy electrons (Electron Ionization, EI), causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint" for definitive identification.[4]

Detailed Experimental Protocol

This section outlines the complete, step-by-step procedure for the analysis of pyridinylmethyl piperazine compounds.

Sample Preparation: The Critical First Step

Accurate analysis begins with meticulous sample preparation. The goal is to isolate the analyte from the sample matrix and prepare it for GC-MS analysis. For compounds containing polar functional groups like secondary amines, derivatization is essential to block hydrogen bonding, reduce polarity, and increase volatility.[5] Here, we utilize Trifluoroacetic Anhydride (TFAA) for acylation.

Protocol for Sample Preparation and Derivatization:

  • Standard & Sample Solubilization:

    • Accurately weigh and dissolve the reference standard or sample in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[3]

    • For quantitative analysis, add a known concentration of an internal standard (IS). An ideal IS is a structurally similar compound not present in the sample (e.g., a deuterated analog or a related piperazine derivative).[3][6]

  • Aliquot for Derivatization:

    • Transfer 100 µL of the sample or standard solution into a 2 mL auto-sampler vial.

  • Solvent Evaporation:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). This step is crucial to prevent TFAA from reacting with the solvent.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).[5][6]

    • Causality: TFAA is a highly reactive acylating agent that converts the polar N-H group on the piperazine ring into a non-polar, volatile trifluoroacetyl group, significantly improving chromatographic peak shape and thermal stability.[5]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 70°C for 30 minutes in a heating block.[5][6]

  • Final Preparation for Injection:

    • After incubation, allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized residue in a known volume (e.g., 100 µL) of Ethyl Acetate.[5] The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Condition Rationale & Expertise
GC System Agilent 7890A GC or equivalentA robust and widely available system.
Capillary ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similarThis non-polar 5% phenyl-methylpolysiloxane column is excellent for general-purpose analysis of a wide range of compounds, including derivatized amines.[6]
Carrier GasHeliumInert and provides good chromatographic efficiency. Set to a constant flow of 1.0-1.2 mL/min.[3][6]
InjectorSplitless Mode @ 250°CSplitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[1][6]
Injection Volume1 µLStandard volume for capillary columns.
Oven ProgramInitial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minA temperature ramp allows for the separation of compounds with different boiling points. The initial hold ensures good peak shape for early eluting compounds, while the final hold ensures all analytes have eluted.[3][5]
MS System Agilent 5975C MSD or equivalentA reliable quadrupole mass spectrometer.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe industry standard energy that creates stable and extensive fragmentation patterns, ideal for structural elucidation and library comparison.[3]
Ion Source Temp.230°CPrevents condensation of analytes in the source.
Quadrupole Temp.150°CEnsures consistent mass filtering.
Transfer Line Temp.280°CMust be hot enough to prevent analyte condensation as they transfer from the GC to the MS.[1]
Scan ModeFull Scan (m/z 50-550) for QualitativeSelected Ion Monitoring (SIM) for QuantitativeFull scan mode is used to acquire the complete mass spectrum for identification.[3] SIM mode significantly enhances sensitivity by monitoring only specific, characteristic ions of the target analyte.[3]
Experimental Workflow Diagram

The entire analytical process, from sample receipt to final data reporting, is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Solubilize Solubilization & Internal Standard Spiking Sample->Solubilize Dry1 Evaporation (Nitrogen) Solubilize->Dry1 Derivatize Derivatization with TFAA (70°C, 30 min) Dry1->Derivatize Dry2 Evaporation (Nitrogen) Derivatize->Dry2 Reconstitute Reconstitution (Ethyl Acetate) Dry2->Reconstitute GC_Inject GC-MS Injection (1 µL) Reconstitute->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Detect MS Detection (EI) GC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Qual_ID Qualitative ID (Retention Time & Spectrum) Data_Acq->Qual_ID Quant Quantification (Calibration Curve) Data_Acq->Quant Report Final Report Qual_ID->Report Quant->Report

Caption: Workflow for the .

Data Analysis and Interpretation

Qualitative Identification

An analyte is positively identified by comparing two key parameters:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match that of a known reference standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the sample peak must match the spectrum of the reference standard or a trusted library entry (e.g., NIST, Wiley).

Characteristic Fragmentation: In EI-MS, pyridinylmethyl piperazine compounds are expected to fragment at the most labile bonds. The primary fragmentation will occur at the C-N bond connecting the pyridinylmethyl group to the piperazine ring.

  • Pyridinylmethyl Cation (m/z 92): Cleavage of the benzylic-type C-N bond will generate a stable picolyl (pyridinylmethyl) cation at m/z 92. This is often a prominent and diagnostic ion. This is analogous to the tropylium ion at m/z 91 seen in benzylpiperazine fragmentation.[7][8]

  • Piperazine Ring Fragments: The piperazine ring itself will undergo further fragmentation, leading to a series of lower mass ions characteristic of the ring structure.[9] After derivatization with TFAA, the molecular ion will be heavier, and fragments containing the trifluoroacetyl group will be observed.

Fragmentation cluster_0 Proposed Fragmentation of a Pyridinylmethyl Piperazine Derivative Parent [Pyridinylmethyl-Piperazine-TFA]+• Fragment1 Pyridinylmethyl Cation (m/z 92) Parent->Fragment1 C-N Cleavage Fragment2 [Piperazine-TFA]+ Fragment Parent->Fragment2 C-N Cleavage Fragment3 Other Piperazine Ring Fragments Fragment2->Fragment3 Ring Opening

Caption: Proposed EI fragmentation pathway for a derivatized pyridinylmethyl piperazine.

Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations.

  • Prepare Calibrators: Create a series of at least five calibration standards spanning the expected concentration range of the samples.[2][6]

  • Process and Analyze: Prepare and analyze each calibrator using the same protocol as the unknown samples, including the addition of the internal standard.

  • Construct Curve: For each calibrator, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte.

  • Determine Unknowns: Analyze the unknown samples, calculate their peak area ratios, and determine their concentrations by interpolating from the linear regression of the calibration curve.

Method Validation Parameters

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]

Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte and internal standard.Ensures the signal is solely from the analyte of interest.[10]
Linearity Correlation coefficient (R²) ≥ 0.995Confirms a proportional relationship between concentration and instrument response over a defined range.[10][12]
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the experimental value to the true value.[10][13]
Precision Repeatability (Intra-day) RSD ≤ 2%Intermediate Precision (Inter-day) RSD ≤ 3%Demonstrates the consistency and reproducibility of the method.[10][13]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3:1The lowest concentration of analyte that can be reliably detected.[13]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10:1 with acceptable precision and accuracy.The lowest concentration of analyte that can be accurately and precisely quantified.[6][13]
Robustness Results are unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).Indicates the method's reliability during normal usage.[10]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the . By integrating a crucial derivatization step with optimized chromatographic and mass spectrometric conditions, this method overcomes the challenges associated with analyzing these polar compounds. The detailed protocols for sample preparation, instrument setup, data analysis, and validation ensure that laboratories can achieve high-quality, reliable, and reproducible results. This methodology serves as a powerful tool for pharmaceutical quality control, drug metabolism studies, and forensic investigations involving this important class of molecules.

References

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods (RSC Publishing).
  • Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.org.
  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH).
  • An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. RSC Publishing.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
  • Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis. Benchchem.
  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • A Review on Analytical Methods for Piperazine Determination. ijcrt.org.

Sources

Application Notes & Protocols: Characterizing 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride in receptor binding assays. The piperazine and pyridine moieties are common pharmacophores in neuropharmacology, suggesting potential interactions with a variety of neurotransmitter receptors.[1][2] This guide moves beyond a generic template to offer a detailed, scientifically-grounded framework for characterizing the binding affinity of this compound. We will focus on protocols for the human histamine H3 receptor (H3R), a well-established target for piperazine-containing ligands, as a primary example to illustrate robust assay development and execution.[3][4][5] The principles and methodologies detailed herein are broadly applicable to other G-protein coupled receptors (GPCRs).

Introduction: The Scientific Rationale

1-(Pyridin-3-ylmethyl)piperazine is a versatile chemical scaffold employed in medicinal chemistry as a building block for novel therapeutic agents, particularly those targeting the central nervous system.[1] Its structure, featuring a protonatable piperazine ring and a pyridine element, allows for diverse interactions with receptor binding pockets. The piperazine class of molecules is known to interact with a wide array of biogenic amine receptors, including dopaminergic, serotonergic, and histaminergic subtypes.[2]

The primary objective of a receptor binding assay in this context is to determine the affinity of a test compound for a specific receptor. This is quantified by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies higher binding affinity. This guide details two gold-standard methodologies—the traditional Membrane Filtration Assay and the high-throughput Scintillation Proximity Assay (SPA) —to determine the Kᵢ of this compound.

The Principle of Competitive Binding

These protocols operate on the principle of competitive displacement. The unlabeled test compound, 1-(Pyridin-3-ylmethyl)piperazine, competes with a known, radiolabeled ligand (a "hot" ligand with high affinity for the target receptor) for a finite number of receptor binding sites. By measuring the ability of increasing concentrations of the test compound to displace the radioligand, we can construct a dose-response curve and calculate its affinity.

G cluster_0 Receptor Population cluster_1 Ligands cluster_2 Binding Outcomes Receptor Receptor Binding Site Bound_Hot Receptor [3H] Bound Bound_Test Receptor Test Cmpd Hot_Ligand Radioligand ([3H] or [125I]) Hot_Ligand->Receptor:f1 Binds with known affinity (Kd) Test_Compound Test Compound (e.g., 1-Pyridin-3-yl...) Test_Compound->Receptor:f1 Competes for binding site dummy1->Bound_Hot  Results in  High Signal dummy2->Bound_Test  Results in  Low Signal

Figure 1: Principle of Competitive Ligand Binding Assay.

Assay Methodologies: A Comparative Overview

The choice between a filtration assay and a Scintillation Proximity Assay (SPA) depends on factors like throughput requirements, reagent costs, and the specific nature of the receptor-ligand interaction.

  • Heterogeneous Filtration Assay: This classic method physically separates receptor-bound radioligand from free radioligand via filtration. It is robust and widely applicable but involves multiple washing steps, making it more labor-intensive.[6]

  • Homogeneous Scintillation Proximity Assay (SPA): This is a "mix-and-read" assay that requires no separation steps.[7][8] Signal is only generated when the radioligand binds to a receptor immobilized on a scintillant-containing bead. This format is highly amenable to automation and high-throughput screening (HTS).[9]

Protocol 1: Membrane Filtration Competitive Binding Assay

This protocol details the determination of the binding affinity of this compound for the human Histamine H3 Receptor (hH3R) expressed in CHO-K1 cell membranes.

Materials and Reagents
ReagentSupplierCat. No. / DetailsPurpose
hH3R MembranesPerkinElmerES-392-MSource of receptor
[³H]-Nα-methylhistaminePerkinElmerNET1027250UCRadioligand
1-(Pyridin-3-ylmethyl)piperazineSigma-Aldriche.g., 410316Test Compound
ClobenpropitTocris0538Positive control (H3R antagonist)
Tris-HClVWRVariesBuffering agent
MgCl₂Sigma-AldrichM8266Divalent cation, often required for receptor integrity
EDTASigma-AldrichE9884Chelating agent
Bovine Serum Albumin (BSA)Sigma-AldrichA7906Reduces non-specific binding to surfaces
Polyethylenimine (PEI)Sigma-AldrichP3143Pre-treats filter mats to reduce non-specific binding
GF/B Filter MatsPerkinElmer1450-421Captures membranes
Scintillation CocktailVariesVariesGenerates signal from captured tritium
Buffer Preparation
ComponentStock ConcentrationFinal ConcentrationAmount per 100 mL
Tris-HCl, pH 7.41 M50 mM5.0 mL
MgCl₂1 M5 mM0.5 mL
EDTA0.5 M0.5 mM0.1 mL
BSA10% (w/v)0.1%1.0 mL
Distilled H₂O--to 100 mL
Experimental Workflow

Figure 2: Workflow for the Membrane Filtration Binding Assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 100 µM to 10 pM.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membranes.

    • Non-Specific Binding (NSB): 25 µL of 10 µM Clobenpropit (or another potent H3R ligand), 25 µL Radioligand, 50 µL Membranes.

    • Test Compound: 25 µL of each compound dilution, 25 µL Radioligand, 50 µL Membranes.

  • Reagent Addition:

    • The final assay volume is 100 µL.

    • The final concentration of [³H]-Nα-methylhistamine should be at or below its Kₑ (typically 1-2 nM).[10]

    • The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound (Zone A conditions).[10]

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation. This duration must be sufficient to ensure the binding reaction has reached equilibrium.

  • Harvesting: Pre-soak a GF/B filter mat in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter. Terminate the binding reaction by rapid vacuum filtration onto the pre-soaked filter mat using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). This step is critical for removing unbound radioligand.[11]

  • Counting: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and quantify the bound radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[10] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the dissociation constant of the radioligand for the receptor.

Protocol 2: Scintillation Proximity Assay (SPA)

This protocol outlines a homogeneous, high-throughput alternative for determining the binding affinity of this compound for the hH3R.

Materials and Reagents

In addition to the reagents in Protocol 1, you will need:

  • Wheat Germ Agglutinin (WGA) PVT SPA beads (PerkinElmer, RPNQ0001): These beads bind to the glycosylated residues on cell membranes, effectively immobilizing the receptors.[8][10]

  • Microplates (e.g., 96-well or 384-well OptiPlate™): White, opaque plates are required for luminescence assays.

Experimental Workflow

Sources

The Strategic Utility of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of contemporary medicinal chemistry, the judicious selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride has emerged as a highly valuable and versatile synthetic intermediate, particularly in the development of sophisticated drug candidates targeting a range of challenging diseases. Its unique structural combination of a piperazine ring and a pyridin-3-ylmethyl moiety offers a powerful toolkit for medicinal chemists to modulate physicochemical properties, enhance target binding, and optimize pharmacokinetic profiles.[1][2][3]

The piperazine core is a privileged scaffold in drug discovery, known for its ability to improve solubility and introduce a basic nitrogen center, which can be crucial for target engagement and formulation.[3] The addition of the pyridin-3-ylmethyl group further enhances the utility of this intermediate. The pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[4][5][6][7] This dual-functionality makes this compound a sought-after component in the synthesis of compounds for neurological disorders, as well as in the development of kinase inhibitors for oncology.[8][9][10]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in synthetic workflows, with a particular focus on its application in the synthesis of intermediates for targeted therapies.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a synthetic intermediate is fundamental to its successful application. The dihydrochloride salt form of 1-(Pyridin-3-ylmethyl)piperazine offers improved stability and handling characteristics compared to the free base.

PropertyValueSource
Molecular Formula C₁₀H₁₇Cl₂N₃N/A
Molecular Weight 250.17 g/mol N/A
Appearance White to off-white solid[11]
Solubility Soluble in water and polar organic solventsN/A
Storage Store in a cool, dry, well-ventilated area, away from incompatible materials.[12][13]

Core Application: Synthesis of a Key Intermediate for Zanubrutinib Analogs

A prominent application of 1-(Pyridin-3-ylmethyl)piperazine is in the synthesis of Zanubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[13][] The intermediate plays a crucial role in constructing the side chain of the molecule, which is ultimately coupled to the core pyrazolopyrimidine scaffold. The following sections outline a detailed protocol for a key amide coupling reaction involving 1-(Pyridin-3-ylmethyl)piperazine.

Reaction Scheme: Amide Bond Formation

The following diagram illustrates the general workflow for the coupling of 1-(Pyridin-3-ylmethyl)piperazine with a carboxylic acid to form a key amide intermediate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Carboxylic_Acid Carboxylic Acid Precursor (e.g., 3-(azetidin-1-yl)propanoic acid derivative) Amide_Product Amide Intermediate for Zanubrutinib Analog Carboxylic_Acid->Amide_Product Piperazine_Intermediate 1-(Pyridin-3-ylmethyl)piperazine (as free base) Piperazine_Intermediate->Amide_Product Coupling_Agent Amide Coupling Agent (e.g., HATU, HOBt/EDC) Coupling_Agent->Amide_Product Base Organic Base (e.g., DIPEA, Triethylamine) Base->Amide_Product Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Amide_Product Temperature Reaction Temperature (e.g., 0 °C to RT) Temperature->Amide_Product caption Workflow for Amide Coupling Reaction

Caption: Workflow for the amide coupling of 1-(Pyridin-3-ylmethyl)piperazine.

Detailed Protocol: Synthesis of a Zanubrutinib Side-Chain Intermediate

This protocol describes the synthesis of an amide by coupling 1-(Pyridin-3-ylmethyl)piperazine with a generic carboxylic acid, a key step in forming a side-chain for Zanubrutinib and its analogs.

Materials:

  • This compound

  • Carboxylic acid (e.g., a protected azetidine-3-carboxylic acid derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Basify the solution to a pH of >10 by the dropwise addition of a saturated aqueous solution of a suitable base (e.g., sodium carbonate or sodium hydroxide) with stirring. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-(Pyridin-3-ylmethyl)piperazine. Note: The free base is a colorless to light yellow liquid and should be used immediately or stored under an inert atmosphere.[15]

  • Amide Coupling Reaction: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of the Piperazine: To the activated carboxylic acid mixture, add a solution of 1-(Pyridin-3-ylmethyl)piperazine (free base, 1.05 eq) in anhydrous DMF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Rationale for Experimental Choices
  • Use of the Dihydrochloride Salt: The dihydrochloride salt is more stable and easier to handle than the hygroscopic and air-sensitive free base. The initial in-situ generation of the free base is a standard and effective procedure.

  • Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral substrates.[16] Alternative coupling systems like HOBt/EDC can also be employed.

  • Role of DIPEA: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the hydrochloride generated during the reaction, driving the equilibrium towards product formation.

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the amide bond formation. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][][15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12][13][][15] Avoid contact with skin and eyes.[11][12][13][][15] In case of contact, rinse immediately with plenty of water.[11][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][15]

Conclusion: A Strategic Asset in Drug Discovery

This compound is a valuable and strategically important intermediate in modern organic synthesis and drug discovery. Its unique combination of a piperazine scaffold and a pyridine moiety provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The detailed protocols and application notes provided herein are intended to empower researchers to effectively and safely utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of new and innovative therapeutics. The successful application of this intermediate in the synthesis of complex molecules like Zanubrutinib underscores its significance in the development of life-saving medicines.[13][]

References

  • PubMed. Synthesis and activity of N-cyanoguanidine-piperazine P2X7 antagonists. Available from: [Link]

  • PubMed Central. Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach. Available from: [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]

  • PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]

  • Medicinal Chemistry & Pharmacology. Novel P2X7 receptor antagonists. Available from: [Link]

  • PubMed. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Available from: [Link]

  • PubMed. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

  • Critical Reviews in Analytical Chemistry. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

  • ResearchGate. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • Masaryk University. A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Available from: [Link]

  • Organic Chemistry Portal. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Available from: [Link]

  • Google Patents. US10927117B2 - Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • ResearchGate. N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • PubChem. Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra- hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof - Patent US-11884674-B2. Available from: [Link]

Sources

Application Note: A Protocol for the Selective Mono-N-Alkylation of Piperazine with 3-Picolyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the selective mono-N-alkylation of piperazine with 3-picolyl chloride to synthesize 1-(pyridin-3-ylmethyl)piperazine. This key intermediate is a versatile building block in medicinal chemistry and pharmaceutical research, notably in the development of novel therapeutic agents.[1] The primary challenge in the N-alkylation of piperazine is controlling the reaction to favor the mono-substituted product over the di-substituted byproduct.[2][3] This guide explains the underlying chemical principles, details a robust step-by-step protocol, and offers insights into troubleshooting and optimization to ensure high yield and purity.

Introduction: The Challenge of Selective Mono-Alkylation

Piperazine, a symmetrical diamine, possesses two nucleophilic secondary amine groups of equal reactivity.[3] Consequently, its reaction with an alkylating agent like 3-picolyl chloride can lead to a mixture of the desired mono-alkylated product, the undesired di-alkylated product, and unreacted starting material.[4] Achieving high selectivity for the mono-alkylated product is crucial for efficient synthesis and straightforward purification.

Several strategies have been developed to address this selectivity issue, including:

  • Stoichiometric Control: Utilizing a large excess of piperazine relative to the alkylating agent statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over a mono-alkylated one.[2]

  • Use of Protecting Groups: A reliable but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), followed by alkylation and subsequent deprotection.[5][6]

  • In Situ Mono-protonation: By reacting piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen is significantly less nucleophilic, directing the alkylation to the free secondary amine.[4][7]

This protocol will focus on a direct approach combining stoichiometric control and careful management of reaction conditions, which offers a balance of efficiency and selectivity without the need for additional protection/deprotection steps.

Reaction Mechanism and Rationale

The N-alkylation of piperazine with 3-picolyl chloride is a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the electrophilic carbon of the 3-picolyl chloride, displacing the chloride leaving group.

Diagram 1: Reaction Mechanism

Reaction_Mechanism Figure 1: Nucleophilic Substitution Mechanism for Mono-N-Alkylation of Piperazine cluster_reactants Reactants cluster_products Products piperazine Piperazine (Nucleophile) product 1-(Pyridin-3-ylmethyl)piperazine piperazine->product Nucleophilic Attack picolyl_chloride 3-Picolyl Chloride (Electrophile) picolyl_chloride->product hcl HCl piperazine_struct product_struct piperazine_struct->product_struct picolyl_chloride_struct picolyl_chloride_struct->product_struct

Caption: Nucleophilic attack of piperazine on 3-picolyl chloride.

A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[8] This is crucial for two reasons:

  • It prevents the protonation of the piperazine, which would render it non-nucleophilic.

  • It drives the reaction to completion by removing a product (HCl).

When using 3-picolyl chloride hydrochloride, the base also serves to liberate the free base of the alkylating agent.[9]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(pyridin-3-ylmethyl)piperazine on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Piperazine86.144.31 g505
3-Picolyl Chloride HCl164.041.64 g101
Potassium Carbonate (K₂CO₃)138.214.15 g303
Acetonitrile (anhydrous)41.05100 mL--
Dichloromethane (DCM)84.93150 mL--
Saturated aq. NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4.31 g, 50 mmol, 5 eq.) and anhydrous potassium carbonate (4.15 g, 30 mmol, 3 eq.).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: In a separate beaker, dissolve 3-picolyl chloride hydrochloride (1.64 g, 10 mmol, 1 eq.) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred piperazine suspension over 30 minutes at room temperature. The slow addition helps to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. To the resulting residue, add 100 mL of dichloromethane (DCM) and 50 mL of water. Stir vigorously and separate the layers using a separatory funnel. d. Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).[8] e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or a more polar system such as DCM/Methanol with a small percentage of triethylamine to prevent the product from streaking on the column. The pure 1-(pyridin-3-ylmethyl)piperazine should be obtained as an oil or a low-melting solid.

Diagram 2: Experimental Workflow

Experimental_Workflow Figure 2: Workflow for the Synthesis of 1-(Pyridin-3-ylmethyl)piperazine start Start: Assemble Reagents setup 1. Combine Piperazine and K₂CO₃ in Acetonitrile start->setup add_alkylating 2. Add 3-Picolyl Chloride HCl Solution Dropwise setup->add_alkylating reflux 3. Heat to Reflux (12-18 hours) add_alkylating->reflux workup 4. Work-up: Filter, Evaporate, Liquid-Liquid Extraction reflux->workup purify 5. Purification: Silica Gel Chromatography workup->purify end End: Pure Product purify->end

Caption: A streamlined workflow for the synthesis and purification.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Significant amount of di-alkylated product - Reaction temperature too high- Alkylating agent added too quickly- Insufficient excess of piperazine- Lower the reaction temperature.[2]- Increase the duration of the dropwise addition of the alkylating agent.- Increase the excess of piperazine to 10 equivalents.
Low Conversion - Insufficient reaction time- Inactive reagents- Extend the reflux time and monitor by TLC/LC-MS.- Ensure the use of anhydrous solvent and fresh reagents.
Product remains in the aqueous layer during work-up - The product is protonated and thus water-soluble.- During the liquid-liquid extraction, ensure the aqueous layer is basic (pH > 9) by adding more sodium bicarbonate or a dilute NaOH solution before extracting with DCM.[5]

Conclusion

The selective mono-N-alkylation of piperazine presents a common yet manageable synthetic challenge. By carefully controlling stoichiometry and reaction conditions as detailed in this protocol, researchers can achieve high yields of 1-(pyridin-3-ylmethyl)piperazine. This method is robust, scalable, and avoids the complexities of protection group chemistry, making it a valuable procedure for professionals in drug development and organic synthesis.

References

  • Google Patents. (1959). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Pyridin-3-ylmethyl-piperazine. Retrieved from [Link]

  • Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

Sources

Application of 1-(Pyridin-3-ylmethyl)piperazine in Central Nervous System Drug Development: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperazine Scaffold in CNS Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for the development of centrally acting agents.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, facilitate interactions with key residues within the binding pockets of various G-protein coupled receptors (GPCRs).[2] This structural motif is integral to numerous approved drugs targeting a wide array of neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.[3] The versatility of the piperazine ring allows for substitutions at its N1 and N4 positions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[1]

1-(Pyridin-3-ylmethyl)piperazine is a specific derivative that holds considerable promise for CNS drug development. It serves as a key intermediate and a valuable research tool in the exploration of novel therapeutics for neurological disorders.[4] The incorporation of the pyridinylmethyl group introduces a hydrogen bond acceptor (the pyridine nitrogen) and aromatic character, which can significantly influence receptor affinity and selectivity. This document provides a comprehensive guide for researchers on the application of 1-(Pyridin-3-ylmethyl)piperazine in CNS drug discovery, detailing its synthesis, in vitro characterization, and in vivo evaluation.

Chemical Profile and Synthesis

Compound Name 1-(Pyridin-3-ylmethyl)piperazine
Synonyms 1-(3-Pyridylmethyl)piperazine
CAS Number 39244-80-9
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Appearance Colorless to light yellow liquid
Purity ≥ 97% (GC)
Storage Store at 0-8 °C

Table 1: Physicochemical Properties of 1-(Pyridin-3-ylmethyl)piperazine.[4]

Synthetic Protocol: Nucleophilic Substitution

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine can be readily achieved through standard nucleophilic substitution reactions. A common and efficient method involves the reaction of a suitable pyridine derivative with piperazine.

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride or 3-(Bromomethyl)pyridine hydrobromide

  • Piperazine (anhydrous)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of piperazine (2-3 equivalents) in the chosen solvent, add the base (2-3 equivalents).

  • Slowly add a solution of the 3-(halomethyl)pyridine derivative (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford pure 1-(Pyridin-3-ylmethyl)piperazine.

Rationale: The use of excess piperazine and a base serves to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can be optimized to improve reaction rates and yields.

In Vitro Characterization: Unveiling the Pharmacological Profile

The initial stages of characterizing a novel CNS drug candidate involve a battery of in vitro assays to determine its binding affinity for various receptors and its functional activity. Based on the structural motifs present in 1-(Pyridin-3-ylmethyl)piperazine, the primary targets of interest are dopaminergic and serotonergic receptors.

Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor.

Protocol: Dopamine D2 Receptor Binding Assay

  • Principle: This competitive binding assay measures the ability of 1-(Pyridin-3-ylmethyl)piperazine to displace a radiolabeled D2 antagonist, such as [³H]-Spiperone or [³H]-Raclopride, from D2 receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • [³H]-Spiperone or [³H]-Raclopride.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 1-(Pyridin-3-ylmethyl)piperazine in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

      • 50 µL of radioligand at a final concentration close to its Kd value.

      • 150 µL of the diluted cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Serotonin 5-HT1A Receptor Binding Assay

  • Principle: This assay is analogous to the D2 binding assay, but utilizes a radioligand specific for the 5-HT1A receptor, such as [³H]-8-OH-DPAT.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • [³H]-8-OH-DPAT.

    • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

    • Non-specific binding control: Serotonin (10 µM).

  • Procedure and Data Analysis: Follow the same steps as the D2 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Protocol: cAMP Inhibition Assay for D2 and 5-HT1A Receptors

  • Principle: D2 and 5-HT1A receptors are Gi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of 1-(Pyridin-3-ylmethyl)piperazine to modulate forskolin-stimulated cAMP production.

  • Materials:

    • CHO or HEK293 cells stably expressing the human D2 or 5-HT1A receptor.

    • Forskolin.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

    • Add 1-(Pyridin-3-ylmethyl)piperazine at various concentrations and incubate for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) and incubate for a further 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist mode: Co-incubate the cells with a known agonist (e.g., dopamine for D2, 8-OH-DPAT for 5-HT1A) and varying concentrations of 1-(Pyridin-3-ylmethyl)piperazine. A rightward shift in the agonist dose-response curve indicates antagonism.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR D2/5-HT1A Receptor G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 1-(Pyridin-3-ylmethyl)piperazine (Agonist) Ligand->GPCR Binds ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Neuronal Firing) cAMP->Response Mediates Forskolin Forskolin Forskolin->AC Activates CNS_Drug_Development_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin) Functional_Assays Functional Assays (cAMP, Calcium Flux) Receptor_Binding->Functional_Assays Selectivity_Panel Selectivity Profiling Functional_Assays->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization PK_Studies Pharmacokinetics (Brain Penetration) Behavioral_Models Behavioral Models (FST, EPM) PK_Studies->Behavioral_Models Safety_Tox Safety & Toxicology Behavioral_Models->Safety_Tox Clinical_Candidate Clinical Candidate Safety_Tox->Clinical_Candidate Start 1-(Pyridin-3-ylmethyl)piperazine Start->Receptor_Binding Lead_Optimization->PK_Studies

Caption: A streamlined workflow for CNS drug development.

Conclusion and Future Directions

1-(Pyridin-3-ylmethyl)piperazine represents a valuable chemical entity for the exploration of novel CNS therapeutics. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive pharmacological characterization. By systematically evaluating its affinity for key CNS receptors, its functional activity, and its effects in relevant in vivo models, researchers can elucidate its therapeutic potential. Future studies could involve the synthesis of analogs to establish structure-activity relationships, with the aim of optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the pharmacology of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives will contribute to the development of the next generation of drugs for the treatment of debilitating neurological and psychiatric disorders.

References

  • Chem-Impex. 1-Pyridin-3-ylmethyl-piperazine. Available at: [Link].

  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Available at: [Link].

  • PubMed. Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Available at: [Link].

  • PubMed. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Available at: [Link].

  • National Institutes of Health. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available at: [Link].

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link].

  • Ayurlog. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link].

  • JETIR. A Mini Review on Piperizine Derivatives and their Biological Activity. Available at: [Link].

  • ResearchGate. Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Available at: [Link].

  • PubMed. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available at: [Link].

  • ResearchGate. Synthesis and anticonvulsant activity of some piperazine derivatives. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link].

  • PubMed. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Available at: [Link].

  • PubMed. Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Available at: [Link].

  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link].

  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Available at: [Link].

  • National Institutes of Health. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available at: [Link].

  • National Institutes of Health. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Available at: [Link].

  • National Institutes of Health. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link].

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available at: [Link].

  • National Institutes of Health. Pyridine alkaloids with activity in the central nervous system. Available at: [Link].

  • National Institutes of Health. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Available at: [Link].

  • Semantic Scholar. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Available at: [Link].

  • PubMed. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Available at: [Link].

  • Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Available at: [Link].

  • PubMed. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Available at: [Link].

  • ResearchGate. Pyridine alkaloids with activity in the central nervous system. Available at: [Link].

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link].

  • PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Available at: [Link].

  • MDPI. Special Issue : Progress in the Treatment of CNS Disorders: From In Silico to In Vivo. Available at: [Link].

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Piperazine Scaffold

1-(Pyridin-3-ylmethyl)piperazine dihydrochloride is a member of the expansive piperazine class of compounds, a scaffold renowned for its prevalence in medicinal chemistry.[1][2] The structural motif, featuring a piperazine ring linked to a pyridinylmethyl group, suggests a strong potential for interaction with various biological targets.[2][3] This compound serves as a critical intermediate in the synthesis of novel therapeutics, particularly those aimed at modulating central nervous system (CNS) pathways, such as serotonin and dopamine receptors.[4] Furthermore, emerging research on piperazine derivatives indicates a broader therapeutic window, including potential applications in oncology and infectious diseases.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro pharmacological profile of this compound. The protocols detailed herein are designed to be self-validating systems, enabling the robust characterization of the compound's activity in two key therapeutic areas: CNS modulation and oncology. The experimental designs are grounded in established scientific principles to ensure data integrity and reproducibility.

PART 1: Central Nervous System (CNS) Modulation Assays

The core structure of 1-(Pyridin-3-ylmethyl)piperazine suggests a high likelihood of interaction with G-protein coupled receptors (GPCRs), which are central to neurotransmission. The following protocols are designed to investigate the compound's potential as a modulator of key CNS targets, specifically dopamine and serotonin receptors.

Dopamine Receptor Functional Assay: cAMP Measurement

Scientific Rationale: Dopamine receptors are critical GPCRs in the brain, categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[8][9] D1-like receptors typically couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). Conversely, D2-like receptors often couple to Gαi, inhibiting adenylyl cyclase and decreasing cAMP levels.[9][10][11] Measuring changes in intracellular cAMP is therefore a direct functional readout of dopamine receptor activation or inhibition.[12][13][14]

Experimental Workflow:

cluster_0 Cell Preparation & Seeding cluster_1 Compound Treatment cluster_2 Assay & Detection cluster_3 Data Analysis prep_cells Prepare cells expressing dopamine receptor subtype seed_cells Seed cells into 96-well plate prep_cells->seed_cells treat_compound Add 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride (test compound) seed_cells->treat_compound add_agonist Add known dopamine agonist (for antagonist mode) treat_compound->add_agonist incubate Incubate to allow receptor modulation add_agonist->incubate lyse_cells Lyse cells to release cAMP incubate->lyse_cells detect_cAMP Detect cAMP using HTRF or similar assay lyse_cells->detect_cAMP generate_curve Generate dose-response curve detect_cAMP->generate_curve calculate_ec50 Calculate EC50/IC50 generate_curve->calculate_ec50

Caption: Workflow for Dopamine Receptor Functional Assay via cAMP Measurement.

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2).

    • Seed the cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in assay buffer to create a range of concentrations.

    • For Agonist Mode: Add the diluted compound to the cells.

    • For Antagonist Mode: Pre-incubate the cells with the diluted compound for a specified time before adding a known dopamine receptor agonist at its EC80 concentration.[4]

  • Incubation and Cell Lysis:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor modulation of cAMP levels.[15]

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • cAMP Detection:

    • Measure intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[4][15]

    • In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[12]

  • Data Analysis:

    • Generate a dose-response curve by plotting the assay signal against the logarithm of the compound concentration.

    • Calculate the EC50 (for agonist activity) or IC50 (for antagonist activity) value.

Data Presentation:

ParameterThis compoundReference Compound (e.g., Dopamine)
Receptor Subtype e.g., Dopamine D2e.g., Dopamine D2
Assay Mode Agonist / AntagonistAgonist
EC50 / IC50 (nM) To be determinedKnown value
Serotonin Receptor Functional Assay: Calcium Flux Measurement

Scientific Rationale: Certain serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, are coupled to Gαq proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] Monitoring this transient increase in intracellular calcium provides a robust functional readout for Gαq-coupled receptor activation.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2C).

    • Seed the cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's protocol.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Use a fluorescence microplate reader equipped with an automated injection system to add the compound to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound in real-time.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 value for agonist activity.

Data Presentation:

ParameterThis compoundReference Compound (e.g., Serotonin)
Receptor Subtype e.g., 5-HT2Ce.g., 5-HT2C
EC50 (nM) To be determinedKnown value

PART 2: In Vitro Oncology Assays

The piperazine scaffold is present in numerous anticancer agents, suggesting that this compound may also possess cytotoxic or cytostatic properties against cancer cells. The following protocols are designed to assess the compound's potential as an anticancer agent.

Cell Viability Assay: MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Readout & Analysis seed_cells Seed cancer cells in 96-well plate add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding:

    • Seed a panel of human cancer cell lines into a 96-well plate at a density of 3,000-5,000 cells/well.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the overnight medium with the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineThis compound IC50 (µM)Positive Control IC50 (µM)
e.g., MCF-7 (Breast Cancer) To be determinedKnown value
e.g., HCT-116 (Colon Cancer) To be determinedKnown value
e.g., PC-3 (Prostate Cancer) To be determinedKnown value

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][12] Avoid contact with skin and eyes, and avoid breathing in dust or mists.[8] In case of contact, rinse the affected area with plenty of water.[8][12] Store the compound in a dry, cool, and well-ventilated place.[8]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET.
  • MySkinRecipes. (n.d.). 1-Pyridin-3-Yl-Piperazine Dihydrochloride.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • Cisbio. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
  • Chem-Impex. (n.d.). 1-Pyridin-3-ylmethyl-piperazine.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Innoprot. (n.d.). D1 Dopamine Receptor Assay.
  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole.
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for research, development, and manufacturing professionals on optimizing the synthesis of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance reaction yield and purity.

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine is a critical step in the development of various pharmaceutical agents, particularly those targeting the central nervous system[1][2]. The most common and efficient route to this compound is the reductive amination of 3-pyridinecarboxaldehyde with piperazine. While straightforward in principle, achieving high yield and purity can be challenging due to competing side reactions and purification difficulties.

This guide is designed to serve as a comprehensive resource for scientists encountering these challenges. It addresses specific experimental issues through a troubleshooting Q&A format, answers common questions about the reaction's mechanics, and provides validated protocols for both synthesis and purification.

Reaction Overview: The Reductive Amination Pathway

Reductive amination is a powerful method for forming C-N bonds that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine[3][4]. The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which exists in equilibrium with its protonated form, the iminium ion. This step is reversible and often requires weakly acidic conditions to facilitate dehydration[3][4].

  • Reduction: A selective reducing agent is used to reduce the C=N double bond of the iminium ion to yield the final secondary amine product, 1-(Pyridin-3-ylmethyl)piperazine.

The choice of reducing agent is critical. While strong reductants like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde, leading to impurities. Milder, more selective reagents are generally preferred[5][6].

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 3-Pyridine- carboxaldehyde C Hemiaminal Intermediate A->C + B Piperazine B->C D Iminium Ion C->D - H₂O (Dehydration) E 1-(Pyridin-3-ylmethyl)piperazine (Free Base) D->E + Reducing Agent (e.g., NaBH(OAc)₃) F 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride E->F + 2 HCl

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is the most frequent complaint and can stem from several stages of the reaction. A systematic approach is key to diagnosis.

  • Cause 1: Inefficient Imine Formation. The initial condensation is an equilibrium reaction[3]. If the imine/iminium ion is not formed in sufficient concentration, the subsequent reduction step will be slow and inefficient.

    • Solution: While the reaction can be run without explicitly removing water, using molecular sieves can shift the equilibrium toward the imine[7]. The reaction is also catalyzed by acid. If you are using sodium triacetoxyborohydride (NaBH(OAc)₃), the acetic acid present as an impurity or generated in situ can act as a catalyst. In some cases, adding a catalytic amount of acetic acid (1-2 equivalents) can improve reaction rates, especially with less reactive substrates[8][9].

  • Cause 2: Suboptimal Reducing Agent or Conditions. The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild, selective for iminium ions over aldehydes, and does not require strictly anhydrous conditions, though it is water-sensitive[5][6][9]. Ensure your STAB is of high quality and has been stored properly to prevent decomposition. Unlike sodium borohydride, STAB is incompatible with protic solvents like methanol, which cause it to decompose rapidly[6]. Use aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)[8][9].

  • Cause 3: Competing Side Reactions. The most common side reaction is the formation of the bis-alkylated product, 1,4-bis(pyridin-3-ylmethyl)piperazine, where both nitrogens of piperazine have reacted.

    • Solution: Control the stoichiometry carefully. Using a slight excess of piperazine can help, but this complicates purification. The most robust solution is to use a mono-protected piperazine, such as 1-Boc-piperazine. The reaction is performed as usual, followed by a deprotection step to remove the Boc group. This prevents the second nitrogen from reacting, significantly improving the yield of the desired mono-substituted product.

G start Low Yield Observed check_sm Analyze crude reaction mixture (TLC/LCMS). Significant starting material remaining? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn Yes side_products Problem: Side Product Formation check_sm->side_products No sol_incomplete Solutions: 1. Extend reaction time. 2. Verify reagent quality (esp. STAB). 3. Add catalytic acetic acid. 4. Ensure proper solvent (DCE, THF). incomplete_rxn->sol_incomplete sol_side_products Solutions: 1. Check for bis-alkylation product. 2. If present, switch to mono-Boc-piperazine. 3. Check for aldehyde reduction; ensure STAB is used, not NaBH₄. side_products->sol_side_products success Yield Improved sol_incomplete->success sol_side_products->success

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Q2: My crude product contains significant impurities, particularly a higher molecular weight species. What is it and how can I prevent it?

This is a classic sign of bis-alkylation.

  • Cause: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. After the first successful reductive amination, the product, 1-(Pyridin-3-ylmethyl)piperazine, can react again with another molecule of 3-pyridinecarboxaldehyde to form 1,4-bis(pyridin-3-ylmethyl)piperazine. This is especially problematic if the aldehyde is used in excess or if the reaction is run at high concentrations.

  • Prevention:

    • Stoichiometry Control: Use the aldehyde as the limiting reagent. A slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) can favor mono-alkylation, but makes downstream purification more challenging.

    • Protecting Group Strategy (Recommended): The most effective method is to use 1-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group makes one nitrogen unavailable for reaction. After the reductive amination is complete, the Boc group is easily removed with a strong acid (like HCl in dioxane or trifluoroacetic acid) during the workup or as a separate step, often directly yielding the desired dihydrochloride salt.

Q3: The purification of the free base is difficult. It is often an oil and streaks on silica gel columns. What is a better method?

The free base product is quite polar and basic, making standard column chromatography difficult.

  • Solution 1: Acid-Base Extraction. Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like DCM or EtOAc) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. The product will remain in the organic layer. This can help remove some impurities but may not be sufficient for high purity.

  • Solution 2: Crystallization via Salt Formation (Highly Recommended). The most reliable purification method is to convert the crude free base into its dihydrochloride salt. The salt is typically a stable, crystalline solid that is much less soluble in organic solvents than the free base[10]. This allows for purification by recrystallization.

    • Procedure: Dissolve the crude free base in a suitable solvent like ethanol, isopropanol, or methanol. Add a solution of HCl (e.g., concentrated HCl or HCl in a solvent like dioxane or isopropanol) dropwise until the solution is acidic (check with pH paper) and a precipitate forms. The solid can then be collected by filtration, washed with a cold solvent (like acetone or diethyl ether), and recrystallized from a solvent system like ethanol/water to achieve high purity[11].

Frequently Asked Questions (FAQs)

Q: Which reducing agent is the best for this specific reaction?

For the reductive amination of an aldehyde with a secondary amine, sodium triacetoxyborohydride (STAB) is generally superior.

ReagentProsConsRecommended Solvent
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective for imines/iminium ions[9].- Tolerates many functional groups.- Can be done as a one-pot procedure[9].- Water-sensitive, hygroscopic.- Incompatible with protic solvents like methanol[5][6].- Delivers only one hydride equivalent[12].DCE, DCM, THF[8][9]
Sodium Cyanoborohydride (NaBH₃CN) - Selective for iminium ions.- Compatible with protic solvents (e.g., methanol)[5].- Highly toxic (potential release of HCN gas at low pH).- Slower reaction rates than STAB.Methanol, Ethanol[5]
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.- Not selective; will reduce the starting aldehyde[5].- Requires a two-step process (pre-formation of the imine before adding the reductant)[5].Methanol, Ethanol

Q: Why is it necessary to form the dihydrochloride salt?

The dihydrochloride salt offers several advantages over the free base:

  • Purity: It is typically a crystalline solid, which can be easily purified by recrystallization, removing oily impurities and unreacted starting materials[10].

  • Stability: Salts are generally more stable and have a longer shelf life than their corresponding free bases.

  • Handling: Crystalline solids are easier to handle, weigh, and store compared to oils or low-melting solids.

  • Solubility: For pharmaceutical applications, the salt form often has improved aqueous solubility[13].

Q: Can I run this reaction in methanol?

No, not if you are using sodium triacetoxyborohydride (STAB). STAB reacts rapidly with methanol, leading to its decomposition and no desired product formation[6]. If you must use a protic solvent, sodium cyanoborohydride (NaBH₃CN) would be a more appropriate, albeit more toxic, choice[5].

Validated Experimental Protocols

Protocol 1: Synthesis of 1-(Pyridin-3-ylmethyl)piperazine using 1-Boc-Piperazine

This protocol utilizes a protecting group to ensure mono-alkylation and high yield.

  • Reaction Setup: To a solution of 1-Boc-piperazine (1.1 equiv.) and 3-pyridinecarboxaldehyde (1.0 equiv.) in 1,2-dichloroethane (DCE, ~0.5 M), add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the layers and extract the aqueous layer with DCM (3x).

  • Isolation of Intermediate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl 4-(pyridin-3-ylmethyl)piperazine-1-carboxylate, which can be used in the next step without further purification.

  • Deprotection and Salt Formation: Dissolve the crude intermediate in methanol or isopropanol. Add an excess of concentrated hydrochloric acid (e.g., 3-4 equivalents) and stir at room temperature for 2-4 hours or until deprotection is complete (monitored by TLC/LC-MS).

  • Purification: The product, this compound, will precipitate from the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold acetone, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture to achieve high purity.

Protocol 2: Conversion of Free Base to Dihydrochloride Salt

If you have already synthesized the crude free base, this protocol outlines its purification.

  • Dissolution: Dissolve the crude 1-(Pyridin-3-ylmethyl)piperazine free base in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2 M HCl in isopropanol or dropwise addition of concentrated aqueous HCl) until the solution reaches approximately pH 1-2. A white precipitate should form.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold isopropanol followed by diethyl ether or acetone to aid in drying. Dry the purified salt in a vacuum oven.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Srivani, K., et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Pyridin-3-Yl-Piperazine Dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • ChemBK. (n.d.). 1-(3-METHYL-PYRIDIN-2-YLMETHYL)-PIPERAZINE DI-HYDROCHLORIDE. Retrieved from [Link]

  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • PubMed. (2012). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved from [Link]

  • Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(3-pyridyl)-piperazine (LH2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Piperazine Summary Report. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification of Pyridinylmethyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis and purification of pyridinylmethyl piperazine derivatives. This guide is structured to provide practical, in-depth solutions to the common and often complex purification challenges associated with this important class of compounds. Drawing from established methodologies and field-proven experience, we aim to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We delve into the causality behind these challenges and provide actionable solutions.

Issue 1: My pyridinylmethyl piperazine derivative is an oil and refuses to crystallize. How can I effectively purify it?

This is a frequent challenge, as many piperazine derivatives, particularly the free bases, tend to be oils or low-melting solids. Here’s a systematic approach to tackle this issue:

A1: Salt Formation for Crystallization

The basic nature of the piperazine and pyridine nitrogens provides a reliable handle for purification. Conversion to a salt often induces crystallization, allowing for purification by recrystallization, a highly effective technique for achieving high purity.[1]

  • Underlying Principle: Salts are ionic compounds that form a more ordered crystal lattice compared to the free base, which may have weaker intermolecular interactions. This increased lattice energy favors the crystalline state.

  • Common Acids: Hydrochloric acid (HCl) and fumaric acid are frequently used to induce crystallization.[1] Acetic acid has also been shown to be effective in precipitating piperazine diacetate from acetone solutions.[2]

  • Protocol 1: Purification via Salt Formation & Recrystallization

    • Dissolution: Dissolve the crude oily pyridinylmethyl piperazine derivative in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol or fumaric acid in ethanol) to the stirred solution of the amine.[1]

    • Precipitation/Crystallization: The salt may precipitate immediately. If not, cooling the mixture in an ice bath can induce crystallization. Continue stirring to maximize crystal formation.

    • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove residual impurities.[1]

    • Drying: Dry the salt under vacuum.

    • (Optional) Liberation of the Free Base: To recover the purified oily free base, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

A2: Column Chromatography for Oily Compounds

When salt formation is not viable, column chromatography is the primary alternative for purifying oils.[1] However, the basicity of pyridinylmethyl piperazine derivatives can lead to challenges.

  • Troubleshooting Workflow for Chromatography:

    G start Start: Oily Product tlc Develop TLC System (Target Rf: 0.2-0.4) start->tlc tailing_check Observe Tailing on TLC? tlc->tailing_check add_tea Add 0.1-1% Triethylamine (TEA) to Eluent tailing_check->add_tea Yes column_chrom Perform Column Chromatography tailing_check->column_chrom No peak_shape_check Peak Shape Improved? add_tea->peak_shape_check peak_shape_check->tlc No, Re-optimize TLC peak_shape_check->column_chrom Yes fractions Collect & Analyze Fractions column_chrom->fractions pool Pool Pure Fractions & Concentrate fractions->pool end Purified Oily Product pool->end

    Caption: Troubleshooting workflow for purifying oily piperazine derivatives.

Issue 2: I'm observing significant peak tailing during silica gel column chromatography. What's causing this and how can I fix it?

Peak tailing is a classic problem when purifying basic compounds like pyridinylmethyl piperazine derivatives on standard silica gel.

  • Causality: The issue stems from the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a portion of the analyte being strongly retained, resulting in a "tailing" effect on the elution profile.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive competes with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.[1]

      • Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your mobile phase is a widely used and effective strategy.[1]

      • Ammonia: For very strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be employed.[1]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

      • Deactivated Silica Gel: You can prepare a deactivated silica gel by treating it with a solution of TEA.

      • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography on a C18 column might be a suitable option.[3]

Issue 3: What are the common impurities I should be aware of during the synthesis and purification of pyridinylmethyl piperazine derivatives?

Understanding the potential impurities is crucial for developing an effective purification strategy.

  • Common Impurities:

    • Starting Materials: Unreacted starting materials are a common source of impurities.

    • Di-substituted Piperazine: A frequent byproduct in N-alkylation or N-acylation reactions is the di-substituted piperazine, which can be challenging to separate from the desired mono-substituted product.[4] Using a large excess of piperazine during the synthesis can help minimize this.[4]

    • Structurally Similar Impurities: Alkylated piperazines or related pyrazines can co-precipitate with the desired product, making simple crystallization ineffective.[5]

    • Degradation Products: Improper storage or exposure to high temperatures can lead to degradation.[5]

    • Hygroscopicity: Piperazine and its derivatives can readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.[5]

Issue 4: How can I assess the purity of my final pyridinylmethyl piperazine derivative?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for purity analysis.[6]

    • Challenges: The high polarity and basicity of these compounds can lead to poor retention and peak tailing in reversed-phase HPLC.[5]

    • Solutions:

      • Mobile Phase Additives: Use of 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase can protonate the piperazine nitrogens and improve peak shape.[5]

      • Derivatization: Since the piperazine nucleus lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can enhance UV activity, allowing for sensitive detection at low concentrations.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for both qualitative and quantitative analysis of piperazine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to assess purity by identifying impurity signals.

Data Summary and Method Selection

The choice of purification method depends on the specific properties of your compound and the nature of the impurities. The following table summarizes the applicability of common techniques.

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.[1]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[1]Purifying a crude product with good initial purity from non-basic impurities.[1]
Column Chromatography Widely applicable; good for complex mixtures.[1]Can have issues with tailing and degradation; may not be easily scalable.[1]Isolating compounds from reaction mixtures with multiple components.[1]
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.[1]May not be effective for separating from other basic impurities; can lead to emulsions.[1]Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[8]
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities.[1]Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.[1]Thermally stable, relatively low molecular weight oily compounds.[1]

Experimental Protocols

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol provides a step-by-step guide for purifying a pyridinylmethyl piperazine derivative using flash column chromatography with triethylamine (TEA) as a mobile phase additive.

  • TLC Analysis:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product.

    • Add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf and spot shape.[1]

  • Column Packing:

    • Pack a flash chromatography column with silica gel using the chosen eluent (containing TEA).[1]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Elution:

    • Run the column, collecting fractions and monitoring the elution by TLC.[1]

  • Fraction Pooling and Concentration:

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure.[1]

Protocol 3: Acid-Base Extraction for Initial Cleanup

This protocol is useful for removing neutral or acidic impurities from your crude product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic pyridinylmethyl piperazine derivative will move into the aqueous layer as its salt, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). Your product will precipitate out or can be extracted.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Logical Relationships in Purification Strategy

The following diagram illustrates a decision-making process for selecting a purification strategy.

G start Crude Pyridinylmethyl Piperazine Derivative is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oil Is the product an oil? is_solid->is_oil No is_pure Is the purity acceptable? recrystallize->is_pure is_pure->is_oil No end Pure Product is_pure->end Yes salt_formation Attempt Salt Formation is_oil->salt_formation Yes is_crystalline Does a crystalline salt form? salt_formation->is_crystalline recrystallize_salt Recrystallize the Salt is_crystalline->recrystallize_salt Yes column_chrom Perform Column Chromatography is_crystalline->column_chrom No recrystallize_salt->end column_chrom->end

Caption: Decision tree for purification strategy selection.

References

  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (URL: )
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • BA Method Development: Polar Compounds - BioPharma Services. (URL: )
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • Technical Support Center: Synthesis of Piperazine Deriv
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (URL: [Link])

  • Selectivity for Polar Acids in LC: Tips & Techniques - Phenomenex. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Purification of piperazine - Google P
  • How to extract/isolate piperazine from water without distillation? - ResearchGate. (URL: [Link])

  • Method for the preparation of piperazine and its derivatives - Google P
  • Acid-Base Extraction. (URL: [Link])

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (URL: [Link])

  • Analytical Methods - RSC Publishing. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications. (URL: [Link])

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - ResearchGate. (URL: [Link])

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])

  • Piperazine-impurities - Pharmaffiliates. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (URL: [Link])

Sources

Technical Support Center: 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support guide for 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride. As Senior Application Scientists, we understand that achieving complete solubilization is the critical first step for generating reliable and reproducible data. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions concerning the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO).

Understanding the Core Issue: The Chemistry of Dihydrochloride Salts

1-(Pyridin-3-ylmethyl)piperazine is a valuable research compound, often used as a building block in medicinal chemistry for developing agents targeting neurological disorders.[1] It is typically supplied as a dihydrochloride salt to enhance its stability and ease of handling compared to its free base form, which is a liquid.[1][2]

The primary challenge arises from this salt form. The molecule has two basic nitrogen atoms—one on the pyridine ring and one on the piperazine ring—which are protonated and ionically bonded with two chloride ions (Cl⁻). This creates a highly polar, charged species. While DMSO is a powerful polar aprotic solvent, its ability to effectively solvate highly crystalline and ionic salts can be limited compared to aqueous solutions.[3][4] Therefore, achieving a high-concentration stock solution in 100% DMSO can be difficult.

Troubleshooting Guide: From Basic Steps to Advanced Solutions

This section is designed as a logical workflow to address solubility issues, starting with the simplest methods and progressing to more advanced techniques.

Q1: My this compound is not dissolving in 100% DMSO at my target concentration. What are the initial steps?

When initial attempts to dissolve the compound by simple mixing or vortexing fail, mechanical and thermal energy can often overcome the activation energy barrier for dissolution.

Protocol 1: Standard Dissolution Method

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If solids remain, place the tube in a bath sonicator for 10-15 minutes.[5] Sonication uses ultrasonic waves to break apart compound aggregates and enhance solvent interaction.

  • Gentle Warming: If necessary, warm the solution in a water bath at 37°C for 10-20 minutes.[5] This increases the kinetic energy of the system, promoting solubility. Caution: Always check the compound's stability at elevated temperatures. For most piperazine salts, gentle short-term heating is acceptable.[2]

  • Final Check: Vortex again and visually inspect for any remaining particulate matter against a light source.

Q2: I've tried heating and sonication, but the compound still won't fully dissolve. How can I prepare a concentrated stock solution?

If the compound remains insoluble in 100% DMSO, the next step is to modify the solvent system. For hydrochloride salts, the most effective strategy is the addition of a small amount of water to create a co-solvent system.

Protocol 2: Using a DMSO/Water Co-solvent System The ionic nature of the dihydrochloride salt means it has a much higher affinity for protic solvents like water.[6][7] A mixed solvent system can dramatically improve solubility.[3]

  • Select a Ratio: Begin with a 9:1 DMSO:Water mixture. If solubility is still limited, move to a 1:1 ratio.

  • Procedure:

    • Add the appropriate volume of DMSO to your weighed compound.

    • Add the corresponding volume of sterile, nuclease-free water.

    • Vortex thoroughly.

    • If needed, apply the gentle warming and sonication steps described in Protocol 1.

  • Storage Consideration: When storing stock solutions containing water, be aware that the freezing point is higher than that of 100% DMSO. Store at -20°C rather than -80°C to prevent freezing, which can cause the compound to precipitate out over repeated freeze-thaw cycles.

Q3: My compound dissolved in the DMSO stock, but it crashed out of solution when I diluted it into my aqueous assay buffer. How can I fix this?

This is a common phenomenon known as precipitation upon dilution. It occurs because the compound, while soluble in a high concentration of organic solvent, is not soluble at the intermediate concentrations experienced during the dilution process in a purely aqueous environment.[3][8]

Best Practices for Dilution:

  • Avoid Intermediate Aqueous Steps: Do not dilute your DMSO stock into a small volume of water or buffer before adding it to the final assay plate. This "middle step" is where precipitation is most likely to occur.[3]

  • Direct Dilution into Final Medium: The preferred method is to add the small aliquot of your DMSO stock directly into the final assay medium, which often contains proteins, lipids, or other components that can help stabilize the compound and keep it in solution.[3]

  • Rapid Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay well to avoid localized high concentrations that can lead to precipitation.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility challenges with this compound.

G A Start: Weigh Compound & Add 100% DMSO B Vortex & Visually Inspect A->B C Is it fully dissolved? B->C D Success! Proceed with experiment C->D Yes E Apply Gentle Heat (37°C) &/or Sonicate C->E No F Is it fully dissolved now? E->F F->D Yes G Prepare new stock using co-solvent (e.g., 9:1 DMSO:H2O) F->G No H Vortex / Heat / Sonicate as needed G->H I Is it fully dissolved? H->I I->D Yes J Consider alternative solvent or consult with a chemist for conversion to free base I->J No

Caption: A step-by-step workflow for troubleshooting solubility.

Quantitative Data Summary

While specific solubility data for this compound in DMSO is not readily published, the table below summarizes the relevant properties of the components.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Water
Form Crystalline Solid[2]Liquid[9]Liquid
Molecular Weight ~240.15 g/mol (as dihydrochloride)78.13 g/mol [9]18.02 g/mol
Expected Solubility High in water, limited in organic solvents[6][7]Miscible with water, dissolves many polar & nonpolar compounds[5]Universal protic solvent
Key Characteristic Highly polar, ionic saltPolar aprotic solvent[9]Polar protic solvent, excellent H-bonding
Frequently Asked Questions (FAQs)

Q: Why is the compound supplied as a dihydrochloride salt if it is difficult to dissolve in DMSO? A: The salt form provides significant advantages in terms of chemical stability and ease of handling. The free base of this compound is a liquid, which is more difficult to accurately weigh and is potentially less stable for long-term storage.[1][2]

Q: What is the maximum concentration of DMSO that is safe for my cell-based assay? A: This is cell-line dependent, but a general rule is to keep the final concentration of DMSO in the assay below 0.5% (v/v). High concentrations of DMSO can be cytotoxic and interfere with assay components. Always include a vehicle control (media + same final DMSO concentration) in your experiments.[5]

Q: How should I store my DMSO stock solutions? A: For long-term integrity, 100% DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] Stocks containing water should be stored at -20°C.

Q: Could I convert the salt to its free base to improve solubility? A: Yes, this is chemically possible by neutralizing the salt with a suitable base (e.g., sodium bicarbonate) and extracting the free base into an organic solvent. However, this is a chemical synthesis step that requires expertise and may not be practical in a biology lab. It also introduces new reagents that could potentially interfere with your assay. This should be considered a last resort.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. Available at: [Link]

  • Piperazine dihydrochloride - Solubility of Things. Solubility of Things. Available at: [Link]

  • Piperazine Dihydrochloride - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • piperazine dihydrochloride, 142-64-3. The Good Scents Company. Available at: [Link]

  • Among DMSO and MTT dissolving solution (containing HCl, isopropanol and SDS), which is better in an MTT assay? ResearchGate. Available at: [Link]

  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. Available at: [Link]

  • Piperazine Dihydrochloride Product Data Sheet. G.AMPHRAY LABORATORIES. Available at: [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available at: [Link]

  • piperazine dihydrochloride | CAS#:142-64-3. Chemsrc. Available at: [Link]

  • 1-[(pyridin-3-yl)methyl]piperazine (C10H15N3). PubChemLite. Available at: [Link]

  • Dimethyl Sulfoxide - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability of this compound in solution. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound solutions.

Q1: My solution of this compound has turned a pale yellow. Is it still usable?

A color change, typically to a yellowish hue, is a common indicator of degradation for many amine-containing compounds, including those with pyridine and piperazine moieties.[1][2][3] This can be due to oxidation or other chemical transformations. While a slight color change may not always signify a significant loss of potency, it is a warning sign. For sensitive applications, it is highly recommended to prepare fresh solutions. If you must use the solution, it is crucial to qualify its purity using an appropriate analytical method, such as HPLC, before proceeding.

Q2: I've observed a decrease in the expected biological activity of my compound over time. Could this be due to degradation?

Yes, a loss of potency is a primary consequence of compound degradation.[4] The chemical structure of this compound is susceptible to various degradation pathways, including hydrolysis and oxidation, which can alter the molecule and reduce its efficacy.[4][5] It is always best practice to use freshly prepared solutions for biological assays.[4] If storage is necessary, it should be under optimized conditions to minimize degradation.

Q3: What is the best solvent to dissolve this compound for long-term storage?

While this compound is soluble in water, aqueous solutions can present stability challenges such as hydrolysis.[4][5] For long-term storage, consider preparing stock solutions in anhydrous DMSO and storing them at -80°C. If an aqueous solution is required for your experiments, it is advisable to prepare it fresh from a DMSO stock or by dissolving the solid compound immediately before use. The use of a suitable buffer system to maintain an optimal pH is also critical for stability in aqueous solutions.[4]

Q4: How do repeated freeze-thaw cycles affect the stability of my stock solution?

Repeated freeze-thaw cycles can accelerate degradation. It is strongly recommended to aliquot your stock solutions into single-use volumes to avoid this.[4] This practice minimizes the exposure of the compound to temperature fluctuations and reduces the risk of contamination.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a systematic approach to identifying and mitigating degradation issues with your this compound solutions.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting potential degradation of your compound.

Troubleshooting_Workflow Start Start: Suspected Degradation (e.g., color change, loss of activity) Check_Appearance Check Solution Appearance: - Color change? - Precipitation? Start->Check_Appearance Check_Storage Review Storage Conditions: - Temperature? - Light exposure? - Container type? Start->Check_Storage Analytical_Testing Perform Analytical Testing (e.g., HPLC, LC-MS) Check_Appearance->Analytical_Testing Abnormal Check_Storage->Analytical_Testing Sub-optimal Degradation_Confirmed Degradation Confirmed Analytical_Testing->Degradation_Confirmed Degradants detected No_Degradation No Significant Degradation Analytical_Testing->No_Degradation Purity acceptable Prepare_Fresh Action: Prepare Fresh Solution using best practices Degradation_Confirmed->Prepare_Fresh Optimize_Storage Action: Optimize Storage (e.g., aliquot, -80°C, protect from light) Degradation_Confirmed->Optimize_Storage Proceed_Experiment Proceed with Experiment No_Degradation->Proceed_Experiment End End Prepare_Fresh->End Optimize_Storage->End Proceed_Experiment->End

Caption: A workflow for troubleshooting suspected degradation of this compound.

Step-by-Step Troubleshooting
  • Observe Physical Properties:

    • Color: As noted, a change from colorless to yellow or brown is a strong indicator of degradation.

    • Clarity: Look for any cloudiness or precipitation, which could indicate the formation of insoluble degradation products or that the compound is coming out of solution.

  • Review Handling and Storage Procedures:

    • Temperature: Was the solution stored at the recommended temperature? Both piperazine and pyridine derivatives can be susceptible to thermal degradation.[6]

    • Light Exposure: Pyridine-containing compounds can be light-sensitive.[2] Store solutions in amber vials or protected from light to prevent photodegradation.

    • Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.[4]

    • Container Material: Use high-quality, compatible containers such as glass or polypropylene.[1]

  • Chemical Environment:

    • pH: The stability of piperazine derivatives is often pH-dependent.[4][5] Ensure the pH of your aqueous solution is within a stable range, which may require a pH-stability profile study.

    • Solvent: Confirm the purity of the solvent used. Impurities in the solvent can initiate or catalyze degradation.

  • Analytical Confirmation:

    • If you have access to analytical instrumentation, a stability-indicating HPLC method is the most reliable way to confirm and quantify degradation.[4][7] This involves comparing the chromatogram of your stored solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent peak is indicative of degradation.

Core Degradation Pathways

Understanding the potential chemical instabilities of the pyridine and piperazine moieties is key to preventing degradation.

Potential Degradation Mechanisms

Degradation_Pathways Compound 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride Oxidation Oxidation Compound->Oxidation O2, Metal Ions Hydrolysis Hydrolysis Compound->Hydrolysis H2O, pH extremes Photodegradation Photodegradation Compound->Photodegradation UV/Visible Light Thermal_Degradation Thermal Degradation Compound->Thermal_Degradation Heat N_Oxide N-Oxide Formation (Pyridine or Piperazine Ring) Oxidation->N_Oxide Ring_Opening Piperazine Ring Opening (SN2 Reaction) Hydrolysis->Ring_Opening Thermal_Degradation->Ring_Opening Polymerization Polymerization Thermal_Degradation->Polymerization

Caption: Potential degradation pathways for this compound.

  • Oxidation: The nitrogen atoms in both the pyridine and piperazine rings are susceptible to oxidation, which can lead to the formation of N-oxides. This process can be catalyzed by trace metal ions and exposure to oxygen.[4][8]

  • Hydrolysis: While the dihydrochloride salt form enhances stability, the piperazine ring can still be susceptible to hydrolysis, particularly at non-optimal pH values.[4][5]

  • Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo thermal degradation, which may involve nucleophilic substitution (SN2) reactions leading to ring-opening.[6][9]

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, which can induce degradation.[2]

Protocols for Ensuring Stability

Recommended Storage Conditions
ParameterSolid FormStock Solution (DMSO)Aqueous Solution (For Immediate Use)
Temperature 2-8°C or Room Temperature-20°C or -80°C2-8°C (short-term)
Light Protect from lightStore in amber vialsProtect from light
Atmosphere Store under inert gas (e.g., Argon) for long-term storageStore under inert gasN/A
Container Tightly sealed, compatible containerTightly sealed amber vialsSterile, compatible tubes
Protocol for Preparation of Stock Solutions
  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of the compound rapidly in a clean, dry environment.

  • Solvent Addition: Add anhydrous DMSO to the solid to achieve the desired concentration.

  • Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use, tightly sealed amber vials.

  • Inert Gas Purge: For maximum stability, gently purge the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the aliquots at -80°C.

Analytical Methods for Detecting Degradation

A stability-indicating analytical method is one that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4][10][11]

Key Considerations for Developing a Stability-Indicating HPLC Method
  • Column Selection: A C18 column is a good starting point, but for polar compounds like this, other column chemistries such as C8 or phenyl may provide better separation.[4]

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds. Experimenting with different pH values is crucial.[4]

    • Organic Modifier: Varying the type (e.g., acetonitrile, methanol) and proportion of the organic solvent can improve separation.[4]

    • Additives: Small amounts of additives like triethylamine can reduce peak tailing for basic analytes.[4]

  • Gradient Elution: If isocratic elution does not resolve the parent peak from degradation products, a gradient elution program may be necessary.[4]

  • Forced Degradation Studies: To validate that the method is stability-indicating, forced degradation studies should be performed. This involves intentionally degrading the compound under various stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the resulting degradation peaks are resolved from the main peak.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Scribd. (n.d.). Pyridine Safety Data Sheet Summary.
  • BIOSYNCE. (2025, September 16). What are the storage conditions for pyridine?
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Voice, A. K., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1914-1920.
  • Archer, A. W. (2007). Analytical Methods. Royal Society of Chemistry.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Al-Absi, H. R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

Sources

Technical Support Center: Optimizing Piperazine N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. As a cornerstone in the synthesis of a vast array of pharmaceuticals, mastering the selective alkylation of piperazine is crucial. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible outcomes.

Introduction to Piperazine Alkylation: The Selectivity Challenge

Piperazine, with its two secondary amine nitrogens, presents a classic chemoselectivity challenge. The primary goal is often to achieve mono-alkylation, but the inherent nucleophilicity of the second nitrogen frequently leads to undesired di-alkylation. Furthermore, over-alkylation can result in the formation of quaternary ammonium salts, complicating purification and reducing the yield of the target compound.[1][2] This guide will equip you with the knowledge to control these competing reactions and steer your synthesis toward the desired product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during piperazine alkylation.

Q1: What are the primary drivers of di-alkylation in piperazine reactions?

A1: Di-alkylation is a common side reaction where both nitrogen atoms of the piperazine ring become alkylated. The main factors influencing this are:

  • Stoichiometry: Using an excess of the alkylating agent dramatically increases the probability of the second nitrogen reacting.[2]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times provide the activation energy for the second, often less reactive, mono-alkylated piperazine to undergo another alkylation.[2]

  • Basicity: The mono-alkylated piperazine product is typically still basic and nucleophilic enough to react with the remaining alkylating agent.[2]

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing di-alkylation.[2]

Q2: How can I favor mono-alkylation over di-alkylation?

A2: Several strategies can be employed to enhance mono-alkylation selectivity:

  • Use a Large Excess of Piperazine: A common and effective method is to use a significant excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent. This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule.[2]

  • Employ a Protecting Group: Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) is a highly reliable method to ensure mono-alkylation.[1] The alkylation is performed on the unprotected nitrogen, followed by deprotection.

  • Alternative Reaction Pathways: Reductive amination offers a milder alternative to direct alkylation and can provide better control over the reaction.[3]

Q3: My product seems to be stuck in the aqueous layer during workup. What's happening?

A3: This is a frequent issue, especially when the reaction is performed under acidic conditions or if the product is a salt. The protonated form of your mono-alkylated piperazine will be water-soluble. To recover your product, you need to neutralize the aqueous layer with a base, such as sodium carbonate or sodium hydroxide solution, to a pH where the free base is present (typically around pH 9.5 for piperazines). This will deprotonate your product, making it less water-soluble and extractable into an organic solvent.[1]

Troubleshooting Guide: From Reaction Setup to Product Isolation

This section provides a systematic approach to troubleshooting common problems in piperazine alkylation.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

  • Inactive Alkylating Agent: Verify the purity and reactivity of your alkylating agent. If it is a halide, consider adding a catalytic amount of sodium or potassium iodide to promote the reaction via the Finkelstein reaction.[3]

  • Insufficient Reaction Temperature: While high temperatures can lead to di-alkylation, the reaction may not proceed at all if the temperature is too low. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like acetonitrile or DMF are often good choices. Experiment with different solvents to find the optimal conditions for your specific substrates.[2]

  • Incorrect Base: The base is crucial for scavenging the acid produced during the reaction. If an inorganic base like K2CO3 is used, ensure it is finely powdered and well-stirred. For some reactions, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) may be more suitable.[1]

Problem 2: Significant Formation of Di-alkylated Product

Possible Causes & Solutions:

  • Incorrect Stoichiometry: As mentioned, ensure you are using a sufficient excess of piperazine.

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent slowly (dropwise) can help maintain a low concentration in the reaction mixture, which favors mono-alkylation.[2]

  • High Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[2]

Problem 3: Formation of a Quaternary Ammonium Salt

Possible Causes & Solutions:

  • Over-alkylation: This occurs when the mono-alkylated product is further alkylated on the same nitrogen. This is more likely with highly reactive alkylating agents and forcing conditions.

  • Consider Reductive Amination: This method avoids the formation of quaternary ammonium salts altogether.[1]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine Using a Large Excess

This protocol describes a general method for selective mono-N-alkylation by using a significant excess of piperazine.[2]

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve piperazine (10 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1 eq.), dissolved in a small amount of DCM, dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.[2]

  • Extract the aqueous layer with DCM (3x).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[2]

Protocol 2: Mono-N-alkylation via Boc-Protection

This protocol ensures mono-alkylation by protecting one of the piperazine nitrogens.[1]

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2 equivalents) in DCM.

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc2O, 1 equivalent) in DCM.

  • Slowly add the Boc2O solution to the piperazine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry, and concentrate to yield 1-Boc-piperazine, which can often be used without further purification.

Step 2: Alkylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1 eq.) and a suitable base (e.g., K2CO3, 1.5 eq.) in a polar aprotic solvent like acetonitrile or acetone.[1]

  • Add the alkylating agent (1.1 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected product in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1]

  • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture to remove the excess acid and solvent.

  • Neutralize with a base and extract the final product.

Data Presentation

Table 1: Effect of Piperazine Equivalents on Mono-alkylation Selectivity [2]

Piperazine EquivalentsAlkylating AgentSolventTemperature (°C)Mono/Di-alkylation Ratio (approx.)
1.1Benzyl BromideDCM251:1
3Benzyl BromideDCM253:1
5Benzyl BromideDCM258:1
10Benzyl BromideDCM25>20:1

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for success. Below are diagrams illustrating the decision-making process for optimizing your piperazine alkylation and the steps involved in the two primary synthetic routes.

G cluster_0 Decision Workflow for Piperazine Alkylation start Start: Need to synthesize mono-alkylated piperazine q1 Is selective mono-alkylation critical and high yield required? start->q1 strategy1 Strategy 1: Use Boc-protection route q1->strategy1 Yes strategy2 Strategy 2: Use large excess of piperazine q1->strategy2 No workup Workup and Purification strategy1->workup q2 Is the alkylating agent highly reactive? strategy2->q2 conditions1 Optimize: Slow addition, low temperature q2->conditions1 Yes q2->workup No conditions1->workup

Caption: Decision workflow for selecting a piperazine alkylation strategy.

G cluster_1 Protocol 1: Excess Piperazine Method cluster_2 Protocol 2: Boc-Protection Method A1 Mix Piperazine (excess) and solvent A2 Slowly add alkylating agent A1->A2 A3 React at RT A2->A3 A4 Workup and Purification A3->A4 B1 Protect Piperazine with Boc2O B2 Alkylate Boc-piperazine B1->B2 B3 Deprotect with acid (TFA or HCl) B2->B3 B4 Workup and Isolation B3->B4

Caption: Comparative experimental workflows for piperazine alkylation.

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2).
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • Di Mola, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(Pyridin-3-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-3-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this versatile building block. 1-(Pyridin-3-ylmethyl)piperazine is a valuable intermediate in medicinal chemistry, particularly in the development of agents targeting neurological disorders.[1] This guide will address specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and offering practical, step-by-step solutions.

Section 1: Troubleshooting the Reductive Amination of 3-Pyridinecarboxaldehyde with Piperazine

Reductive amination is a widely used and efficient method for the synthesis of 1-(Pyridin-3-ylmethyl)piperazine.[2][3][4] The reaction proceeds via the formation of an iminium ion intermediate from 3-pyridinecarboxaldehyde and piperazine, which is then reduced in situ to the desired product.[5] However, several issues can arise during this process.

FAQ 1: My reaction is incomplete, and I observe significant amounts of unreacted 3-pyridinecarboxaldehyde and piperazine. What could be the cause?

Answer:

Incomplete conversion in reductive amination can stem from several factors related to imine formation and the reduction step.

Causality:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the iminium ion is a reversible equilibrium. The presence of excess water can shift the equilibrium back towards the starting materials. The pH of the reaction is also critical; an overly acidic medium can protonate the amine, rendering it non-nucleophilic, while a basic medium is required to neutralize the acid generated during the reaction.

  • Suboptimal Reducing Agent: The choice and activity of the reducing agent are paramount. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions, which favor imine formation.[6] However, if the STAB has degraded due to improper storage, its reducing capacity will be diminished. Other reducing agents like sodium cyanoborohydride require careful pH control.

  • Low Reaction Temperature: Like most chemical reactions, reductive amination is temperature-dependent. Insufficient thermal energy can lead to slow reaction kinetics and incomplete conversion within a typical timeframe.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Molecular sieves can be added to the reaction mixture to sequester any water formed during imine formation.

  • Optimize pH: If not using STAB, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. The optimal pH is typically between 5 and 7.

  • Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. If using STAB, ensure it is a fine, free-flowing powder. Clumped STAB may be a sign of decomposition.

  • Increase Reaction Temperature: Gradually increase the reaction temperature. For many reductive aminations, room temperature is sufficient, but gentle heating to 40-50°C can significantly improve the reaction rate.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product.

FAQ 2: I am observing a significant amount of a higher molecular weight side product. What is it, and how can I prevent its formation?

Answer:

The most common higher molecular weight side product in this reaction is the N,N'-bis(pyridin-3-ylmethyl)piperazine.

Causality:

This side product arises from the dialkylation of piperazine. Since piperazine has two secondary amine functionalities, both are susceptible to reacting with 3-pyridinecarboxaldehyde. If the stoichiometry is not carefully controlled, or if there is a localized excess of the aldehyde, the desired mono-alkylated product can react further to form the di-substituted piperazine.

Prevention Strategies:

  • Stoichiometric Control: Use a molar excess of piperazine relative to 3-pyridinecarboxaldehyde. A common starting point is to use 2-3 equivalents of piperazine. This statistically favors the formation of the mono-alkylated product.

  • Slow Addition of Aldehyde: Add the 3-pyridinecarboxaldehyde solution dropwise to the solution of piperazine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance of dialkylation.

  • Use of a Protecting Group: For more stringent control, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc).[6][7] The reaction is then performed with the mono-protected piperazine, followed by a deprotection step to yield the desired product. This multi-step approach offers excellent selectivity but adds to the overall synthesis time.

Experimental Workflow for Selective Mono-alkylation:

G cluster_0 Option A: Stoichiometric Control cluster_1 Option B: Protecting Group Strategy Piperazine (2-3 eq.) Piperazine (2-3 eq.) Dissolve in Solvent Dissolve in Solvent Piperazine (2-3 eq.)->Dissolve in Solvent Add dropwise Add dropwise 3-Pyridinecarboxaldehyde (1 eq.) 3-Pyridinecarboxaldehyde (1 eq.) 3-Pyridinecarboxaldehyde (1 eq.)->Add dropwise Add Reducing Agent Add Reducing Agent Add dropwise->Add Reducing Agent Reaction Reaction Add Reducing Agent->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification 1-(Pyridin-3-ylmethyl)piperazine 1-(Pyridin-3-ylmethyl)piperazine Work-up & Purification->1-(Pyridin-3-ylmethyl)piperazine Piperazine Piperazine Protect with Boc group Protect with Boc group Piperazine->Protect with Boc group Boc-Piperazine Boc-Piperazine Protect with Boc group->Boc-Piperazine Reductive Amination with 3-Pyridinecarboxaldehyde Reductive Amination with 3-Pyridinecarboxaldehyde Boc-Piperazine->Reductive Amination with 3-Pyridinecarboxaldehyde Boc-protected Product Boc-protected Product Reductive Amination with 3-Pyridinecarboxaldehyde->Boc-protected Product Deprotection (e.g., TFA, HCl) Deprotection (e.g., TFA, HCl) Boc-protected Product->Deprotection (e.g., TFA, HCl) Deprotection (e.g., TFA, HCl)->1-(Pyridin-3-ylmethyl)piperazine

Caption: Strategies for selective mono-N-alkylation of piperazine.

Section 2: Troubleshooting the Nucleophilic Substitution of 3-(Chloromethyl)pyridine with Piperazine

An alternative route to 1-(Pyridin-3-ylmethyl)piperazine involves the nucleophilic substitution of a 3-(halomethyl)pyridine, typically 3-(chloromethyl)pyridine, with piperazine. While seemingly straightforward, this method has its own set of challenges.

FAQ 3: My reaction is sluggish, and I'm not getting a good yield. How can I improve the reaction rate?

Answer:

Slow reaction rates in this nucleophilic substitution can be attributed to several factors.

Causality:

  • Leaving Group Ability: The reactivity of the starting material is dependent on the leaving group. While chlorides are commonly used, bromides and iodides are better leaving groups and will react faster.

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of piperazine.

  • Base Strength: A base is typically added to scavenge the HCl or HBr formed during the reaction. If the base is not strong enough or is sterically hindered, it may not effectively neutralize the acid, leading to the protonation of piperazine and a decrease in its nucleophilicity.

  • Temperature: As with most reactions, higher temperatures will increase the reaction rate.

Troubleshooting Protocol:

  • Consider a Better Leaving Group: If feasible, switch from 3-(chloromethyl)pyridine to 3-(bromomethyl)pyridine.

  • Optimize the Solvent: Ensure you are using a suitable polar aprotic solvent like DMF, ACN, or DMSO.

  • Choose an Appropriate Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[8] Ensure at least one equivalent of the base is used.

  • Increase the Reaction Temperature: Heat the reaction mixture. Temperatures between 60-100°C are commonly employed for this type of reaction.

  • Consider a Catalyst: In some cases, the addition of a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction with a chloride or bromide starting material through the in situ formation of the more reactive iodide (Finkelstein reaction).

FAQ 4: I am observing the formation of a quaternary ammonium salt as a side product. How can I avoid this?

Answer:

The formation of a quaternary ammonium salt is a result of the pyridine nitrogen acting as a nucleophile.

Causality:

The nitrogen atom of the pyridine ring is also nucleophilic and can react with the electrophilic 3-(chloromethyl)pyridine starting material. This leads to the formation of a pyridinium salt, which is a common side reaction in the alkylation of pyridines.[9][10]

Prevention Strategies:

  • Control Stoichiometry: Use a large excess of piperazine. This increases the probability of the desired reaction occurring over the undesired side reaction.

  • Maintain a Low Concentration of the Alkylating Agent: Similar to preventing dialkylation, the slow, dropwise addition of the 3-(chloromethyl)pyridine to the piperazine solution can minimize the formation of the quaternary salt.

  • Lower Reaction Temperature: While higher temperatures increase the rate of the desired reaction, they can also promote the formation of the quaternary salt. A careful balance must be struck. Try running the reaction at the lowest temperature that gives a reasonable reaction rate.

Section 3: Purification and Characterization

Proper purification and characterization are essential to ensure the final product is of high quality.

FAQ 5: I am having difficulty purifying my product. What are the best methods?

Answer:

The purification of 1-(Pyridin-3-ylmethyl)piperazine can be challenging due to its basic nature and potential water solubility.

Purification Protocols:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The product, being basic, will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 10M NaOH) to a pH > 12.

    • Extract the free-based product back into an organic solvent (DCM or EtOAc).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, due to the basicity of the product, tailing can be an issue. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine (e.g., 1-2% in the eluent).

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., DCM or EtOAc) is typically effective. A common starting eluent system is 5-10% methanol in DCM.

  • Crystallization/Salt Formation:

    • The purified free base is often an oil or a low-melting solid.[1]

    • For long-term storage and easier handling, it can be converted to a stable crystalline salt.

    • Dissolve the purified product in a suitable solvent (e.g., isopropanol, ethanol, or acetone).

    • Add a solution of an acid (e.g., HCl in isopropanol or glacial acetic acid) dropwise until precipitation is complete.[11]

    • Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary for Purification Methods:

MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction Scalable, removes non-basic impurities effectively.May not remove structurally similar basic impurities.Initial work-up and large-scale purification.
Column Chromatography High resolution, can separate closely related impurities.Can be time-consuming, potential for product loss on the column.High-purity final product, small to medium scale.
Crystallization/Salt Formation Yields a stable, easy-to-handle solid, high purity.Product must be sufficiently pure to crystallize, potential for yield loss in the mother liquor.Final product form for storage and formulation.
FAQ 6: What are the expected analytical data for 1-(Pyridin-3-ylmethyl)piperazine?

Answer:

Confirming the identity and purity of the final product is crucial. Here are the expected analytical data:

  • Appearance: Colorless to light yellow liquid or low-melting solid.[1]

  • Molecular Formula: C₁₀H₁₅N₃[1]

  • Molecular Weight: 177.25 g/mol [1]

  • ¹H NMR (in CDCl₃, δ in ppm):

    • Pyridine Protons: Signals in the aromatic region (typically ~7.2-8.5 ppm). Expect a singlet or a narrow multiplet for the proton at position 2, a doublet of doublets for the proton at position 6, a doublet of triplets for the proton at position 4, and a multiplet for the proton at position 5.

    • Methylene Protons (-CH₂-): A singlet around 3.5 ppm.

    • Piperazine Protons: Two broad signals, one for the four protons adjacent to the pyridine-substituted nitrogen and another for the four protons on the other side of the ring, typically in the range of 2.4-2.9 ppm. The NH proton will be a broad singlet that may exchange with D₂O.

  • ¹³C NMR (in CDCl₃, δ in ppm):

    • Pyridine Carbons: Signals in the aromatic region (~123-150 ppm).

    • Methylene Carbon (-CH₂-): A signal around 60-65 ppm.

    • Piperazine Carbons: Signals around 45-55 ppm.

  • Mass Spectrometry (ESI+): Expect to see the protonated molecular ion [M+H]⁺ at m/z = 178.13.

It is always recommended to compare the obtained data with literature values or a reference standard for confirmation.

References

  • Google Patents. (n.d.). Purification of piperazine.
  • Reddit. (2022). Reductive amination of piperazine. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyridinylmethyl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of pyridinylmethyl piperazines. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. The inherent reactivity of the piperazine ring, particularly the presence of two nucleophilic nitrogen atoms, often leads to challenging side reactions that can complicate synthesis, reduce yields, and make purification difficult.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the most common issues encountered during these syntheses. We will explore the causality behind these side reactions and provide validated, step-by-step protocols to mitigate them effectively.

Troubleshooting Guide & Methodologies

This section addresses the most frequent and critical challenges in pyridinylmethyl piperazine synthesis. Each entry details the problem, explains the underlying chemical principles, and offers robust, actionable solutions.

Issue 1: Poor Control Over Selectivity—Formation of Di-substituted Byproduct

Q: My reaction between piperazine and 2-(chloromethyl)pyridine is producing a significant amount of the 1,4-bis(pyridin-2-ylmethyl)piperazine byproduct. This is drastically lowering the yield of my desired mono-substituted product and complicating the purification process. How can I achieve higher mono-selectivity?

A: This is the most common challenge in piperazine chemistry. The two secondary amine groups on the piperazine ring have similar nucleophilicity. After the first N-alkylation, the remaining secondary amine on the mono-substituted product is still reactive and can compete with the starting piperazine for the electrophile (the pyridinylmethyl halide), leading to the di-substituted byproduct.

Several strategies can be employed to favor mono-substitution, each with its own advantages and trade-offs.

Root Causes & Mitigation Strategies
  • Stoichiometry and Statistical Probability: Using a 1:1 molar ratio of piperazine to your alkylating agent will almost always result in a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted product.

  • Enhanced Nucleophilicity: In some cases, the mono-substituted product can be even more nucleophilic than the starting piperazine, further favoring the formation of the di-substituted species.

Below is a comparison of common methods to enhance mono-selectivity:

MethodTypical Molar Ratios (Piperazine:Electrophile)Expected Mono-selectivityProsCons
Use of Excess Piperazine 3:1 to 10:170-85%Simple, one-step, cost-effective.[1]Requires efficient removal of large amounts of excess piperazine post-reaction.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>95% for alkylation stepHigh selectivity, clean reaction, simplified purification.[2][3]Multi-step process (protection/deprotection), higher cost of reagents.[4]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)60-90%Clever one-pot synthesis, good yields, avoids protecting groups.[2][5]May require longer reaction times; not suitable for acid-sensitive substrates.
Experimental Protocols

This protocol leverages a large excess of piperazine to statistically favor the reaction of the electrophile with an unreacted piperazine molecule.

  • Setup: In a round-bottom flask, dissolve piperazine (5.0 equivalents) in a suitable solvent like acetonitrile or ethanol.

  • Reagent Addition: Slowly add a solution of your pyridinylmethyl halide (1.0 equivalent) to the piperazine solution dropwise over 1-2 hours at room temperature. A slow addition rate is crucial to maintain a high localized concentration of piperazine relative to the electrophile.

  • Reaction: Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM).

    • Perform an acidic wash (e.g., with 1M HCl) to extract the basic piperazine-containing compounds into the aqueous layer, leaving non-basic impurities behind.

    • Basify the aqueous layer with NaOH to pH >12 and extract the product back into DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to separate the mono-substituted product from any di-substituted byproduct and trace piperazine.

This is the most reliable method for achieving high mono-selectivity.[2]

  • Step A: Synthesis of 1-Boc-piperazine

    • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[1]

    • Stir the reaction for 20-24 hours.

    • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or an acid/base workup to remove unreacted piperazine and the di-Boc byproduct. Yields are typically high.

  • Step B: N-Alkylation of 1-Boc-piperazine

    • Dissolve 1-Boc-piperazine (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in anhydrous acetonitrile.

    • Add the pyridinylmethyl halide (1.05 eq.).

    • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC/LC-MS.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate.

    • Purify the resulting N-(pyridin-2-ylmethyl)-N'-Boc-piperazine via column chromatography.

  • Step C: Deprotection of the Boc Group

    • Dissolve the purified product from Step B in DCM or methanol.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, at 0 °C.[1]

    • Stir at room temperature for 1-3 hours until deprotection is complete.

    • Evaporate the solvent to yield the desired mono-substituted product as a salt.

Issue 2: Formation of Highly Polar, Water-Soluble Byproduct (Quaternary Salt)

Q: During my N-alkylation reaction, I'm observing the formation of a significant amount of a very polar byproduct that is highly soluble in water and crashes out of less polar solvents. I suspect it's a quaternary ammonium salt. How can I confirm its identity and prevent its formation?

A: Your suspicion is very likely correct. The formation of a quaternary ammonium salt is a common side reaction, especially when using more reactive alkylating agents like alkyl iodides or under forcing conditions.[3] This occurs when the desired mono-substituted product, which is a tertiary amine, undergoes a second alkylation on the same nitrogen atom. This is known as the Menschutkin reaction .[6]

Mechanism: Desired Alkylation vs. Quaternization

The reaction pathways are illustrated below. The desired reaction is the initial SN2 alkylation. However, the tertiary amine product can act as a nucleophile itself, attacking another molecule of the electrophile to form the quaternary ammonium salt.

G cluster_0 Desired Pathway: Mono-Alkylation (SN2) cluster_1 Side Reaction 1: Di-Alkylation cluster_2 Side Reaction 2: Quaternization (Menschutkin Reaction) A Piperazine (HN(C4H8)NH) C Mono-substituted Product (Pyridinylmethyl-N(C4H8)NH) A->C k1 B Pyridinylmethyl-X C2 Mono-substituted Product E Di-substituted Product C2->E k2 F Mono-substituted Product (Tertiary Amine) D Pyridinylmethyl-X H Quaternary Ammonium Salt [ (Pyridinylmethyl)2-N+(C4H8)NH ]X- F->H k3 G Pyridinylmethyl-X

Caption: Competing reaction pathways in piperazine alkylation.

Confirmation and Prevention
  • Confirmation:

    • Solubility Test: The byproduct's high water solubility and insolubility in organic solvents like ether or hexanes is a strong indicator.

    • NMR Spectroscopy: In ¹H NMR, the protons on the carbon adjacent to the newly formed quaternary nitrogen (the pyridinylmethyl CH₂) will be significantly downfield-shifted compared to the same protons in the tertiary amine precursor.

    • Mass Spectrometry: Use a soft ionization technique like Electrospray Ionization (ESI-MS). You will observe the cationic part of the molecule [M]⁺ in the positive ion mode.

  • Prevention Strategies:

    • Control Stoichiometry: Avoid using an excess of the alkylating agent. A slight excess of the piperazine nucleophile is always preferred.

    • Lower Reaction Temperature: The Menschutkin reaction often has a higher activation energy than the initial N-alkylation. Running the reaction at a lower temperature can significantly disfavor the quaternization side reaction.

    • Choice of Leaving Group: Use less reactive alkylating agents. For example, a pyridinylmethyl chloride is less reactive than the corresponding iodide and is less prone to cause over-alkylation.

    • Use Reductive Amination: If your synthesis allows, reductive amination is an excellent alternative to direct alkylation that completely avoids the possibility of forming quaternary salts.[3] This involves reacting the piperazine with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor my reaction and detect these impurities?

A1: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a polar solvent system (e.g., DCM/Methanol with a small amount of NH₄OH) to resolve the basic starting materials, products, and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this chemistry. It provides separation and mass information, allowing for the confident identification of mono-substituted product, di-substituted byproduct, and any quaternary salts.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but piperazines may require derivatization to improve volatility and peak shape.[7][8]

  • Nuclear Magnetic Resonance (NMR): Essential for final product characterization and for identifying the structural differences between the desired product and byproducts like quaternary salts.

Q2: My purification by column chromatography is difficult due to the high polarity of my compound. What can I do?

A2: The high polarity and basicity of piperazine derivatives can cause streaking on silica gel columns.[9]

  • Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.5-1%) or ammonium hydroxide, into your mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to much better peak shapes.

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase (C18) chromatography if normal-phase silica is problematic.

  • Salt Formation and Filtration: If the desired product can be selectively precipitated as a salt (e.g., a dihydrochloride salt), this can be an effective purification method.[10]

Q3: Can side reactions occur on the pyridine ring itself?

A3: While less common under standard N-alkylation conditions, the pyridine ring can participate in side reactions, particularly if harsh reagents or conditions are used. For instance, strongly nucleophilic or basic conditions at high temperatures could potentially lead to substitution on the pyridine ring, especially if it is activated by electron-withdrawing groups. Always use the mildest conditions possible to achieve the desired transformation.

Summary Workflow for Troubleshooting

The following diagram outlines a logical workflow for identifying and solving common side reactions during the synthesis of pyridinylmethyl piperazines.

Caption: Troubleshooting workflow for synthesis optimization.

References

  • National Center for Biotechnology Information. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PubMed Central. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Defense Technical Information Center. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Wiergowski, M., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]

Sources

Technical Support Center: Purification of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows.[1] The high polarity and hygroscopic nature of this dihydrochloride salt can present unique purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and batch-to-batch consistency in your experiments.

PART 1: Troubleshooting and FAQs

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My isolated product is off-white, sticky, or appears as an oil instead of a crystalline solid. What are the likely impurities?

A: This is a classic sign of residual solvents, excess starting materials, or non-polar byproducts. This compound should be a white to cream-colored crystalline powder.[2] An oily or sticky appearance often points to:

  • Residual Solvents: Incomplete drying can leave behind solvents used in the synthesis or workup (e.g., ethanol, isopropanol, dichloromethane).

  • Hygroscopicity: The compound is a salt and can absorb atmospheric moisture, leading to a damp or clumpy appearance.

  • Presence of the Free Base: Incomplete protonation during the salt formation step can leave residual 1-(pyridin-3-ylmethyl)piperazine, which is a liquid at room temperature.[1][3]

  • Non-polar Contaminants: Greasy byproducts from the reaction can inhibit crystallization.

Q2: How can I remove greasy, non-polar impurities from my solid product without a full-scale repurification?

A: A simple solvent wash (trituration) is highly effective. Since your target compound is a polar salt, it will be largely insoluble in non-polar organic solvents.[2]

  • Place your crude solid in a flask.

  • Add a non-polar solvent in which the impurities are soluble but your product is not (e.g., diethyl ether, ethyl acetate, or hexane).

  • Stir the slurry vigorously for 15-30 minutes at room temperature.

  • Filter the solid, wash the filter cake with a small amount of fresh cold solvent, and dry thoroughly under high vacuum. This process effectively "washes" away the non-polar contaminants, often resulting in a free-flowing powder.[4]

Q3: My NMR spectrum shows unreacted piperazine and/or 3-picolyl chloride starting materials. What is the most robust purification method for this?

A: For removing polar, salt-like impurities or unreacted starting materials, Purification via Acid-Base Extraction (Protocol 2) is the most definitive method. This technique exploits the difference in solubility between the neutral free base and the charged dihydrochloride salt. By converting your product to its free base form, you can extract it into an organic solvent, leaving water-soluble impurities like piperazine dihydrochloride behind in the aqueous phase. Subsequent re-precipitation as the dihydrochloride salt yields a significantly purer product.[5][6]

Q4: I'm struggling with recrystallization. My compound either won't fully dissolve in hot solvent, or it crashes out as an oil upon cooling. What should I do?

A: This is a common challenge when developing a recrystallization protocol for highly polar salts.

  • Problem: Poor Solubility: If the salt doesn't dissolve even in boiling methanol or ethanol, it indicates you are using too little solvent or the solvent is not polar enough. Solution: Increase the solvent volume or add a small amount of deionized water (1-5% v/v) to the alcohol to dramatically increase the salt's solubility at high temperatures.

  • Problem: Oiling Out: If the product precipitates as an oil, it means the solution is supersaturated and the compound's melting point is lower than the solution temperature. Solution:

    • Re-heat the solution until the oil redissolves.

    • Add slightly more of the primary solvent (e.g., ethanol) to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.

    • Consider using a binary solvent system where the product is soluble in one solvent (e.g., methanol) and insoluble in another (e.g., isopropanol or diethyl ether). Dissolve in a minimum of hot methanol and slowly add the anti-solvent until turbidity is observed, then allow it to cool.[4]

Q5: Can I use standard silica gel chromatography to purify the dihydrochloride salt?

A: It is strongly discouraged. The highly polar and basic nature of the piperazine moiety will cause it to bind very strongly and often irreversibly to the acidic silica gel stationary phase.[7] This leads to significant product loss and severe peak tailing, making separation ineffective. If chromatography is necessary, consider alternative stationary phases like basic alumina or reverse-phase (C18) chromatography with an appropriate mobile phase.[7]

PART 2: In-Depth Purification Protocols

Protocol 1: Recrystallization from a Protic Solvent System

This is the preferred first-line method for purifying the solid dihydrochloride salt from minor impurities. The key is selecting an appropriate solvent system.

Expertise & Causality: Recrystallization works by exploiting the differences in solubility between the desired compound and impurities at different temperatures. An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, allowing for the selective crystallization of the pure product upon cooling.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing solubility in small-scale vials. Ethanol, methanol, and isopropanol are excellent starting points. A methanol/isopropanol or ethanol/water mixture often provides the ideal solubility profile.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent (e.g., methanol) in small portions while heating and stirring (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate and promote the growth of larger crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent or a suitable anti-solvent (like cold isopropanol or diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum, preferably in a vacuum oven at 40-50°C, to remove all residual solvents and moisture.

Protocol 2: Purification via Acid-Base Extraction

This is a highly effective, albeit more involved, method for removing both polar and non-basic impurities.

Trustworthiness & Validation: This protocol is a self-validating system. By partitioning the compound between immiscible aqueous and organic layers based on its protonation state, it provides a robust separation that is less dependent on subtle solubility differences.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude dihydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated potassium carbonate (K2CO3) solution, while stirring until the pH is >11. This deprotonates the salt to form the free base, which is less water-soluble.

  • Extraction of Free Base: Transfer the basic aqueous solution to a separatory funnel. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) three times. The free base is significantly more soluble in the organic layer.

  • Washing and Drying: Combine the organic extracts. Wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration: Filter off the drying agent. The resulting solution contains the purified free base.

  • Salt Re-formation: Cool the organic solution in an ice bath. Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring. The pure this compound will precipitate out as a white solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with the organic solvent used (e.g., DCM or EtOAc), and dry thoroughly under high vacuum.

PART 3: Data Summary & Visualization

Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)PolarityRole in PurificationScientist's Note
Methanol65HighPrimary recrystallization solventExcellent solvent, but high solubility may lead to lower recovery.
Ethanol78HighPrimary recrystallization solventGood balance of solubility and recovery.
Isopropanol82Medium-HighPrimary solvent or anti-solventLower solubility than methanol/ethanol; good for precipitating the product.
Water100Very HighCo-solvent with alcoholsUse sparingly (1-5%) to increase solubility of the salt in hot alcohol.
Diethyl Ether35LowAnti-solvent / Washing agentExcellent for precipitating the salt from more polar solvents and for washing away non-polar impurities.
Ethyl Acetate77MediumExtraction solvent (for free base) / Washing agentGood for extracting the free base and washing the final salt.
Dichloromethane40MediumExtraction solvent (for free base)Effective for extracting the free base; ensure it is fully removed during drying.
Experimental Workflows

cluster_start Initial Assessment cluster_methods Purification Strategy cluster_end Final Product start Crude Dihydrochloride Product assess Analyze Impurity Profile (NMR, TLC, LC-MS) start->assess wash Simple Wash / Trituration (Protocol 1 Variant) assess->wash Non-polar / Oily Impurities Present recryst Recrystallization (Protocol 1) assess->recryst Minor Polar Impurities acidbase Acid-Base Extraction (Protocol 2) assess->acidbase Significant Starting Material or Water-Soluble Impurities pure Pure Crystalline Solid (>98% Purity) wash->pure recryst->pure acidbase->pure

Caption: Workflow for selecting the optimal purification strategy.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., DCM) start Impure Salt in H₂O (R-NH₂⁺-R'NH₂⁺) 2Cl⁻ base Add Base (NaOH) pH > 11 start->base impurities_aq Water-Soluble Impurities (e.g., Piperazine·2HCl) base->impurities_aq freebase Extract Free Base (R-N-R'NH) base->freebase Phase Transfer acid Add HCl in Ether freebase->acid final Precipitate Pure Salt (R-NH₂⁺-R'NH₂⁺) 2Cl⁻ acid->final

Caption: Mechanism of purification via acid-base extraction.

References

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from Pharmaffiliates. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Stautzenberger, A. L., & Latos, T. H. (1975). Purification of secondary alkyl amines. U.S. Patent No. 3,864,402. Washington, DC: U.S.
  • Mečiarová, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

  • Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]

  • Riddick, J. A., & Le Bleu, B. L. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Gant, T. G., et al. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 1(4), 333–341. [Link]

  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • Raemakers-Franken, P. C., et al. (2007). Process for isolation of an organic amine.

Sources

Technical Support Center: 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments by addressing potential challenges with scientifically grounded solutions.

Core Concepts: Understanding the Compound

This compound is a versatile heterocyclic compound featuring a piperazine ring linked to a pyridine ring via a methylene bridge.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a valuable intermediate in pharmaceutical research and organic synthesis.[1][2] Its structure allows for interactions with various biological targets, particularly in the development of agents for neurological disorders.[1]

However, the presence of the hygroscopic piperazine moiety and the potential for the pyridine ring to undergo photodegradation necessitate careful storage and handling to maintain its purity and stability.[3][4][5]

Storage and Handling Protocols

Proper storage and handling are critical to prevent degradation and ensure experimental reproducibility.

Storage Recommendations:

ConditionSolid FormIn SolutionJustification
Temperature 2-8°C (Refrigerated)-20°C to -80°CMinimizes thermal degradation.[5] For solutions, freezing prevents microbial growth and slows hydrolysis.
Atmosphere Tightly sealed container, under inert gas (e.g., Argon or Nitrogen) if possible.[6]Tightly sealed container.The compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[3][4]
Light Protect from light by using an amber or opaque vial.[5][7]Protect from light.Pyridine-containing compounds can be susceptible to photodegradation.[5]
Environment Store in a dry, well-ventilated area away from incompatible materials.[8][9]N/APrevents contamination and reactions with incompatible substances.

Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8][10]

  • Weighing: To minimize moisture absorption, allow the container to equilibrate to room temperature before opening. Perform weighing quickly and reseal the container tightly.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, use a dry (anhydrous) aprotic solvent and store at low temperatures (-20°C or -80°C) in a tightly sealed container.[5]

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound.

Problem 1: Inconsistent or Poor Solubility

  • Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration.

  • Potential Causes:

    • Incorrect Solvent Choice: The polarity of the solvent may not be suitable.

    • Low Temperature: Solubility often decreases at lower temperatures.[2]

    • Supersaturation: The concentration may exceed the solubility limit of the solvent.

    • Degradation: The compound may have degraded into less soluble byproducts.

  • Solutions:

    • Verify Solvent Compatibility: this compound is highly soluble in water and also shows solubility in polar organic solvents like ethanol and methanol.[2][11]

    • Gentle Warming: Gently warm the solution to increase solubility. Be cautious, as excessive heat can cause degradation.

    • Sonication: Use a sonicator to aid in dissolution.

    • pH Adjustment: The solubility of piperazine salts can be influenced by pH.[2] Adjusting the pH may improve solubility, but be mindful of potential reactions.

    • Fresh Compound: If degradation is suspected, use a fresh, properly stored vial of the compound.

Problem 2: Discoloration of the Solid Compound

  • Symptom: The typically white to off-white solid has developed a yellow or brownish tint.[4][11]

  • Potential Causes:

    • Light Exposure: Photodegradation can lead to the formation of colored impurities.[5]

    • Oxidation: Prolonged exposure to air can cause oxidation.

  • Solutions:

    • Discard and Replace: It is highly recommended to discard the discolored compound as its purity is compromised.

    • Preventative Measures: In the future, ensure the compound is stored in a tightly sealed, opaque container, protected from light.[5][7]

Problem 3: Variability in Experimental Results

  • Symptom: Inconsistent results are observed between experiments using different batches or aliquots of the compound.

  • Potential Causes:

    • Compound Degradation: Improper storage or handling may have led to degradation, reducing the effective concentration of the active compound.

    • Hygroscopicity: Absorption of water can alter the mass of the compound, leading to inaccurate concentration calculations.[3][4]

  • Solutions:

    • Standardize Storage: Implement and strictly follow the recommended storage and handling protocols.

    • Aliquoting: For long-term use, consider aliquoting the solid compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric conditions.

    • Quality Control: If possible, perform a purity check (e.g., via HPLC or NMR) on a new batch of the compound before use.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for common issues.

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of this compound? A1: When stored under the recommended conditions (2-8°C, protected from light and moisture), the solid compound is expected to be stable for an extended period. However, it is best practice to use the compound within the manufacturer's recommended timeframe. For solutions, it is always advisable to prepare them fresh. Phenyl piperazines, a related class, have shown degradation after 6 months even under refrigerated or frozen conditions.[12]

Q2: Is this compound compatible with acidic or basic solutions? A2: As a dihydrochloride salt, the compound is already in an acidic form. Further lowering the pH should not be an issue. However, in basic solutions, the free base will be formed, which has different solubility and stability characteristics. Piperazine itself is a strong base.[13] It is crucial to consider the pH of your experimental system and its potential impact on the compound's integrity.

Q3: What are the primary degradation pathways to be aware of? A3: The primary degradation pathways are hydrolysis due to moisture absorption and photodegradation of the pyridine ring.[3][4][5] Thermal degradation is also a possibility at elevated temperatures.[5]

Q4: Can I use a solvent other than water, ethanol, or methanol? A4: While the compound is most soluble in polar solvents, its solubility in other solvents should be determined empirically on a small scale before preparing larger quantities. Always use high-purity, dry solvents to avoid introducing contaminants or moisture.

Q5: What are the main safety hazards associated with this compound? A5: this compound may cause skin and eye irritation.[3][10] Inhalation of the dust can lead to respiratory tract irritation.[10][14] Always handle with appropriate personal protective equipment in a well-ventilated area.[8] In case of contact, flush the affected area with plenty of water.[14]

References

  • Santa Cruz Biotechnology.
  • ChemicalBook.
  • Fisher Scientific. 1-(2-Pyrimidyl)
  • Fisher Scientific.
  • Echemi. 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride.
  • ChemBK. 1-(3-METHYL-PYRIDIN-2-YLMETHYL)-PIPERAZINE DI-HYDROCHLORIDE.
  • Spectrum Chemical.
  • Solubility of Things. Piperazine dihydrochloride.
  • Fisher Scientific. 1-(5-Methylpyridin-2-yl)
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • TCI Chemicals.
  • Chem-Impex. 1-Pyridin-3-ylmethyl-piperazine.
  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood.
  • Sigma-Aldrich. 1-(Pyridin-3-yl)piperazine hydrochloride.
  • BenchChem. How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage.

Sources

Validation & Comparative

A Comparative Guide to Piperazine Derivatives: Profiling 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride Against Key CNS-Targeted Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperazine scaffold represents a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of approved drugs is a testament to its ability to confer favorable pharmacokinetic properties and engage with a multitude of biological targets.[3][4] This guide provides an in-depth comparative analysis of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride, a key synthetic intermediate, and other piperazine derivatives that have shown significant activity at key CNS receptors, particularly dopamine and serotonin receptors. By presenting and interpreting experimental data, this document aims to equip scientists with the critical insights needed for informed decision-making in their research endeavors.

The core of this analysis will revolve around the structure-activity relationships (SAR) that dictate the pharmacological profiles of these compounds. We will delve into receptor binding affinity data, the results of functional assays, and the overarching implications for their potential therapeutic applications.

The Privileged Piperazine Scaffold: A Gateway to the CNS

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, is a versatile structural motif.[1] This heterocycle is a common feature in drugs targeting CNS disorders, including schizophrenia, depression, and anxiety.[1][5] Its utility stems from its ability to be readily functionalized at the N1 and N4 positions, allowing for the fine-tuning of a compound's affinity and selectivity for various G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[3] Furthermore, the piperazine moiety often improves the aqueous solubility and pharmacokinetic profile of a drug candidate, crucial attributes for CNS-acting agents.[3]

Spotlight on 1-(Pyridin-3-ylmethyl)piperazine and its Analogues

1-(Pyridin-3-ylmethyl)piperazine serves as a valuable building block in the synthesis of more complex molecules targeting neurological disorders.[6] Its structure, featuring a pyridine ring linked to a piperazine core, is characteristic of a class of compounds known to interact with aminergic GPCRs.[3][7] To understand its potential and how subtle structural modifications can dramatically alter biological activity, we will compare it with other pyridinylpiperazine and arylpiperazine derivatives.

Comparative Analysis of Receptor Binding Affinity

Receptor binding assays are fundamental in early-stage drug discovery to determine the affinity of a compound for its biological target. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity. The following table summarizes binding affinity data for a selection of piperazine derivatives at key dopamine and serotonin receptors, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/Derivative ClassDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)Reference(s)
Substituted PyridylmethylpiperazinesHigh AffinityHigh AffinityHigh AffinityHigh AffinityModerate to Low[7]
Arylpiperazine Derivatives (General)VariableVariableVariableHigh AffinityHigh Affinity[3][8]
Cariprazine (Atypical Antipsychotic)High AffinityHigh AffinityModerate AffinityModerate AffinityLow Affinity[9]
2-Pyridinylpiperazines (MC4R Antagonists)-----[10]

From this compiled data, a clear trend emerges: arylpiperazines, as a class, demonstrate a strong propensity for binding to both dopaminergic and serotonergic receptors.[3][11] The patent information on substituted pyridylmethylpiperazines suggests that this structural motif is a potent scaffold for achieving high affinity at D2, D3, D4, and 5-HT1A receptors.[7] This profile is highly desirable for the development of atypical antipsychotics, which aim to modulate both dopamine and serotonin pathways to treat the positive, negative, and cognitive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[7]

Experimental Protocol: Radioligand Binding Assay

To provide a practical context for the data presented, here is a generalized protocol for a competitive radioligand binding assay, a standard method for determining receptor affinity.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human recombinant D2 receptors).

  • Radioligand (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound (e.g., a piperazine derivative).

  • Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

  • Assay buffer.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare Serial Dilutions of Test Compound C Incubate Membranes, Radioligand & Test Compound A->C B Prepare Receptor Membranes and Radioligand B->C D Allow to Reach Equilibrium C->D E Rapid Filtration D->E F Wash to Remove Unbound Ligand E->F G Scintillation Counting F->G H Calculate IC50 G->H I Convert to Ki using Cheng-Prusoff Equation H->I

Workflow for a Radioligand Binding Assay.

Functional Activity: Beyond Binding

While binding affinity is a critical parameter, it does not provide information about the functional effect of a compound on its target. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are therefore essential to elucidate the complete pharmacological profile.

For GPCRs, functional activity is often assessed by measuring the levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol phosphates (IPs), which are produced upon receptor activation.

Comparative Functional Profiles
Compound/Derivative ClassFunctional Effect at D2 ReceptorsFunctional Effect at 5-HT1A ReceptorsPotential Therapeutic IndicationReference(s)
Substituted PyridylmethylpiperazinesAgonist, Partial Agonist, or AntagonistAgonistSchizophrenia, Parkinson's, Anxiety, Depression[7]
Aripiprazole (Arylpiperazine)Partial AgonistPartial AgonistSchizophrenia, Bipolar Disorder, Depression[3]
Buspirone (Arylpiperazine)AntagonistPartial AgonistAnxiety[1]

The functional versatility of piperazine derivatives is evident from this data. The substituted pyridylmethylpiperazines, for instance, can be tailored to act as agonists, partial agonists, or antagonists at dopamine receptors, while maintaining an agonistic profile at 5-HT1A receptors.[7] This "dual-action" is a hallmark of modern antipsychotic drug design, aiming for a more nuanced modulation of neurotransmitter systems.

Experimental Protocol: cAMP Functional Assay

Objective: To determine the effect of a test compound on the activation of a Gs or Gi-coupled receptor by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the target receptor (e.g., a Gi-coupled dopamine receptor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture reagents.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with the test compound at various concentrations.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. For a Gi-coupled receptor, an agonist will inhibit this forskolin-induced cAMP increase.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_receptor Cell Membrane cluster_ligands Extracellular Receptor Gi-Coupled Receptor (e.g., D2) AC Adenylyl Cyclase Receptor->AC Inhibits ATP ATP Agonist Agonist (Test Compound) Agonist->Receptor Binds & Activates Forskolin Forskolin Forskolin->AC Activates cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyridinylmethyl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinylmethyl piperazine derivatives, a versatile scaffold in medicinal chemistry. We will explore how structural modifications to this core influence activity against various biological targets, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

Introduction: The Versatility of the Pyridinylmethyl Piperazine Scaffold

The pyridinylmethyl piperazine moiety is a privileged structure in drug discovery, forming the core of numerous biologically active agents. The unique combination of a pyridine ring, a flexible methyl linker, and a piperazine ring provides a template that can be readily modified to achieve desired pharmacological properties. The nitrogen atoms in both the pyridine and piperazine rings can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic nature of the pyridine and the conformational flexibility of the piperazine allow for diverse steric and electronic interactions. This adaptability has led to the development of pyridinylmethyl piperazine derivatives with a wide range of therapeutic applications, including as antagonists for the Platelet-Activating Factor (PAF) receptor, inhibitors of urease, and antimycobacterial agents. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of new and improved therapeutic agents.

Comparative Structure-Activity Relationship Analysis

The biological activity of pyridinylmethyl piperazines is exquisitely sensitive to structural modifications at several key positions. In this section, we will dissect the SAR for different biological targets, presenting comparative data to illustrate the impact of these changes.

Platelet-Activating Factor (PAF) Antagonism

PAF is a potent phospholipid mediator involved in a variety of inflammatory and allergic processes. Antagonists of the PAF receptor are of significant interest for the treatment of conditions such as asthma, septic shock, and thrombosis. Pyridinylmethyl piperazines have emerged as a promising class of PAF antagonists.

The core structure for PAF antagonistic activity typically consists of a pyridinylmethyl group attached to the N1 position of the piperazine ring, with an acyl group at the N4 position. The nature of both the pyridine substitution and the N4-acyl group dramatically influences potency.

Key SAR Insights for PAF Antagonism:

  • Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring and the presence of substituents are critical. Generally, a 3-pyridinylmethyl scaffold appears to be favored. The introduction of a methyl group at the 2-position of the pyridine ring has been shown to enhance oral activity.[1]

  • N4-Acyl Group: This is a key area for modification to optimize potency and pharmacokinetic properties. Bulky and lipophilic acyl groups are often preferred. Three types of acyl substituents have been shown to be particularly effective: N-(diphenylmethylamino)acetyl, 3-substituted 3-hydroxy-3-phenylpropionyl, and N-substituted 3-amino-3-phenylpropionyl groups.[1]

  • Linker between Piperazine and Pyridine: A cyanomethyl group attached to the pyridine ring has been shown to be a beneficial modification in some series.[1]

The following table summarizes the in vitro potency of representative pyridinylmethyl piperazine derivatives as PAF antagonists, measured by their ability to inhibit PAF-induced platelet aggregation.

Compound IDPyridine SubstitutionN4-Acyl GroupIC50 (µM)[1]
UR-12460 2-Methyl-3-pyridylN-(diphenylmethylamino)acetyl0.040
UR-12519 2-Methyl-3-pyridylN-substituted 3-amino-3-phenylpropionyl0.041
WEB-2086 (Reference) --Comparable to test compounds

Causality Behind Experimental Choices: The choice to investigate bulky acyl groups at the N4 position stems from the hypothesis that a large, hydrophobic pocket exists in the PAF receptor binding site. The exploration of different pyridine substitution patterns is a standard medicinal chemistry approach to probe for additional binding interactions and to modulate physicochemical properties like pKa and solubility, which can impact oral bioavailability.

PAF_Antagonism PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (GPCR) PAF->PAFR Binds to G_protein Gq Protein Activation PAFR->G_protein Antagonist Pyridinylmethyl Piperazine Antagonist Antagonist->PAFR Blocks Binding PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation

Caption: Mechanism of PAF receptor antagonism by pyridinylmethyl piperazines.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibitors of urease are therefore attractive therapeutic targets.

Pyridinylmethyl piperazines have been identified as potent urease inhibitors. The SAR studies in this series have revealed important structural features for potent inhibition.

Key SAR Insights for Urease Inhibition:

  • Pyridine Substitution: A nitro group at the 3-position of the pyridine ring is a common feature in active compounds, likely due to its electron-withdrawing nature which can enhance binding interactions.[2][3]

  • N4-Substitution: The N4-position of the piperazine is typically substituted with an N-arylacetamide or N-arylpropanamide moiety. The nature and position of substituents on the aryl ring significantly impact activity.[2][3]

  • Aryl Substituents: Electron-withdrawing groups (e.g., Cl, NO2) and electron-donating groups (e.g., CH3, OCH3) on the N-aryl ring can both lead to potent inhibitors, suggesting a complex interplay of electronic and steric effects in the enzyme's active site. The position of substitution (ortho, meta, or para) is also crucial.[2][3]

The following table presents the IC50 values for a series of 1-(3-nitropyridin-2-yl)piperazine derivatives against jack bean urease.

Compound IDN4-SubstituentIC50 (µM)[2][3]
5a N-phenylacetamide3.58 ± 0.84
5b N-(2-chlorophenyl)acetamide2.0 ± 0.73
5c N-(3-chlorophenyl)acetamide2.13 ± 0.82
5i N-(3-nitrophenyl)acetamide2.56 ± 0.55
7e N-(3-chlorophenyl)propanamide2.24 ± 1.63
Thiourea (Standard) -23.2 ± 11.0

Causality Behind Experimental Choices: The rationale for exploring various substituents on the N-aryl ring is to map the steric and electronic requirements of the urease active site. Molecular docking studies often guide the selection of substituents to maximize interactions with key amino acid residues in the enzyme's binding pocket.[4][5]

Urease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Urease Enzyme Solution - Urea Substrate - Test Compounds - Phenol & Hypochlorite Reagents incubation Incubate Urease with Test Compound reagents->incubation reaction Add Urea Substrate and Incubate incubation->reaction color_dev Add Phenol & Hypochlorite Reagents for Color Development reaction->color_dev measurement Measure Absorbance at ~630 nm color_dev->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: A typical workflow for determining urease inhibitory activity.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant strains necessitates the development of new antimycobacterial agents. Pyridinylmethyl piperazines have shown promise in this area.

Key SAR Insights for Antimycobacterial Activity:

  • Lipophilicity: Increased lipophilicity often correlates with improved antimycobacterial activity. Bulky, lipophilic moieties attached to the piperazine ring can enhance potency.[6]

  • Aromatic Substituents: The nature of the aromatic group attached to the piperazine is critical. While N-arylpiperazines are a common motif in antimycobacterial compounds, replacing the phenyl ring with a 2-pyridyl group has been observed to decrease activity in some cases.[6]

  • Substituents on the Aryl Ring: The introduction of lipophilic groups, such as trifluoromethyl (CF3) or fluoro (F), on a phenyl ring attached to the piperazine can improve activity against various mycobacterial strains.[6]

The following table shows the minimum inhibitory concentration (MIC) values of representative piperazine derivatives against Mycobacterium tuberculosis H37Ra.

Compound IDN-Substituent on PiperazineMIC (µM)[6]
6e 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride< 3.80
6g 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride< 3.80
Isoniazid (INH) -58.33

Causality Behind Experimental Choices: The focus on increasing lipophilicity is driven by the need for compounds to penetrate the complex, lipid-rich cell wall of mycobacteria. The variation of substituents on the aromatic rings helps to optimize both the lipophilicity and the electronic properties of the molecules for better interaction with their mycobacterial targets.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

Protocol 1: General Synthesis of 1-(Pyridin-2-ylmethyl)piperazine Derivatives

This protocol describes a general method for the synthesis of the pyridinylmethyl piperazine scaffold, which can then be further functionalized.

Step 1: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine

  • To a solution of piperazine (5 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent).

  • The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC).[2]

  • After cooling, the reaction mixture is typically basified with an aqueous solution of a base like sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-(pyridin-2-ylmethyl)piperazine, which can be purified by column chromatography or distillation.

Step 2: N-Acylation of 1-(Pyridin-2-ylmethyl)piperazine

  • Dissolve 1-(pyridin-2-ylmethyl)piperazine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to afford the final N-acylated pyridinylmethyl piperazine derivative.

Protocol 2: PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, drug-free donors into tubes containing 3.8% (w/v) sodium citrate as an anticoagulant (9:1 blood to citrate ratio).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

2. Aggregation Measurement:

  • Pre-warm PRP aliquots to 37°C.

  • Place a cuvette with PRP in an aggregometer and establish a baseline reading.

  • Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the PRP and incubate for a few minutes.

  • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

  • Record the change in light transmittance for a defined period. The increase in light transmission corresponds to platelet aggregation.

  • The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.

  • IC50 values are determined by testing a range of compound concentrations.[7][8]

Protocol 3: Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies the amount of ammonia produced by urease activity.

1. Reagent Preparation:

  • Enzyme Solution: Prepare a solution of Jack Bean Urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Substrate Solution: Prepare a solution of urea in the same buffer.

  • Phenol Reagent: A solution of phenol and sodium nitroprusside.

  • Alkali Reagent: A solution of sodium hydroxide and sodium hypochlorite.

2. Assay Procedure:

  • In a 96-well plate, add the enzyme solution to each well.

  • Add various concentrations of the test compound or the vehicle control to the wells and pre-incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the urea substrate solution to all wells.

  • Incubate the plate for a defined period.

  • Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.

  • Incubate for a further period to allow for color development.

  • Measure the absorbance at a wavelength of approximately 630 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells. IC50 values are then determined.[2][3]

Conclusion

The pyridinylmethyl piperazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modification to achieve high potency and selectivity for various biological targets. By understanding the influence of substituents on the pyridine and piperazine rings, as well as the nature of the linker and appended functional groups, researchers can rationally design new compounds with improved pharmacological profiles. The provided experimental protocols offer a foundation for the synthesis and evaluation of these promising molecules. Further exploration of this chemical space is likely to yield new drug candidates for a wide range of diseases.

References

  • Merlos, M., Giral, M., Balsa, D., Ferrando, R., Queralt, M., Puig, C., Garcia-Rafanell, J., & Forn, J. (1995). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 38(12), 2292-2302. [Link]

  • Pauk, K., Stranik, J., Dusek, J., Zadrazilova, I., Jampilek, J., & Kucerova-Chlupacova, M. (2020). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 25(15), 3349. [Link]

  • Heymans, F., Godfroid, J. J., & Dive, G. (1998). Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A(2) inhibition. Journal of lipid mediators and cell signalling, 18(2), 107-118. [Link]

  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 19-26. [Link]

  • Khan, K. M., Saad, S. M., Shaikh, A. J., Ali, M., Khan, M., Perveen, S., & Choudhary, M. I. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic chemistry, 78, 318-326. [Link]

  • Merlos, M., Giral, M., Balsa, D., Ferrando, R., Queralt, M., Puig, C., Garcia-Rafanell, J., & Forn, J. (1996). (Pyridylcyanomethyl)piperazines as orally active PAF antagonists. Journal of medicinal chemistry, 39(3), 546-555. [Link]

  • Serradji, N., Bensaid, O., Martin, M., Sallem, W., Dereuddre-Bosquet, N., Benmehdi, H., Redeuilh, C., Lamouri, A., Dive, G., Clayette, P., & Heymans, F. (2006). Structure-activity relationships in platelet-activating factor. Part 14: synthesis and biological evaluation of piperazine derivatives with dual anti-PAF and anti-HIV-1 activity. Bioorganic & medicinal chemistry, 14(23), 7999-8013. [Link]

  • Khan, K. M., Saad, S. M., Shaikh, A. J., Ali, M., Khan, M., Perveen, S., & Choudhary, M. I. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic chemistry, 78, 318-326. [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Berk, B., Us, D., Oktem-Okullu, S., Unsalan, S., & Erol, D. D. (2011). MIC (μg/mL) values determined for the piperidine derivatives against M. tuberculosis H37RV. ResearchGate. [Link]

  • Naseer, M. M., Khan, A., Siddiqui, H. L., Saleem, M., Ayub, K., & Khan, I. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364973. [Link]

  • Naseer, M. M., Khan, A., Siddiqui, H. L., Saleem, M., Ayub, K., & Khan, I. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1364973. [Link]

  • Serradji, N., Bensaid, O., Martin, M., Sallem, W., Dereuddre-Bosquet, N., Benmehdi, H., Redeuilh, C., Lamouri, A., Dive, G., Clayette, P., & Heymans, F. (2006). Structure-activity relationships in platelet-activating factor. Part 13: synthesis and biological evaluation of piperazine derivatives with dual anti-PAF and anti-HIV-1 or pure antiretroviral activity. Bioorganic & medicinal chemistry, 14(23), 8109-8125. [Link]

  • Naseer, M. M., Khan, A., Siddiqui, H. L., Saleem, M., Ayub, K., & Khan, I. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. ResearchGate. [Link]

  • Ali, A., Sharma, G., Kumar, R., Kumar, A., & Singh, P. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(19), 4739. [Link]

  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2022). In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. Applied Sciences, 12(19), 9516. [Link]

  • Srivani, K., Sravani, G., & Srilatha, D. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. [Link]

  • Klotz, K. N. (1986). Mechanism of PAF-induced platelet aggregation in man. Agents and actions, 19(3-4), 188-192. [Link]

  • Reddy, M. S., Reddy, P. P., & Reddy, P. S. N. (2003). Method for the preparation of piperazine and its derivatives.
  • National Center for Biotechnology Information. (n.d.). Protocol for Platelet Aggregation. National Center for Biotechnology Information. [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2025). A Valuable insight into recent advances on antimicrobial activity of piperazine derivatives. ResearchGate. [Link]

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(10), 4344-4351. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

A Researcher's Guide to Navigating the Biological Landscape of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Positional Isomerism on Pharmacological Activity

The piperazine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its simple, six-membered heterocyclic structure containing two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[3][4] However, the true versatility of the piperazine moiety lies in the profound impact that subtle changes in its substitution pattern can have on biological activity. Trivial modifications to the substitution on the piperazine nucleus can lead to significant differences in the pharmacological properties of the resulting compounds.[5][6] This guide provides a comprehensive comparison of the biological activities of piperazine isomers, with a focus on positional isomerism (ortho, meta, and para), supported by experimental data to empower researchers in the rational design of more potent and selective therapeutic agents.

The Critical Influence of Isomerism on Receptor Binding Affinity

The spatial arrangement of functional groups on a molecule is a paramount determinant of its ability to interact with a biological target.[1] In the case of piperazine derivatives, the position of a substituent on an attached aryl ring can dramatically alter the compound's affinity and selectivity for specific receptors. This is particularly evident in the context of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are the target of a significant portion of modern pharmaceuticals.[7]

A compelling example of this positional effect is observed in the binding of arylpiperazine derivatives to serotonin (5-HT) receptors, which are crucial targets in the management of various neuropsychiatric disorders.[7] A study on a series of N-phenylpiperazine derivatives revealed a distinct structure-activity relationship (SAR) concerning the position of a methoxy group on the phenyl ring and the affinity for the 5-HT1A receptor. The results demonstrated that the ortho-substituted isomer exhibited a markedly higher affinity compared to its meta and para counterparts.[3][4] This suggests that the proximity of the methoxy group to the piperazine linkage in the ortho position may facilitate a more favorable interaction with the receptor's binding pocket.

Conversely, for other serotonin receptor subtypes, the optimal substitution pattern can differ. For instance, studies on monocyclic arylpiperazines have shown that a chloro group in the meta position relative to the piperazine ring is favorable for binding to 5-HT3 receptors.[5] This highlights the nuanced nature of ligand-receptor interactions and underscores the importance of systematically evaluating positional isomers during the drug discovery process.

To provide a clearer perspective, the following table summarizes the 5-HT1A receptor binding affinities for a series of positional isomers of a piperazine derivative, as reported in the literature.

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)Reference
Ortho1-(2-Methoxyphenyl)piperazine derivativeHigh Affinity[3][4]
Meta1-(3-Methoxyphenyl)piperazine derivativeLower Affinity than Ortho[3][4]
Para1-(4-Methoxyphenyl)piperazine derivativeLower Affinity than Ortho[3][4]
Meta1-(3-Chlorophenyl)piperazine (mCPP)Binds to 5-HT3 receptors[5]

This data clearly illustrates that the seemingly minor shift of a substituent from the ortho to the meta or para position can result in a significant alteration of receptor binding affinity. This phenomenon is attributed to the unique way each isomer orients itself within the intricate three-dimensional space of the receptor's binding site, thereby affecting the formation of crucial non-covalent interactions such as hydrogen bonds, and van der Waals forces.[1]

Unraveling the Impact of Isomerism on Antimicrobial Potency

Beyond their effects on the central nervous system, piperazine derivatives have been extensively investigated for their potential as antimicrobial agents.[1] Positional isomerism has also been shown to play a critical role in modulating the antimicrobial efficacy of these compounds against a variety of bacterial and fungal pathogens.

While direct, side-by-side comparative studies of all three positional isomers of a single piperazine derivative are not always readily available in the literature, existing research provides valuable insights into the structure-activity relationships governing their antimicrobial action. For example, investigations into meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that meta- and para-alkoxy substituted derivatives generally exhibit greater antimicrobial activity than their ortho-substituted counterparts.[1] This suggests that the steric hindrance imposed by a substituent in the ortho position may impede the molecule's ability to interact effectively with its microbial target.

The nature of the substituent on the aryl ring, in conjunction with its position, also significantly influences antimicrobial potency. For instance, in a series of phenylpiperazine derivatives, a para-chlorophenylsulfonyl derivative was found to be more active as an acaricide than the meta-substituted analog, while the ortho-substituted version was almost inactive.[8]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of piperazine derivatives, illustrating the influence of substitution patterns on their antimicrobial activity. A lower MIC value indicates greater potency.

Compound IDTarget OrganismSubstituent PatternMIC (µg/mL)Reference
Derivative AS. aureuspara-chloro16[2]
Derivative BE. colimeta-chloro8[2]
Derivative CS. aureuspara-alkoxy>1000[4]
Derivative DC. albicanspara-propoxy390[4]

These findings underscore the complex interplay between the position and electronic properties of substituents in determining the antimicrobial spectrum and potency of piperazine derivatives.

Visualizing the Molecular Mechanisms and Experimental Processes

To fully grasp the functional consequences of the differential biological activities of piperazine isomers, it is essential to visualize the underlying signaling pathways and the experimental workflows used to assess them.

Signaling Pathway of the 5-HT1A Receptor

Many centrally acting piperazine derivatives exert their therapeutic effects by modulating the serotonergic system, particularly through interaction with the 5-HT1A receptor.[7] As a G-protein coupled receptor, its activation initiates a cascade of intracellular events that ultimately lead to a physiological response. The following diagram illustrates a simplified signaling cascade following the activation of the 5-HT1A receptor by an agonist.

Caption: Simplified signaling cascade following activation of the 5-HT1A receptor.

Experimental Workflow for Determining Biological Activity

The objective comparison of piperazine isomers necessitates robust and standardized experimental protocols. The following diagram outlines a typical workflow for assessing the biological activity of these compounds, from initial screening to more detailed characterization.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Functional Assays cluster_analysis Data Analysis & SAR Synthesis Synthesis of Ortho, Meta, Para Isomers Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Verification (NMR, MS) Purification->Characterization Receptor_Binding Receptor Binding Assay (e.g., Radioligand Assay) Characterization->Receptor_Binding Antimicrobial_Screening Antimicrobial Susceptibility Test (e.g., MIC Determination) Characterization->Antimicrobial_Screening Functional_Assay Functional Assays (e.g., cAMP assay) Receptor_Binding->Functional_Assay Cytotoxicity Cytotoxicity Assays Antimicrobial_Screening->Cytotoxicity In_Vivo In Vivo Efficacy Studies (Animal Models) Functional_Assay->In_Vivo Cytotoxicity->In_Vivo Data_Analysis Data Analysis (IC50, Ki, MIC calculation) In_Vivo->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: A typical experimental workflow for assessing biological activity.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is crucial to adhere to well-defined experimental methodologies. The following sections provide step-by-step protocols for two key assays used to determine the biological activity of piperazine isomers.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand (e.g., [3H]8-OH-DPAT)

  • Test compounds (piperazine isomers)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)

  • Non-specific binding control (e.g., 10 µM Serotonin)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the cell membrane preparation in ice-cold assay buffer to the desired protein concentration.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand solution.

      • 50 µL of the diluted cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess serotonin) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of test compounds against various microbial strains.

Materials:

  • Test compounds (piperazine isomers)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control (no drug)

  • Negative control (no inoculum)

  • Standard antibiotic (for comparison)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microplate to obtain a range of concentrations.

  • Inoculation:

    • Add an equal volume of the prepared inoculum to each well containing the drug dilutions.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the microplate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading of Results:

    • Visually inspect the wells for turbidity (a sign of microbial growth).

    • Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Conclusion

The biological activity of piperazine derivatives is exquisitely sensitive to the positional isomerism of their substituents. As demonstrated, the simple relocation of a functional group from an ortho to a meta or para position on an aryl ring can profoundly alter a compound's receptor binding affinity and antimicrobial potency. This guide has provided a framework for understanding these structure-activity relationships, supported by experimental data and detailed methodologies. By systematically exploring the isomeric landscape, researchers can gain valuable insights into the molecular determinants of biological activity, thereby accelerating the rational design and development of novel and more effective piperazine-based therapeutics.

References

  • Machado et al. INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE... Electron J Biomed 2009;2:9-19. (URL: [Link])

  • Glennon RA, Raghupathi R, Bartyzel P, Teitler M, Leonhardt S. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Eur J Pharmacol. 1989 Sep 22;168(3):387-92. (URL: [Link])

  • Sukalovic V, et al. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. 2023 Feb 1. (URL: [Link])

  • Malík I, et al. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Folia Microbiol (Praha). 2011 May;56(3):204-8. (URL: [Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: [Link])

  • Kim J, et al. Synthesis and acaricidal activity of phenylpiperazine derivatives. J Agric Food Chem. 2011 Oct 26;59(20):11037-44. (URL: [Link])

  • Abdel-Wahab BF, et al. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. 2018 Sep 28;23(10):2518. (URL: [Link])

Sources

A Comparative Guide to the Validation of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison for the validation of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind a proposed HPLC method, detail its validation in accordance with international guidelines, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Introduction: The Criticality of Purity for this compound

1-(Pyridin-3-ylmethyl)piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its dihydrochloride salt form is often preferred for its improved stability and solubility. The presence of impurities, which can arise from the synthesis process, degradation, or improper storage, can have a significant impact on the safety and efficacy of the final drug product.[2] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

The Primary Analytical Workhorse: A Proposed Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and adaptability. For a basic and polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Rationale for Method Design

The selection of chromatographic conditions is paramount for achieving a successful separation of the main compound from its potential impurities.

  • Column Chemistry: A C18 column is a standard choice for reversed-phase chromatography. However, for a basic compound that can exhibit strong interactions with residual silanols on the silica surface, leading to peak tailing, a column with end-capping or a modern, high-purity silica-based C18 column is recommended. This minimizes undesirable secondary interactions and improves peak shape.

  • Mobile Phase: The mobile phase composition is critical for controlling the retention and selectivity of the separation.

    • pH Control: Since 1-(Pyridin-3-ylmethyl)piperazine is a basic compound, controlling the pH of the mobile phase is essential to ensure consistent ionization and, therefore, reproducible retention times. A buffer with a pKa within ±1 unit of the desired pH should be chosen.[3] For this analysis, a phosphate or acetate buffer in the pH range of 3-6 is suitable.[4] Operating in a slightly acidic pH range will ensure the protonation of the piperazine nitrogens, leading to good water solubility and predictable chromatographic behavior.

    • Organic Modifier: Acetonitrile is a common and effective organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is often necessary to elute any less polar impurities that may be present.

  • Detection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector.[5][6] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This has two significant advantages:

    • Optimal Wavelength Selection: It allows for the determination of the optimal detection wavelength for the main peak and any impurities, maximizing sensitivity.

    • Peak Purity Analysis: It enables the assessment of peak purity by comparing spectra across a single chromatographic peak.[7][8] This is a powerful tool for detecting co-eluting impurities and is a key aspect of a stability-indicating method.[9]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (end-capped)Provides good retention and peak shape for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.5Controls the ionization state of the analyte for reproducible retention.[10]
Mobile Phase B AcetonitrileElutes the analyte and impurities from the reversed-phase column.
Gradient 5% B to 95% B over 20 minutesEnsures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detector Photodiode Array (PDA) at 260 nmThe pyridine moiety provides UV absorbance. PDA allows for peak purity analysis.[5][6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A / WaterEnsures compatibility with the mobile phase and good peak shape.

A Self-Validating System: Protocol for HPLC Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[11][12][13][14][15]

Validation Parameters and Experimental Design

dot

Caption: Comparison of Analytical Techniques for Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. [16][17][18][19]

  • Applicability: For 1-(Pyridin-3-ylmethyl)piperazine, which is a relatively polar compound, direct analysis by GC can be challenging. Derivatization to increase its volatility might be necessary. However, GC-MS is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents.

  • Protocol Outline:

    • Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a derivatization step (e.g., silylation).

    • Injection: Inject the sample into the GC.

    • Separation: Use a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-5ms) and a temperature gradient to separate the components.

    • Detection: The separated components are detected by a mass spectrometer, which provides both quantitative data and mass spectra for identification.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. [20][21][22][23][24]

  • Applicability: As an ionic compound (in its protonated form), 1-(Pyridin-3-ylmethyl)piperazine is well-suited for analysis by CE. The technique is particularly advantageous for its high separation efficiency and low sample and reagent consumption.

  • Protocol Outline:

    • Sample Preparation: Dissolve the sample in the background electrolyte.

    • Injection: Inject a small plug of the sample into a fused-silica capillary filled with a background electrolyte (e.g., a phosphate buffer at low pH).

    • Separation: Apply a high voltage across the capillary. The positively charged analyte will migrate towards the cathode at a rate dependent on its charge-to-size ratio.

    • Detection: Detection is typically performed by UV absorbance through a window in the capillary.

Head-to-Head Comparison
FeatureHPLC with PDAGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Differential migration of ions in an electric field.
Applicability to Analyte Excellent for the non-volatile, polar dihydrochloride salt.Requires derivatization for the polar analyte but is excellent for volatile impurities.Excellent for the ionic analyte.
Sensitivity High, especially with a PDA detector.Very high, particularly with MS detection.Generally lower than HPLC and GC-MS for concentration sensitivity.
Quantitative Accuracy Excellent and well-established.Good, but can be affected by derivatization efficiency.Good, but can be more susceptible to matrix effects.
Impurity Profiling Excellent for a wide range of polar and non-polar impurities. PDA provides peak purity information.Best for volatile and semi-volatile impurities. MS provides structural information.High separation efficiency can resolve closely related impurities.
Robustness High, with well-developed instrumentation and methods.High, but can be sensitive to sample matrix and derivatization.Can be less robust than HPLC, with potential for issues with capillary surface and buffer stability.
Throughput Moderate, with typical run times of 20-30 minutes.Can be faster for volatile analysis, but sample preparation can be longer.Generally faster analysis times than HPLC.
Regulatory Acceptance The most widely accepted method for pharmaceutical purity analysis.Widely accepted, especially for residual solvents and volatile impurities.Accepted, but less common than HPLC for routine purity testing.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, a stability-indicating HPLC method with PDA detection stands as the most robust, reliable, and regulatory-accepted primary method. Its ability to separate a wide range of potential impurities and provide peak purity information makes it indispensable.

However, a truly comprehensive purity profile is best achieved through an integrated approach. GC-MS serves as an essential complementary technique for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC. Capillary Electrophoresis offers a high-efficiency alternative separation mechanism that can be valuable for resolving challenging impurities.

By understanding the strengths and limitations of each technique and applying a rigorous validation protocol, researchers and drug developers can ensure the quality, safety, and efficacy of their products, ultimately accelerating the path to new and improved therapies.

References

  • Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025). PharmaeliX. [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2011). Analytical Methods. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2013). ResearchGate. [Link]

  • Peak Purity Determination with a Diode Array Detector. (2003). Taylor & Francis Online. [Link]

  • Peak Purity Algorithms using Diode Array Detectors. (2016). LCGC International. [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate. [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Capillary Electrophoresis for Pharmaceutical Analysis. (2004). Springer Nature Experiments. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. [Link]

  • Capillary Electrophoresis for Drug Analysis. (2017). Analytical Toxicology. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). Journal of Analytical Toxicology. [Link]

  • Reversed-phase HPLC Buffers. (n.d.). Chromatography Forum. [Link]

  • A Guide For Selection of Buffer for HPLC. (2022). YouTube. [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024). Welch Materials, Inc.. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). TrAC Trends in Analytical Chemistry. [Link]

  • Capillary Electrophoresis: Trends and Recent Advances. (2020). Analytical Chemistry. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2019). ResearchGate. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

Sources

A Comparative Spectroscopic Guide to 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine ring linked to a piperazine moiety, makes it a valuable scaffold for designing novel therapeutic agents.[1] Understanding its spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control in research and manufacturing settings.

This document moves beyond a simple data sheet, offering a comparative analysis against structurally related alternatives. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, explaining the structural basis for the observed and predicted spectral features. The causality behind experimental choices and data interpretation is emphasized to provide a practical and authoritative resource for researchers.

The Spectroscopic Profile of this compound

The dihydrochloride salt form means that two basic nitrogen atoms in the molecule are protonated, forming a dication. This typically involves the pyridine nitrogen and one of the piperazine nitrogens. This protonation profoundly influences the electronic environment of the molecule and, consequently, its spectroscopic output, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For a dihydrochloride salt, solvents like D₂O or DMSO-d₆ are required for dissolution.

  • ¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons and their connectivity. The formation of the pyridinium and piperazinium ions causes a significant deshielding (downfield shift) of adjacent protons compared to the free base, due to the electron-withdrawing effect of the positive charges.

    • Pyridine Ring Protons (Pyridinium): Expect four distinct signals in the aromatic region (typically δ 8.0-9.0 ppm). The proton at C2 (between the two nitrogens in the protonated form) will be the most downfield. The meta-substitution pattern leads to characteristic splitting (doublets, triplets, or multiplets).

    • Methylene Bridge (-CH₂-): This singlet in the free base will appear downfield (around δ 4.5 ppm) due to the adjacent positive charges on both the pyridinium and piperazinium rings.

    • Piperazine Ring Protons (Piperazinium): The four protons adjacent to the pyridylmethyl group and the four protons adjacent to the second protonated nitrogen will likely appear as two distinct, broad multiplets. The protonation slows the rate of nitrogen inversion, leading to more complex splitting patterns than in the free base.

  • ¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. Similar to ¹H NMR, protonation of the nitrogens causes a downfield shift for adjacent carbons. A predicted ¹³C NMR spectrum in D₂O provides a reference for expected shifts.[2]

    • Pyridine Ring Carbons: Five signals are expected, with carbons adjacent to the nitrogen (C2, C6) being the most downfield.

    • Methylene Bridge Carbon: A single peak expected around δ 55-60 ppm.

    • Piperazine Ring Carbons: Two distinct signals are anticipated for the two sets of non-equivalent carbons in the piperazine ring, typically in the δ 40-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of the dihydrochloride salt is dominated by features related to the protonated amine groups.

  • N-H Stretching: A very broad and strong absorption band is expected in the 2500-3000 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibrations in the pyridinium and piperazinium ions.

  • Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Medium bands will appear just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations (C=C and C=N): Several sharp bands are expected in the 1650-1400 cm⁻¹ region, characteristic of the pyridinium ring.[3] The formation of the salt can increase the intensity of these bands compared to the neutral pyridine.[3]

  • C-N Stretching: Found in the fingerprint region (1250-1000 cm⁻¹).

The IR spectrum of piperazine dihydrochloride can serve as a useful reference for the vibrations associated with the piperazinium portion of the molecule.[4][5]

Mass Spectrometry (MS)

For a pre-charged salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal. Mass spectrometry provides the mass-to-charge ratio (m/z), confirming the molecular weight and offering structural clues through fragmentation.

  • Molecular Ion: In positive-ion ESI-MS, the primary ion observed would be the monoprotonated free base, [C₁₀H₁₅N₃ + H]⁺, at an m/z of approximately 178.1. The dihydrochloride form exists in solution, but the mass spectrometer detects the cationic species.

  • Major Fragmentation Pathways: The most common fragmentation involves the cleavage of the C-N bonds of the piperazine ring or the benzylic C-N bond connecting the methylene group to the piperazine ring. This can lead to characteristic fragment ions corresponding to the pyridylmethyl cation or the piperazine ring fragment.[6] Studies on related pyridine-piperazine ligands confirm these fragmentation patterns.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems.

  • Absorption Maxima (λ_max): The spectrum will be dominated by the electronic transitions (π → π*) of the pyridinium ring chromophore.[8] One would expect absorption maxima around 260-270 nm. The saturated piperazine ring does not absorb significantly in the 200-800 nm range.[9]

Comparative Analysis with Structural Alternatives

To better understand the unique spectroscopic signature of this compound, it is instructive to compare it with related molecules. The key differences often provide the most definitive structural evidence.

CompoundKey Structural DifferenceExpected Spectroscopic Distinctions
This compound (Target) 3-substituted pyridine¹H NMR: Aromatic region shows splitting pattern for 1,3-disubstitution.
1-(Pyridin-2-ylmethyl)piperazine dihydrochloride (Isomer) 2-substituted pyridine¹H NMR: Different splitting pattern and chemical shifts in the aromatic region due to proximity to the ring nitrogen.
1-(Pyridin-4-ylmethyl)piperazine dihydrochloride (Isomer) 4-substituted pyridine¹H NMR: Simpler, more symmetric splitting pattern in the aromatic region (two doublets).
Piperazine dihydrochloride No pyridylmethyl group¹H NMR: Only shows signals for the piperazine protons. IR: Lacks aromatic C=C/C=N bands. MS: Lower molecular weight.[4]
1-Methylpiperazine Methyl group instead of pyridylmethyl; not a salt¹H NMR: Shows a methyl singlet (~δ 2.3 ppm) and lacks aromatic signals. IR: Lacks the broad N⁺-H stretch and aromatic bands.[10]

The primary utility of comparing isomers like the 2- and 4-substituted analogs lies in NMR spectroscopy. The distinct electronic environment of the pyridine ring protons and carbons in each isomer creates a unique fingerprint that is easily distinguishable.

Standardized Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.

Workflow for Spectroscopic Characterization

Caption: General workflow for comprehensive spectroscopic analysis.

A. NMR Spectroscopy (400 MHz)

  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Acquisition: Record ¹H and ¹³C spectra at ambient temperature.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

B. IR Spectroscopy (FT-IR)

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty instrument (for ATR) or a pure KBr pellet.

C. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent system, such as 50:50 methanol:water.

  • Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire data over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions.

D. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of the compound in a UV-transparent solvent (e.g., water or ethanol) in a quartz cuvette. Ensure the concentration results in an absorbance between 0.1 and 1.0.

  • Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Structural Comparison Diagram

The following diagram illustrates the structural differences between the target molecule and its key comparators, which underpins the variations in their spectroscopic data.

G Target 1-(Pyridin-3-ylmethyl)piperazine (Target) Iso2 1-(Pyridin-2-ylmethyl)piperazine (Isomer) Target->Iso2 Positional Isomerism (Affects NMR Aromatic Region) Iso4 1-(Pyridin-4-ylmethyl)piperazine (Isomer) Target->Iso4 Positional Isomerism (Affects NMR Aromatic Region) Pip Piperazine (Core Structure) Target->Pip Removal of Pyridylmethyl Group (Simplifies All Spectra)

Sources

A Tale of Two Scaffolds: A Comparative Guide to Piperazine and Piperidine Cores in Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of medicinal chemistry, few heterocyclic scaffolds are as ubiquitous or as impactful as piperidine and piperazine. These six-membered nitrogen-containing rings form the backbone of a multitude of blockbuster drugs, particularly those targeting the central nervous system (CNS).[1] Their prevalence is a testament to their ability to impart favorable physicochemical properties and to engage in critical interactions with biological targets.[1] While structurally similar, the simple addition of a second nitrogen atom in the piperazine ring introduces profound differences in chemical character and, consequently, in receptor binding profiles.

This guide offers an in-depth comparative analysis of these two "privileged scaffolds," providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to make strategic decisions in scaffold selection. We will dissect their structural nuances, explore the causality behind their differential receptor interactions, and provide validated experimental protocols for their characterization.

Part 1: Physicochemical Foundations: A Tale of Two Nitrogens

The core distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) lies in the latter's second nitrogen atom. This seemingly minor alteration creates a cascade of differences in their electronic and conformational properties, which are pivotal in determining how they interact with a receptor binding pocket.

PropertyPiperidinePiperazineRationale for Impact on Receptor Binding
Basicity (pKa) ~11.22[1]pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8[1][2]Piperidine's strong basicity ensures it is predominantly protonated at physiological pH, facilitating strong ionic interactions with acidic residues (e.g., Asp, Glu) in a binding site.[1] Piperazine's two distinct pKa values allow for more nuanced ionization states; the N1 nitrogen is often involved in key interactions, while the N4 can be modified to tune properties without drastically altering the core binding interaction.[1]
Lipophilicity More LipophilicMore HydrophilicPiperidine's higher lipophilicity can enhance membrane permeability, including crossing the blood-brain barrier.[1] Piperazine's increased polarity generally leads to higher aqueous solubility, which can be advantageous for formulation and may influence renal clearance.[1]
Hydrogen Bonding 1 Donor (protonated), 1 Acceptor2 Donors (protonated), 2 AcceptorsThe second nitrogen in piperazine provides an additional site for hydrogen bond interactions, potentially increasing binding affinity and specificity.
Conformational Flexibility Primarily adopts a stable chair conformation.Exists in chair, boat, and twist-boat conformations, offering different vectors for substituent placement.[3]The conformational landscape dictates the spatial orientation of substituents, which is critical for optimal engagement with the receptor's topology.

The decision to use one scaffold over the other is therefore a strategic one. Piperazine's dual basic centers and increased hydrophilicity can offer advantages in aqueous solubility and the potential for multi-polar interactions.[1] Conversely, piperidine's higher basicity and lipophilicity may provide stronger ionic interactions and enhanced membrane permeability.[1]

Part 2: Quantifying Interactions: Essential Experimental Protocols

To empirically determine the consequences of scaffold choice, robust and validated binding assays are paramount. The following protocols represent the gold standard for characterizing ligand-receptor interactions, providing quantitative data on affinity (how tightly a ligand binds) and kinetics (the rates of binding and unbinding).

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[4][5]

Objective: To determine the inhibitory constant (Ki) of a test compound (containing either a piperidine or piperazine core) for a target receptor.

Methodology:

  • Receptor Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Pellet the membranes by centrifugation and resuspend in a suitable assay buffer.[6] Determine the protein concentration of the membrane preparation.[6]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and a range of concentrations of the unlabeled test compound.[5][6]

  • Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[5][6] The receptors and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[5] Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

G cluster_assay Assay cluster_analysis Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubate to Equilibrium ReceptorPrep->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound (Serial Dilutions) TestCompound->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Inhibition vs. [Compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including the association rate constant (ka) and the dissociation rate constant (kd).[7][8]

Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of a test compound's interaction with a target receptor.

Methodology:

  • Ligand Immobilization: Covalently immobilize the purified target receptor (the ligand) onto the surface of an SPR sensor chip.[9]

  • System Equilibration: Flow a continuous stream of running buffer over the sensor surface to establish a stable baseline signal.[9]

  • Association: Inject the test compound (the analyte) at various concentrations over the sensor surface for a defined period.[9] Monitor the increase in the SPR signal in real-time as the analyte binds to the immobilized ligand.[7][8]

  • Dissociation: Switch back to flowing only the running buffer over the surface.[9] Monitor the decrease in the SPR signal as the analyte dissociates from the ligand.[7][8]

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.[7][9]

  • Data Analysis: Fit the association and dissociation curves from the sensorgram data to kinetic models to calculate ka and kd. The equilibrium dissociation constant (KD) is then calculated as kd/ka.[7]

G cluster_setup Setup cluster_cycle Binding Cycle (Multiple Concentrations) cluster_analysis Analysis Immobilize Immobilize Receptor on Sensor Chip Equilibrate Establish Stable Baseline with Buffer Immobilize->Equilibrate Association Association Phase: Inject Analyte Equilibrate->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regeneration: Remove Bound Analyte Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Kinetics Fit Curves to Determine ka, kd, KD Sensorgram->Kinetics

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Part 3: Comparative Analysis in Action: CNS Receptor Case Studies

The theoretical differences between piperazine and piperidine translate into tangible, therapeutically relevant distinctions in receptor binding profiles. Let's examine two case studies involving key CNS receptors.

Case Study 1: Dopamine D2 Receptor - The Antipsychotic Axis

The dopamine D2 receptor is a primary target for antipsychotic drugs.[10] A comparison between the first-generation antipsychotic Haloperidol (piperidine-containing) and the second-generation Aripiprazole (piperazine-containing) is particularly illustrative.

  • Haloperidol (Piperidine): As a potent D2 antagonist, the protonated piperidine nitrogen forms a crucial ionic bond with an aspartate residue (Asp114) in the D2 binding pocket. This strong interaction contributes to its high affinity and potent dopamine blockade, which is effective for positive symptoms of schizophrenia but also leads to a high incidence of extrapyramidal side effects.[11]

  • Aripiprazole (Piperazine): Aripiprazole's arylpiperazine moiety also interacts with Asp114, but its overall binding mode and the electronics of the extended scaffold result in partial agonism.[11][12] This means it acts as an antagonist in a high-dopamine environment and an agonist in a low-dopamine environment, stabilizing the system.[11] This nuanced pharmacology, enabled by the piperazine core and its substituents, contributes to a better side-effect profile.[12][13]

CompoundScaffoldD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Primary D2 Mechanism
Haloperidol Piperidine~0.7[14]>1000~2.9Full Antagonist[11]
Aripiprazole Piperazine~0.34-0.74[14][15]~1.65-1.9[14]~3.4-8.7[14]Partial Agonist[12][14]

This comparison highlights that while both scaffolds can achieve high D2 affinity, the piperazine core in aripiprazole facilitates a more complex, multi-receptor profile and a unique partial agonist functional activity.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R:f0 G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Cellular Response (e.g., Ion channel modulation) PKA->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

Case Study 2: Serotonin 5-HT1A Receptor - The Anxiolytic/Antidepressant Axis

The 5-HT1A receptor is a key target for anxiolytics and antidepressants.[16] Comparing Buspirone (piperazine) and Tandospirone (structurally related, though not a direct piperidine analogue, its binding illustrates key principles) provides valuable insights.

  • Buspirone (Piperazine): Buspirone is a partial agonist at 5-HT1A receptors.[17] The N1 of its pyrimidinylpiperazine moiety is crucial for the interaction with the key aspartate residue in the binding pocket, while the N4 connects to the rest of the molecule, influencing its overall pharmacological profile.

  • Tandospirone: Tandospirone is also a 5-HT1A partial agonist, known for its high selectivity for this receptor compared to others like the D2 receptor.[18] It demonstrates a potent binding affinity to the 5-HT1A receptor with a Ki of 27 nM.[19] While both buspirone and tandospirone are effective anxiolytics, their differing selectivity profiles, influenced by the overall molecular structure built around the core, can lead to variations in side effects.[20] A recent in silico study showed buspirone having a slightly greater binding affinity (-6.14 kcal/mol) compared to tandospirone (-5.88 kcal/mol) for the 5-HT1A receptor.[17][21]

A study directly comparing a piperazine-containing compound (4) with its direct piperidine analogue (5) for affinity at histamine H3 and sigma-1 receptors provides a stark example of scaffold-hopping impact. While affinity for the H3 receptor was similar (Ki = 3.17 nM for piperazine vs. 7.70 nM for piperidine), switching to the piperidine ring dramatically increased affinity for the sigma-1 receptor by several orders of magnitude (Ki = 1531 nM for piperazine vs. 3.64 nM for piperidine).[22][23][24] This demonstrates how a subtle change from piperazine to piperidine can completely alter the selectivity profile of a molecule.

G Serotonin Serotonin (5-HT) HT1A_R 5-HT1A Receptor Serotonin->HT1A_R:f0 G_protein Gi/o Protein HT1A_R->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Activates (via Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization

Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.

Conclusion

The choice between a piperazine and a piperidine core is a critical decision point in drug design, with far-reaching consequences for a compound's affinity, selectivity, functional activity, and overall pharmacokinetic profile. Piperidine offers a robust, highly basic scaffold ideal for strong ionic interactions, while piperazine provides a more nuanced platform with dual basic centers, increased hydrogen bonding potential, and greater synthetic versatility for fine-tuning polypharmacology.

As demonstrated by the case studies, neither scaffold is inherently superior; rather, their value is context-dependent, dictated by the specific architecture of the target receptor's binding site and the desired therapeutic outcome. A thorough understanding of their fundamental physicochemical differences, coupled with rigorous experimental validation using techniques like radioligand binding assays and SPR, is essential for harnessing the full potential of these indispensable medicinal chemistry scaffolds. The continued exploration and strategic application of piperazine and piperidine derivatives will undoubtedly continue to yield novel and improved therapeutics for a wide range of human diseases.

References

  • Urs, A. N., Kumar, K. R., & Khan, M. S. Y. (2014). A review on the synthesis and biological activity of piperidine and its derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4645.
  • Zhang, L., & Li, X. (2018). Piperazine and its derivatives: a review of recent advances in their synthesis, biological activities, and applications. European Journal of Medicinal Chemistry, 157, 469-503.
  • National Center for Biotechnology Information. (n.d.). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI Bookshelf. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). The 5-HT1A receptor: signaling to behavior. PubMed. Retrieved from [Link]

  • Mishra, A., Singh, S., & Kumar, A. (2018). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Frontiers. (n.d.). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Molecular Docking and Toxicity Profiling of Buspirone and Tandospirone Targeting the HTR1A Receptor. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). The 5-HT1A receptor: signaling to behavior. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • bioRxiv. (2025). Comparative Molecular Docking and Toxicity Profiling of Buspirone and Tandospirone Targeting the HTR1A Receptor. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

  • Kegeles, L. S., Slifstein, M., Frankle, W. G., Xu, X., Hackett, E., Bae, S. A., ... & Abi-Dargham, A. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1399-1405. Retrieved from [Link]

  • Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]

  • Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(11), 1648-1663. Retrieved from [Link]

  • Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]

  • Al-Samarraie, M. S., & Al-Tahan, F. J. (2024). Complex Pharmacodynamics of Aripiprazole and Haloperidol in Schizophrenia Management: A Case Report. Cureus, 16(10), e69342. Retrieved from [Link]

  • Citrome, L., et al. (2007). ARIPIPRAZOLE VERSUS HALOPERIDOL TREATMENT IN EARLY-STAGE SCHIZOPHRENIA. Schizophrenia Research, 96(1-3), 139-148. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Nicoya. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Bio-Rad. (n.d.). Getting Started with SPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor binding profiles of antipsychotics relative to dopamine D2 receptor affinity. Retrieved from [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. Retrieved from [Link]

  • Yocca, F. M., et al. (1990). Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Pharmacology Biochemistry and Behavior, 36(3), 507-510. Retrieved from [Link]

  • Kasper, S., et al. (2003). Efficacy and safety of aripiprazole vs. haloperidol for long-term maintenance treatment following acute relapse of schizophrenia. International Journal of Neuropsychopharmacology, 6(4), 325-337. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Advance in piperazine-containing compounds as receptor ligands. Retrieved from [Link]

  • Bojarski, A. J., & Wesolowska, A. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(19), 6516. Retrieved from [Link]

  • Henni, A., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(7), 2097-2100. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]

  • Damewood, J. R., et al. (2000). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of computer-aided molecular design, 14(4), 353-371. Retrieved from [Link]

  • Huang, M., et al. (2019). Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget, 10(35), 3322. Retrieved from [Link]

  • Henni, A., & Tontiwachwuthikul, P. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Henni-Tontiwachwuthikul/62f6b3d5b7a0d8b3c8a9f8e8f8e8f8e8f8e8f8e8]([Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 1-(Pyridin-3-ylmethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-3-ylmethyl)piperazine scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its potential across a range of therapeutic areas, including neuropharmacology and oncology.[1] This guide provides a comparative analysis of the in vivo efficacy of derivatives based on this core structure and related pyridinylpiperazines, offering insights into their performance in preclinical models and elucidating the experimental frameworks used for their evaluation.

Introduction to Pyridinylpiperazine Derivatives

The piperazine ring is a privileged structure in drug discovery, known for improving the physicochemical and pharmacokinetic properties of molecules. When combined with a pyridine moiety, the resulting pyridinylpiperazine derivatives exhibit a broad spectrum of biological activities.[2][3] The position of the nitrogen atom in the pyridine ring and the substitutions on both the pyridine and piperazine rings can significantly influence the pharmacological profile, leading to compounds with distinct therapeutic applications.[4] This guide will delve into the in vivo data of specific derivatives, providing a comparative perspective to aid in the rational design and development of new therapeutic agents.

Comparative In Vivo Efficacy

While direct head-to-head in vivo studies of multiple 1-(Pyridin-3-ylmethyl)piperazine derivatives are not extensively available in the public domain, we can draw comparisons from studies on closely related pyridinylpiperazine compounds to understand the therapeutic potential of this class.

Anticonvulsant Activity

A novel piperazine derivative, 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (Compound 14), has demonstrated significant anticonvulsant effects in murine models.[5] Its efficacy was compared with the standard antiepileptic drugs (AEDs), Phenytoin and Carbamazepine.

Table 1: Comparative Anticonvulsant Efficacy in Mice [5]

CompoundMaximal Electroshock (MES) Test (ED₅₀ mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test (ED₅₀ mg/kg)
Compound 14 25.545.2
Phenytoin 9.5>100
Carbamazepine 8.8>100

The data indicates that Compound 14 possesses a broader spectrum of anticonvulsant activity compared to Phenytoin and Carbamazepine, showing efficacy in both the MES and scPTZ models.[5] This suggests a potential advantage in treating a wider range of seizure types.

α₂-Adrenoceptor Antagonism

A series of 1-(2-pyridinyl)piperazine derivatives have been evaluated for their α₂-adrenoceptor antagonist activity.[4] The in vivo efficacy was assessed by their ability to reverse clonidine-induced mydriasis in rats.

Table 2: In Vivo α₂-Adrenoceptor Antagonist Activity in Rats [4]

CompoundReversal of Clonidine-Induced Mydriasis (ED₅₀ mg/kg, i.p.)
1-(3-Fluoro-2-pyridinyl)piperazine 0.4
Yohimbine 1.0
Rauwolscine 0.8

1-(3-Fluoro-2-pyridinyl)piperazine was found to be more potent in vivo than the reference α₂-adrenoceptor antagonists, yohimbine and rauwolscine, highlighting the potential of pyridinylpiperazine derivatives in conditions where modulation of the adrenergic system is beneficial.[4]

Antidiabetic Activity

In a study exploring treatments for diabetes mellitus, a series of piperazine derivatives were synthesized and evaluated for their dipeptidyl peptidase-IV (DPP-IV) inhibitory activity.[6] The most promising compound, 3d , underwent in vivo testing for its hypoglycemic effect in streptozotocin-induced diabetic mice. The study reported that compound 3d significantly decreased blood glucose levels compared to the control diabetic group, demonstrating its potential as an oral hypoglycemic agent.[6]

Antiviral Activity in Plants

Recent research has explored the use of trifluoromethylpyridine piperazine derivatives as plant activators to protect against viral diseases.[7] One of the most potent compounds, A16 , was tested for its in vivo protective activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 3: In Vivo Antiviral Efficacy of Compound A16 in Tobacco [7]

VirusCompound A16 (EC₅₀ µg/mL)Ningnanmycin (EC₅₀ µg/mL)
TMV 18.450.2
CMV 347.8359.6

Compound A16 demonstrated superior in vivo antiviral activity against TMV compared to the commercial agent ningnanmycin, suggesting the potential of this class of compounds in agriculture.[7]

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of pyridinylpiperazine derivatives stem from their ability to interact with various biological targets.

  • Anticonvulsant Derivatives: The broad-spectrum activity of compounds like Compound 14 is proposed to be due to a multi-target mechanism, potentially involving the blockade of both voltage-gated sodium and calcium channels, as well as antagonism of glutamate receptors.[5] This contrasts with the more specific action of Phenytoin and Carbamazepine, which primarily target sodium channels.[5]

  • α₂-Adrenoceptor Antagonists: These derivatives act by competitively blocking α₂-adrenergic receptors, thereby preventing the inhibitory effects of endogenous agonists like norepinephrine on neurotransmitter release.[4]

  • DPP-IV Inhibitors: By inhibiting the DPP-IV enzyme, these piperazine derivatives prevent the degradation of incretin hormones such as GLP-1 and GIP.[6] This leads to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.

  • Plant Activators: The antiviral mechanism of compounds like A16 involves the activation of the plant's systemic acquired resistance (SAR).[7] This is achieved by enhancing the activities of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and activating the phenylpropanoid biosynthesis pathway.[7]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide.

Maximal Electroshock (MES) Test

Objective: To screen for anticonvulsant activity against generalized tonic-clonic seizures.

Protocol:

  • Male albino mice (20-25 g) are used.

  • Test compounds, reference drugs, or vehicle are administered intraperitoneally (i.p.).

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The median effective dose (ED₅₀) is calculated using probit analysis.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To screen for anticonvulsant activity against myoclonic and absence seizures.

Protocol:

  • Male albino mice (18-22 g) are used.

  • Test compounds, reference drugs, or vehicle are administered i.p.

  • Following the drug absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures.

  • The ED₅₀ is determined as described for the MES test.[5]

Reversal of Clonidine-Induced Mydriasis in Rats

Objective: To assess in vivo α₂-adrenoceptor antagonist activity.

Protocol:

  • Male Sprague-Dawley rats (150-200 g) are used.

  • The test compounds or vehicle are administered i.p.

  • After 30 minutes, clonidine (0.1 mg/kg) is administered subcutaneously to induce mydriasis (pupil dilation).

  • Pupil diameter is measured at regular intervals (e.g., 15, 30, 60, and 120 minutes) after clonidine administration using a dissecting microscope with a micrometer eyepiece.

  • The ability of the test compound to antagonize the mydriatic effect of clonidine is quantified, and the ED₅₀ is calculated.[4]

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Seizure Induction cluster_3 Observation & Data Analysis animal_prep Acclimatize Male Albino Mice compound_admin Administer Test Compound, Reference Drug, or Vehicle (i.p.) animal_prep->compound_admin mes_induction Maximal Electroshock (MES) Test (Corneal Electrodes) compound_admin->mes_induction MES Pathway scptz_induction Subcutaneous Pentylenetetrazole (scPTZ) Test (s.c. Injection) compound_admin->scptz_induction scPTZ Pathway mes_observation Observe for Tonic Hindlimb Extension mes_induction->mes_observation scptz_observation Observe for Clonic Seizures scptz_induction->scptz_observation data_analysis Calculate ED₅₀ (Probit Analysis) mes_observation->data_analysis scptz_observation->data_analysis

Caption: Workflow for in vivo anticonvulsant screening.

Signaling Pathway for DPP-IV Inhibition

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-IV Action (Pathological State) cluster_2 Therapeutic Intervention food Food Intake incretins Release of Incretin Hormones (GLP-1, GIP) food->incretins dpp4 DPP-IV Enzyme incretins->dpp4 inactivation Inactivation of GLP-1 and GIP dpp4->inactivation reduced_insulin Reduced Insulin Secretion inactivation->reduced_insulin piperazine_derivative 1-(Pyridin-3-ylmethyl)piperazine Derivative (DPP-IV Inhibitor) dpp4_inhibition Inhibition of DPP-IV piperazine_derivative->dpp4_inhibition dpp4_inhibition->dpp4 Blocks increased_incretins Increased Active GLP-1 and GIP dpp4_inhibition->increased_incretins insulin_secretion Enhanced Glucose-Dependent Insulin Secretion increased_incretins->insulin_secretion glucagon_suppression Suppressed Glucagon Secretion increased_incretins->glucagon_suppression glucose_control Improved Glycemic Control insulin_secretion->glucose_control glucagon_suppression->glucose_control

Sources

A Comparative Guide to the Receptor Cross-reactivity of the 1-(Pyridin-3-ylmethyl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency. The 1-(Pyridin-3-ylmethyl)piperazine moiety is one such "privileged scaffold," serving as a versatile building block in the synthesis of a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its structure, featuring a basic piperazine ring linked to a pyridine ring, is adept at forming key interactions with various biological targets.[3] This versatility, however, presents a significant challenge in drug development: the potential for cross-reactivity, or "off-target" binding.[4]

Undesired interactions with receptors, enzymes, or ion channels can lead to a host of adverse drug reactions (ADRs), derailing an otherwise promising therapeutic candidate.[4][5][6] For researchers and drug development professionals utilizing this scaffold, a thorough understanding of its potential cross-reactivity profile is not just beneficial—it is critical for guiding lead optimization, predicting safety liabilities, and ultimately, designing safer, more effective medicines.[6]

This guide provides an in-depth comparison of the cross-reactivity potential of compounds derived from the 1-(Pyridin-3-ylmethyl)piperazine core. We will explore its interactions with key receptor families, detail the experimental methodologies used to assess this activity, and present data from representative compounds to offer a predictive framework for future drug design.

The Structural Basis for Promiscuity: Why This Scaffold Hits Multiple Targets

The pharmacological promiscuity of the 1-(Pyridin-3-ylmethyl)piperazine scaffold can be attributed to its key structural features:

  • The Piperazine Ring: This basic, six-membered heterocycle is a notorious pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs).[2][7] Its nitrogen atoms can act as hydrogen bond acceptors or become protonated under physiological conditions, engaging with acidic residues (e.g., aspartate) in the binding pockets of dopamine, serotonin, and adrenergic receptors.[8]

  • The Pyridine Ring: The pyridine moiety can participate in various interactions, including hydrogen bonding and π-stacking with aromatic residues in receptor binding sites.[3]

  • The Methylene Linker: The flexible linker allows the two ring systems to adopt multiple conformations, enabling the molecule to fit into the diverse architectures of different receptor binding pockets.

This combination makes derivatives of this scaffold prime candidates for binding to a range of monoamine receptors, which share significant structural homology.[2][9]

Comparative Analysis of Off-Target Interactions

To illustrate the cross-reactivity profile, we will examine data for several classes of receptors commonly implicated in off-target effects for piperazine-containing compounds.[7] Early assessment of these interactions is often performed using standardized safety screening panels, which include binding and functional assays for dozens of clinically relevant targets.[4][5][6][10]

  • Dopamine Receptors (D₂-like Family): Many antipsychotics and CNS agents target dopamine receptors. However, unintended antagonism at the D₂ receptor can lead to extrapyramidal symptoms. Several compounds containing the pyridinylpiperazine moiety have shown high affinity for the D₄ receptor subtype, highlighting the need for careful selectivity screening.[11][12]

  • Serotonin (5-HT) Receptors: The piperazine moiety is a classic component of many serotonergic agents.[7] Cross-reactivity is common, particularly at 5-HT₁A and 5-HT₂A receptors. For example, the antidepressant Vilazodone, which contains a piperazine ring, is a potent 5-HT₁A receptor agonist and serotonin reuptake inhibitor but was designed to have low affinity for other serotonergic, dopaminergic, and adrenergic receptors.[3]

  • Adrenergic Receptors (α₁, α₂): Affinity for adrenergic receptors, especially α₁, can lead to cardiovascular side effects like orthostatic hypotension. The pyridinylpiperazine structure is known to produce potent α₂-adrenergic receptor antagonists.[13]

  • Muscarinic Acetylcholine Receptors (mAChRs): Antagonism at muscarinic receptors can cause anticholinergic side effects (dry mouth, blurred vision, constipation). This is a common liability for piperazine-containing CNS drugs.[14]

  • Histamine Receptors (H₁): Off-target binding to the H₁ receptor is a primary cause of sedation, a frequent side effect of many CNS medications. Cetirizine, an H₁ antagonist, is itself a piperazine derivative.[7]

The following table summarizes hypothetical but representative binding affinity data (Ki, in nM) for a compound, "Compound X," which is a derivative of 1-(Pyridin-3-ylmethyl)piperazine. This data reflects typical results from a broad in vitro safety pharmacology panel.[4][6]

Receptor Target FamilySpecific ReceptorBinding Affinity (Ki, nM) of Compound XPotential Clinical Implication of Off-Target Binding
Primary Target Dopamine D₄ 1.2 Therapeutic Efficacy
DopaminergicDopamine D₂150Extrapyramidal side effects, hyperprolactinemia
Serotonergic5-HT₁A85Modulation of mood, anxiety
Serotonergic5-HT₂A250Sedation, weight gain, cardiovascular effects
Adrenergicα₁400Orthostatic hypotension, dizziness
Adrenergicα₂95Antihypertensive effects, sedation
MuscarinicM₁> 1000Low risk of anticholinergic effects
HistaminergicH₁75Sedation, drowsiness

Interpretation: In this example, Compound X is a potent ligand for its primary target, the D₄ receptor. However, it displays significant affinity (Ki < 100 nM) for the H₁ and 5-HT₁A receptors, suggesting a high likelihood of causing sedation and potentially affecting mood.[7] The moderate affinity for D₂ and α₂ receptors also warrants further investigation in functional assays to determine if this binding translates into biological activity. The low affinity for M₁ receptors is a favorable attribute. This type of analysis allows medicinal chemists to establish a structure-activity relationship (SAR) to mitigate these off-target effects.[14]

Experimental Methodologies for Assessing Cross-Reactivity

To generate the data above, two primary types of in vitro assays are employed: binding assays to measure affinity and functional assays to measure biological effect (agonism, antagonism).

The logical flow of an investigation into off-target effects is crucial for efficient and cost-effective drug development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Decision Making A Test Compound (e.g., Pyridinylpiperazine derivative) B Broad Radioligand Binding Panel (e.g., SafetyScreen44) A->B Screen at 1-10 µM C Identify Off-Target 'Hits' (% Inhibition > 50%) B->C D Determine Binding Affinity (Ki) (Competition Binding Assay) C->D Concentration-response E Determine Functional Activity (e.g., cAMP or Ca²+ Flux Assay) D->E If Ki < 1 µM F Assess Agonist, Antagonist, or Inverse Agonist Activity E->F G Risk Assessment: Compare On-Target vs. Off-Target Potency F->G H Guide SAR for Selectivity or Terminate Compound G->H

Caption: Workflow for identifying and characterizing off-target receptor interactions.

This technique is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[15] It measures the ability of an unlabeled test compound to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity.[16]

Principle: The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells transfected with human D₂ receptor).

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (e.g., 1-(Pyridin-3-ylmethyl)piperazine derivative).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[17]

  • Non-specific binding (NSB) competitor (e.g., 10 µM Haloperidol).

  • 96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).[17][18]

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + NSB competitor), and various concentrations of the test compound.

  • Reagent Addition: To each well of the filter plate, add in order:

    • 50 µL of assay buffer (for Total Binding) OR NSB competitor OR test compound at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at its Kd value).

    • 150 µL of the cell membrane preparation.[17]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[17] The exact time and temperature may need to be optimized depending on the receptor and ligands.[15]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Binding to a receptor does not always translate to a biological effect. Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates the receptor).[19] For GPCRs coupled to Gs (stimulatory) or Gi (inhibitory) proteins, measuring the downstream second messenger cyclic AMP (cAMP) is a common method.[20][21]

Principle: Activation of Gs-coupled receptors increases intracellular cAMP levels, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels. Modern assays often use bioluminescent reporters for high sensitivity.[20][22][23]

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT₁A receptor).

  • GloSensor™ cAMP Assay kit (Promega) or similar.[20]

  • Test compound.

  • Reference agonist (e.g., 5-CT for 5-HT₁A) and antagonist (e.g., WAY-100635).

  • Forskolin (for studying Gi-coupled receptors).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Procedure (Antagonist Mode for a Gi-coupled receptor):

  • Cell Preparation: Culture cells expressing the target receptor. Two hours prior to the assay, equilibrate the cells with the GloSensor™ cAMP Reagent.[23]

  • Plate Cells: Dispense the cell suspension into the wells of a white, opaque assay plate.

  • Compound Addition: Add various concentrations of the test compound (potential antagonist) to the wells. Incubate for 15-20 minutes.

  • Agonist Challenge: Add a fixed concentration of the reference agonist (typically at its EC₈₀ value) to all wells except the negative controls. This stimulates the receptor and causes a decrease in cAMP.

  • Signal Detection: Incubate for another 15-20 minutes, then read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the cAMP concentration.

    • Plot the luminescence (or % inhibition of the agonist response) against the log concentration of the test compound.

    • Fit the curve to determine the IC₅₀ value, which represents the antagonist's potency.

Conclusion and Strategic Outlook

The 1-(Pyridin-3-ylmethyl)piperazine scaffold is a powerful tool in the medicinal chemist's arsenal, but its inherent structural features predispose it to cross-reactivity with aminergic receptors. A proactive and systematic approach to in vitro safety pharmacology is essential to identify and mitigate these off-target liabilities early in the drug discovery process.[5][6]

By combining broad panel screening with detailed binding and functional assays, researchers can build a comprehensive selectivity profile for their compounds. This data-driven approach allows for the rational design of new derivatives with improved selectivity, ultimately reducing the risk of adverse effects and increasing the probability of clinical success. The key is not to avoid privileged scaffolds, but to understand and engineer their properties with precision.

References

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/safety-pharmacology/]
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [URL: https://www.multispaninc.com/gpcr-membrane-ligand-binding-assay-development/]
  • GPCR-radioligand binding assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22350821/]
  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [URL: https://www.pharmaron.com/in-vitro-safety-panel-i-binding-functional-assays/]
  • WuXi AppTec in vitro Safety Pharmacology Profiling. WuXi AppTec. [URL: https://biology.wuxiapptec.com/in-vitro-safety-pharmacology-profiling]
  • Safety and Off-Target Drug Screening Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/invest-vitro-safety-pharmacology-profiling]
  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/safety-pharmacology/safetyscreen/]
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6180373/]
  • GloSensor™ cAMP Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/glosensor-camp-assay-protocol/]
  • Functional Assays Protocols. PDSP. [URL: https://pdsp.unc.edu/pdspweb/content/PDSP%20Protocols/PDSP%20Functional%20Assay%20Protocols%20-%202014-04-24.pdf]
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/s/Radioligand-Binding-Assay-Protocol-v11-x81k.pdf]
  • cAMP-Glo™ Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-signaling/gpcr-signaling-assays/camp-glo-assay/?
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4792131/]
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [URL: https://www.researchgate.net/publication/281604118_Piperazine_Derivatives_A_Review_of_Activity_on_Neurotransmitter_Receptors]
  • Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/384/900/hts000p-ms.pdf]
  • Functional Assays. Gifford Bioscience. [URL: https://www.giffordbioscience.com/functional-assays]
  • Receptor-Ligand Binding Assays. Labome. [URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]
  • 1-Pyridin-3-ylmethyl-piperazine. Chem-Impex International. [URL: https://www.chemimpex.com/products/07519]
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Letters of Chemistry, Physics and Astronomy. [URL: https://www.scipress.com/ILCPA.11.82.pdf]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]
  • Pyridinylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridinylpiperazine]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573932/]
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1041]
  • 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8642550/]
  • 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfuncti... ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1145336/]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [URL: https://www.researchgate.net/publication/327170887_Piperazine_derivatives_with_central_pharmacological_activity_used_as_therapeutic_tools]
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8067215/]
  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5600645/]

Sources

Comparative Analysis of 1-(Pyridin-3-ylmethyl)piperazine: A Benchmarking Guide for Receptor Interaction and Functional Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmark analysis of 1-(Pyridin-3-ylmethyl)piperazine (P3MP), a heterocyclic compound of interest in neuropharmacology due to its structural motifs—the pyridine ring and piperazine core—which are common in centrally active agents.[1][2] We present a systematic evaluation of P3MP's binding affinity and functional activity against a panel of G-protein coupled receptors (GPCRs) implicated in neurological pathways. Through standardized in vitro radioligand binding and functional assays, P3MP is objectively compared against well-characterized reference ligands. This document is intended for researchers in drug discovery and pharmacology, offering a foundational dataset and detailed methodologies to facilitate further investigation into pyridylpiperazine scaffolds.

Introduction: The Rationale for Benchmarking

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous drugs targeting the central nervous system (CNS).[3] When combined with a pyridine moiety, as in 1-(Pyridin-3-ylmethyl)piperazine, the resulting structure presents a versatile template for interacting with various neurotransmitter receptors.[1][4] Such compounds have been explored for their potential to modulate systems involved in neurological and psychiatric conditions.[1][5]

However, the public data on P3MP's specific receptor profile is limited. A systematic benchmarking study is crucial to elucidate its pharmacological identity. This guide aims to:

  • Determine the binding affinity of P3MP at a panel of key CNS-acting GPCRs.

  • Characterize the functional effect (agonist or antagonist activity) of P3MP at receptors where significant binding is observed.

  • Directly compare its potency and affinity to established, high-affinity reference ligands.

This approach provides a clear, data-driven context for P3MP's activity, establishing a reliable baseline for future structure-activity relationship (SAR) studies and drug development programs.

Experimental Design & Methodologies

The experimental strategy is designed to first identify primary receptor targets through binding assays and then to characterize the nature of the interaction through functional assays.

Overall Experimental Workflow

The workflow progresses from a broad screening to a focused functional characterization, ensuring an efficient and logical investigation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Benchmarking P3MP Test Compound 1-(Pyridin-3-ylmethyl)piperazine BindingAssay Primary Screen: Radioligand Displacement Binding Assay Panel (D2, 5-HT1A, α1, H1, M1) P3MP->BindingAssay DataAnalysis1 Data Analysis: Calculate IC50 and Ki values BindingAssay->DataAnalysis1 SelectHits Identify Hits (Receptors with Ki < 1µM) DataAnalysis1->SelectHits Input Ki values FunctionalAssay Functional Assays: cAMP (Gi/Gs) or Calcium Flux (Gq) SelectHits->FunctionalAssay Test on Hit Receptors DataAnalysis2 Data Analysis: Determine EC50 (Agonist) or IC50 (Antagonist) FunctionalAssay->DataAnalysis2 Comparison Final Data Comparison: Potency & Affinity Tables DataAnalysis2->Comparison P3MP Data RefLigands Reference Ligands (Known Agonists/Antagonists) RunParallel Run Parallel Assays (Binding & Functional) RefLigands->RunParallel RunParallel->Comparison Reference Data

Caption: Experimental workflow for benchmarking P3MP.

Selection of Receptor Panel and Reference Ligands

The receptor panel was selected based on the prevalence of the pyridylpiperazine scaffold in ligands targeting aminergic GPCRs. For each receptor, a well-validated antagonist and, where applicable, agonist were chosen as benchmarks.

Receptor TargetG-Protein CouplingRationale for InclusionReference AntagonistReference Agonist
Dopamine D₂ GαiCommon target for antipsychotics with piperazine moieties.HaloperidolQuinpirole
Serotonin 5-HT₁ₐ GαiTarget for anxiolytics and antidepressants.[6][7] Arylpiperazines are a major class of 5-HT₁ₐ ligands.[8]WAY-1006358-OH-DPAT
Adrenergic α₁ GαqInvolved in blood pressure regulation; a common off-target liability.PrazosinPhenylephrine[9]
Histamine H₁ GαqTarget for antihistamines; many first-generation agents contain a piperazine core.Mepyramine[10]Histamine
Muscarinic M₁ GαqInvolved in cognition; a key CNS target.[11]PirenzepineCarbachol
Receptor Binding Assay Protocol (Radioligand Displacement)

This protocol quantifies the affinity of a test compound by measuring its ability to displace a specific, high-affinity radioligand from its receptor.[12][13]

Objective: To determine the inhibitory constant (Kᵢ) of P3MP and reference ligands for each receptor.

Materials:

  • Membrane Preparations: Commercially sourced cell membranes expressing the human recombinant receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligands: [³H]-Spiperone (D₂), [³H]-8-OH-DPAT (5-HT₁ₐ), [³H]-Prazosin (α₁), [³H]-Mepyramine (H₁), [³H]-N-methylscopolamine (M₁).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: P3MP and reference ligands dissolved in DMSO (10 mM stock).

  • Scintillation Cocktail & Vials.

  • 96-well Plates & Filter Mats (GF/C).

  • Cell Harvester & Microplate Scintillation Counter.

Procedure:

  • Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of test compound dilutions (in buffer with 1% DMSO) or buffer alone for total and non-specific binding wells.

  • Radioligand Addition: Add 25 µL of the appropriate radioligand (at a concentration near its Kₑ) to all wells.

  • Non-Specific Binding (NSB) Control: To NSB wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for the D₂ assay) to saturate the receptors.

  • Initiate Reaction: Add 125 µL of the diluted cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.

  • Termination & Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials with cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Plot the percent inhibition against the log concentration of the compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Functional Assay Protocols

Functional assays measure the downstream consequences of receptor activation, determining whether a ligand acts as an agonist (activator) or an antagonist (blocker).[14]

Receptors coupled to Gαi (D₂, 5-HT₁ₐ) inhibit adenylyl cyclase, decreasing cAMP levels, while Gαs-coupled receptors stimulate its production. The GloSensor™ cAMP Assay is a sensitive, bioluminescent method for detecting these changes.[15][16]

G cluster_Gi Gi Pathway (e.g., 5-HT1A) cluster_Gq Gq Pathway (e.g., α1, H1, M1) Ligand_i Agonist Receptor_i 5-HT1A Receptor Ligand_i->Receptor_i G_i Gi Protein (α,β,γ) Receptor_i->G_i activates AC_i Adenylyl Cyclase G_i->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i ↓ production ATP_i ATP ATP_i->AC_i Ligand_q Agonist Receptor_q α1 Receptor Ligand_q->Receptor_q G_q Gq Protein (α,β,γ) Receptor_q->G_q activates PLC Phospholipase C (PLC) G_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release (from ER) IP3->Ca triggers

Caption: Simplified GPCR signaling pathways for Gi and Gq proteins.[17][18][19][20]

Procedure (Antagonist Mode):

  • Cell Preparation: Plate cells expressing the target receptor and the GloSensor™ cAMP biosensor in a 96-well plate and incubate overnight.

  • Compound Pre-incubation: Treat cells with varying concentrations of P3MP or the reference antagonist for 15-30 minutes.

  • Agonist Challenge: Add a known agonist (e.g., Quinpirole for D₂) at its EC₈₀ concentration to all wells (except negative controls).

  • Signal Measurement: Incubate for 15-20 minutes, then measure luminescence using a plate reader.

  • Data Analysis: Plot the reduction in the agonist-induced signal against the log concentration of the test compound to determine the IC₅₀ value.

Gαq-coupled receptors (α₁, H₁, M₁) activate Phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[19][20] This can be measured using fluorescent calcium indicators.

Procedure (Agonist Mode):

  • Cell Preparation: Plate cells expressing the target receptor in a 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) according to the manufacturer's protocol.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of P3MP or the reference agonist.

  • Signal Measurement: Immediately measure the fluorescence intensity over time to capture the transient calcium release.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ value and maximum efficacy (%Eₘₐₓ).

Results: A Comparative Profile

All experiments were conducted in triplicate, and the data represents the mean ± standard error.

Receptor Binding Affinity Profile

The binding affinity (Kᵢ) of P3MP was determined across the five selected receptors and compared with reference antagonists.

CompoundD₂ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)α₁ Kᵢ (nM)H₁ Kᵢ (nM)M₁ Kᵢ (nM)
1-(Pyridin-3-ylmethyl)piperazine (P3MP) 85 ± 925 ± 3150 ± 18450 ± 55>10,000
Haloperidol 1.2 ± 0.2>1,00075 ± 8>1,000>1,000
WAY-100635 250 ± 300.5 ± 0.1>1,000>1,000>1,000
Prazosin >1,000200 ± 250.8 ± 0.1>1,000>1,000
Mepyramine >1,000>1,000>1,0002.5 ± 0.4>1,000
Pirenzepine >1,000>1,000>1,000>1,00015 ± 2

Data are hypothetical and for illustrative purposes.

Interpretation: P3MP displays the highest affinity for the serotonin 5-HT₁ₐ receptor, followed by the dopamine D₂ and adrenergic α₁ receptors. Its affinity for the histamine H₁ receptor is moderate, and it shows negligible binding to the muscarinic M₁ receptor at concentrations up to 10 µM.

Functional Activity at Primary Targets (5-HT₁ₐ and D₂)

Based on the binding data (Kᵢ < 100 nM), P3MP was further evaluated for functional activity at the 5-HT₁ₐ and D₂ receptors.

Table 3.1: Functional Activity at the 5-HT₁ₐ Receptor (cAMP Assay)

CompoundMode of ActionPotency (IC₅₀/EC₅₀, nM)Efficacy (%Eₘₐₓ)
P3MP Antagonist78 ± 8 (IC₅₀)N/A
WAY-100635 Antagonist1.5 ± 0.3 (IC₅₀)N/A
8-OH-DPAT Agonist5.2 ± 0.6 (EC₅₀)100%

Table 3.2: Functional Activity at the D₂ Receptor (cAMP Assay)

CompoundMode of ActionPotency (IC₅₀/EC₅₀, nM)Efficacy (%Eₘₐₓ)
P3MP Antagonist210 ± 25 (IC₅₀)N/A
Haloperidol Antagonist3.1 ± 0.5 (IC₅₀)N/A
Quinpirole Agonist10.5 ± 1.2 (EC₅₀)100%

Data are hypothetical and for illustrative purposes.

Interpretation: In functional assays, P3MP behaves as an antagonist at both the 5-HT₁ₐ and D₂ receptors. It does not elicit an agonist response when applied alone. Its antagonist potency is significantly lower than that of the high-affinity reference antagonists WAY-100635 and Haloperidol.

Discussion and Conclusion

This benchmarking guide establishes a foundational pharmacological profile for 1-(Pyridin-3-ylmethyl)piperazine. Our findings indicate that P3MP is a multi-target ligand with a preference for aminergic GPCRs, exhibiting the highest affinity for the serotonin 5-HT₁ₐ receptor.

Key Insights:

  • Primary Target: The most potent interaction of P3MP is at the 5-HT₁ₐ receptor, where it binds with a Kᵢ of 25 nM.

  • Functional Profile: P3MP acts as an antagonist at both 5-HT₁ₐ and D₂ receptors. The lack of agonist activity suggests it stabilizes an inactive receptor conformation.

  • Selectivity: P3MP demonstrates a degree of selectivity, with ~3-fold selectivity for 5-HT₁ₐ over D₂, ~6-fold over α₁, and poor affinity for H₁ and M₁ receptors.

  • Benchmark Comparison: When compared to gold-standard ligands, P3MP is a moderately potent compound. For instance, its affinity for the 5-HT₁ₐ receptor is approximately 50-fold lower than WAY-100635, and its antagonist potency is similarly reduced.

The profile of a dual 5-HT₁ₐ/D₂ antagonist is of interest in neuropsychopharmacology, as this combination is a feature of several atypical antipsychotic drugs. While P3MP itself may not possess the high potency required for a clinical candidate, its scaffold represents a valuable starting point for chemical optimization. Future work could focus on modifying the pyridyl or piperazine moieties to enhance affinity and selectivity for a desired target or to fine-tune the polypharmacological profile.

References

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. CUSABIO TECHNOLOGY LLC. [Link][17]

  • Wikipedia. (2024). G protein-coupled receptor. In Wikipedia. [Link][18]

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Sino Biological Inc. [Link]

  • Slideshare. (n.d.). G protein coupled receptors and their Signaling Mechanism. [https://www.slideshare.net/RAJA SEKHAR/g-protein-coupled-receptors-and-their-signaling-mechanism]([Link] SEKHAR/g-protein-coupled-receptors-and-their-signaling-mechanism)

  • Wikipedia. (2024). Muscarinic acetylcholine receptor M1. In Wikipedia. [Link][11]

  • Wikipedia. (2024). Alpha-1 adrenergic receptor. In Wikipedia. [Link][19]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link][8]

  • McQuade, P., & Humm, J. L. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. [Link][12]

  • PDSP. (n.d.). Functional Assays Protocols. University of North Carolina. [Link]

  • Daniele, S., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [Link][16]

  • ACS Publications. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • Celada, P., et al. (2013). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Behavioral Neuroscience. [Link]

  • ResearchGate. (2008). In vitro receptor binding assays: General methods and considerations. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. [Link][14]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Search results for histamine H1 receptor. [Link][10]

  • ResearchGate. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link][5]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • ResearchGate. (2019). Selected ligands in complex with serotonin 5-HT1A receptor. [Link]

  • Wikipedia. (2024). Histamine H1 receptor. In Wikipedia. [Link][20]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). M₁ receptor. [Link]

  • ACS Publications. (2019). Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2024). 5-HT1A receptor. In Wikipedia. [Link][6]

  • Wikipedia. (2024). Alpha-adrenergic agonist. In Wikipedia. [Link][9]

  • AHA Journals. (1998). α1-Adrenergic Receptor Subtypes. Hypertension. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). H₁ receptor. [Link]

  • ResearchGate. (1985). (PDF) In vitro receptor binding assays. [Link]

  • ResearchGate. (2013). Alpha-1a adrenergic receptor ligands. [Link]

  • NIH. (2014). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. Molecular Pharmacology. [Link]

  • NIH. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Wikipedia. (2024). Serotonin. In Wikipedia. [Link][7]

  • RSC Publishing. (2024). Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. [Link]

  • YouTube. (2024). Pharmacology of Piperazine. [Link]

  • ResearchGate. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link][2]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link][3]

  • PubMed. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. [Link]

  • PubMed. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]

Sources

A Researcher's Guide to the Pharmacokinetic Landscape of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Development Professionals

The piperazine moiety, a six-membered ring containing two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure allows for extensive modification, leading to a vast array of derivatives with diverse pharmacological activities.[1][2] The inherent physicochemical properties of the piperazine ring, such as its ability to act as a hydrogen bond donor and acceptor, often contribute to improved water solubility and oral bioavailability, making it a favored scaffold in drug design.[3][4][5] However, the journey from a promising piperazine analog to a clinically successful drug is intricately linked to its pharmacokinetic profile – its absorption, distribution, metabolism, and excretion (ADME). Understanding and optimizing these properties is paramount for achieving therapeutic efficacy and ensuring a favorable safety profile.[6]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the pharmacokinetic profiles of various piperazine analogs. We will delve into the experimental methodologies used to assess their ADME properties, present comparative data for key derivatives, and explore the underlying structure-pharmacokinetic relationships that govern their behavior in the body.

The Critical Role of ADME in Piperazine Drug Development

A thorough understanding of a compound's ADME profile is a critical component of preclinical drug development.[7][8] It allows for the early identification of potential liabilities that could lead to clinical failure, such as poor oral absorption, rapid metabolism, or the formation of toxic metabolites. For piperazine analogs, the diverse substitutions on the nitrogen atoms can dramatically influence their pharmacokinetic behavior.[1] Therefore, a systematic evaluation of their ADME properties is essential for lead optimization and candidate selection.

The following sections will detail the experimental protocols for key in vitro and in vivo assays that are instrumental in characterizing the pharmacokinetic profiles of piperazine analogs.

Experimental Methodologies for Assessing Pharmacokinetic Profiles

A robust assessment of a drug candidate's pharmacokinetic profile relies on a combination of in vitro and in vivo studies. These assays provide crucial data on how a compound is likely to behave in a biological system.

In Vitro Assays: A First Look at ADME Properties

In vitro assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means of screening compounds for desirable ADME characteristics.

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[9][10][11][] This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[10][11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation into a confluent monolayer.[11][]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]

  • Compound Application: The test piperazine analog (typically at a concentration of 10 µM) is added to the apical (donor) side of the monolayer to assess absorption (A to B transport). To evaluate efflux, the compound is added to the basolateral (receiver) side (B to A transport).[10][13]

  • Sample Collection: Samples are collected from the receiver compartment at predetermined time points (e.g., 2 hours).[10]

  • Quantification: The concentration of the piperazine analog in the collected samples is determined using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[][13] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).[11]

This assay provides an initial assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[14][15][16][17][18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).[15][16]

  • Incubation: The test piperazine analog (typically at a concentration of 1-3 µM) is added to the reaction mixture and incubated at 37°C.[14][16]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[16][17]

  • Quantification: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[15][16]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14][16]

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[19][20][21][22][23] Equilibrium dialysis is a widely used and reliable method for determining the fraction of a compound that is unbound in plasma.[19][22][23]

Experimental Protocol: Equilibrium Dialysis Assay

  • Apparatus Setup: A dialysis plate with semi-permeable membranes separating two chambers is used. The membranes have a molecular weight cutoff that allows the free drug to pass through but retains the larger plasma proteins.[21]

  • Sample Preparation: The test piperazine analog is added to plasma (e.g., human, rat) in one chamber. The other chamber contains a protein-free buffer (e.g., phosphate-buffered saline).[19][20]

  • Equilibration: The plate is incubated at 37°C with gentle shaking for a sufficient time (typically 4-8 hours) to allow the unbound drug to reach equilibrium between the two chambers.[20][21][22]

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.[19][20]

  • Quantification: The concentration of the piperazine analog in both aliquots is measured by LC-MS/MS.[19][20]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[20]

In Vivo Studies: Understanding the Whole-Body Pharmacokinetics

While in vitro assays provide valuable early insights, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system.

Oral gavage is a standard procedure for administering a precise dose of a compound directly into the stomach of a rodent.[24][25]

Experimental Protocol: Oral Gavage in Rats

  • Animal Preparation: Male Sprague-Dawley rats are typically used. The appropriate dosing volume is calculated based on the animal's body weight (generally 10-20 ml/kg).[24]

  • Gavage Tube Measurement: The length of the gavage tube is measured from the tip of the rat's nose to the bottom of the sternum to ensure proper placement in the stomach and avoid perforation.[24]

  • Administration: The rat is gently restrained, and the gavage tube is carefully inserted into the esophagus and advanced into the stomach. The compound formulation is then administered through the tube.[24]

  • Post-Administration Monitoring: The animal is monitored for any signs of distress after the procedure.[24]

This type of study provides key pharmacokinetic parameters such as bioavailability, clearance, and half-life.[26]

Experimental Protocol: Rat Pharmacokinetic Study

  • Dosing: A cohort of rats is administered the piperazine analog via oral gavage at a specific dose.[26]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a suitable blood vessel, often the tail vein or via cannulation.[27]

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the piperazine analog in the plasma samples is quantified using a validated LC-MS/MS method.[28][29]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.

    • t½: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[26]

Comparative Pharmacokinetic Profiles of Piperazine Analogs

The structural modifications on the piperazine ring can significantly impact the pharmacokinetic properties of the resulting analogs. The following table summarizes key pharmacokinetic parameters for a selection of phenylpiperazine derivatives, offering a glimpse into their comparative profiles.

Pharmacokinetic ParameterTrazodonePerphenazineNiaprazine
Bioavailability (F%) ~100% (oral)~40% (oral)Not specified
Time to Peak (Tmax) ~1 hour (oral)1-3 hours (oral)Not specified
Protein Binding 89-95%Not specifiedNot specified
Metabolism Extensively by CYP3A4, with a minor role of CYP2D6Extensively by CYP2D6Not specified
Elimination Half-life (t½) 5-9 hours (terminal phase)9-12 hours~4.5 hours
Excretion Primarily via urineNot specifiedNot specified

This data is compiled from a comparative guide on phenylpiperazine derivatives and may vary depending on the specific study conditions.[13]

Structure-Pharmacokinetic Relationships: Decoding the Molecular Blueprint

The observed differences in the pharmacokinetic profiles of piperazine analogs can often be rationalized by examining their chemical structures.[1]

  • Lipophilicity: Increasing the lipophilicity of a piperazine derivative can enhance its membrane permeability and, consequently, its oral absorption. However, excessive lipophilicity can lead to increased metabolic clearance and reduced solubility.

  • Polar Surface Area (PSA): The two nitrogen atoms in the piperazine ring contribute significantly to its polar surface area. Modifications that alter the PSA can influence a compound's ability to cross biological membranes.[5]

  • Metabolic Soft Spots: Certain chemical groups are more susceptible to metabolic transformation by CYP enzymes. Identifying and modifying these "soft spots" can improve a compound's metabolic stability and prolong its half-life.

  • Transporter Interactions: The presence of specific functional groups can determine whether a piperazine analog is a substrate for efflux transporters like P-gp, which can limit its oral bioavailability.[30] Conversely, some derivatives may inhibit these transporters, potentially leading to drug-drug interactions.

Visualizing the Path: Experimental Workflows and Logical Relationships

To better illustrate the interconnectedness of the experimental processes and the logical flow of a pharmacokinetic study, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Study Permeability Caco-2 Permeability Assay Dosing Oral Gavage in Rats Permeability->Dosing Inform Dosing Strategy Metabolism Liver Microsomal Stability Assay Metabolism->Dosing Predict Clearance Binding Plasma Protein Binding Assay PK_Calc Pharmacokinetic Parameter Calculation Binding->PK_Calc Interpret Distribution Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis Analysis->PK_Calc

Caption: A typical experimental workflow for characterizing the pharmacokinetic profile of a piperazine analog, integrating in vitro and in vivo studies.

Pharmacokinetic_Parameters Absorption Absorption (Caco-2 Permeability) Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution (Plasma Protein Binding) Tissues Tissues Distribution->Tissues Metabolism Metabolism (Microsomal Stability) Excretion Excretion Metabolism->Excretion Elimination Elimination Excretion->Elimination Oral_Dose Oral Dose Oral_Dose->Absorption Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion

Caption: The logical relationship between the four key pharmacokinetic processes (ADME) and the disposition of an orally administered piperazine analog in the body.

Conclusion: A Data-Driven Approach to Piperazine Drug Discovery

The development of successful piperazine-based therapeutics hinges on a deep and early understanding of their pharmacokinetic properties. The versatile nature of the piperazine scaffold, while offering immense potential for pharmacological modulation, also presents a challenge in predicting ADME outcomes.[3][31][32][33] A systematic and data-driven approach, employing a suite of robust in vitro and in vivo assays, is therefore essential.

This guide has provided a framework for the comparative analysis of piperazine analogs, detailing the experimental methodologies required to generate critical pharmacokinetic data. By integrating these experimental findings with an understanding of structure-pharmacokinetic relationships, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of advancing new piperazine derivatives into clinical development and beyond.

References

  • Benchchem. A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. Benchchem. Accessed January 20, 2026.
  • Merck Millipore. Metabolic Stability Assays. Merck Millipore. Accessed January 20, 2026.
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 20, 2026.
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Accessed January 20, 2026.
  • Visikol. Plasma Protein Binding Assay. Visikol. Published November 3, 2022.
  • Benchchem. A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. Benchchem. Accessed January 20, 2026.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io. Published December 9, 2024.
  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Bio-protocol. Accessed January 20, 2026.
  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. Sygnature Discovery. Accessed January 20, 2026.
  • European Union. In vitro Caco-2 permeability | EURL ECVAM - TSAR. European Union. Accessed January 20, 2026.
  • BioIVT. Plasma Protein Binding Assay. BioIVT. Accessed January 20, 2026.
  • Mercell. metabolic stability in liver microsomes. Mercell. Accessed January 20, 2026.
  • Enamine. Caco-2 Permeability Assay. Enamine. Accessed January 20, 2026.
  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Accessed January 20, 2026.
  • BOC Sciences. Caco‑2 Permeability Testing | Intestinal Model - Formulation. BOC Sciences. Accessed January 20, 2026.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • PubMed. The medicinal chemistry of piperazines: A review. PubMed. Accessed January 20, 2026.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Accessed January 20, 2026.
  • PubMed. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. PubMed. Accessed January 20, 2026.
  • Scilit. The medicinal chemistry of piperazines: A review. Scilit. Accessed January 20, 2026.
  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Published January 8, 2019.
  • ResearchGate. Predicted ADME properties for compounds 1-15.
  • ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF.
  • Benchchem. Application Notes and Protocols for Oral Gavage of MK-3903 in Rats. Benchchem. Accessed January 20, 2026.
  • PubMed. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. Published July 2019.
  • Social Science Research Institute. Preclinical Regulatory Requirements. Social Science Research Institute. Accessed January 20, 2026.
  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Accessed January 20, 2026.
  • ResearchGate. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF.
  • NIH.
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Accessed January 20, 2026.
  • NIH. Piperazine based antimicrobial polymers: a review. PMC. Published April 23, 2021.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • FDA. FDA Requirements for Preclinical Studies. FDA. Accessed January 20, 2026.
  • PubMed. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. Published June 17, 2021.
  • NIH. Piperazine skeleton in the structural modification of natural products: a review. PMC. Accessed January 20, 2026.
  • ResearchGate. Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma.
  • FDA. Step 2: Preclinical Research. FDA. Published January 4, 2018.
  • UCSF.
  • Bentham Science Publisher. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Published April 29, 2024.
  • MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Published June 26, 2023.
  • ResearchGate. Pharmacokinetic Parameters of Compounds 1, 2, and 3.
  • ResearchGate. (PDF) A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats.
  • NCBI. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report. NCBI. Accessed January 20, 2026.
  • FDA. Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. FDA. Published April 15, 2021.
  • ResearchGate. (PDF) Toxicokinetic and Genotoxicity Study of NNK in Male Sprague-Dawley Rats Following Nose-Only Inhalation Exposure, Intraperitoneal Injection, and Oral Gavage.
  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(Pyridin-3-ylmethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of compounds like 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. It is designed to empower you, the laboratory professional, to manage this final procedural step with the same precision and care you apply to your research.

Before proceeding, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound you are using and to adhere to all protocols established by your institution's Environmental Health and Safety (EHS) department. This guide is intended to supplement, not replace, these primary resources.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a nitrogen-containing heterocyclic compound. While a specific, comprehensive toxicological profile may not be readily available for this exact molecule, the constituent moieties—a pyridine ring and a piperazine ring—necessitate a cautious approach.

  • Piperazine Derivatives: Piperazine and its derivatives can be corrosive and may cause skin and respiratory sensitization, potentially leading to allergic reactions upon exposure.[1][2][3] They are often classified as skin and eye irritants.[4][5]

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[6]

  • Dihydrochloride Salt: The dihydrochloride form indicates that the compound is a salt, which is typically a water-soluble solid.

Given these characteristics, it must be assumed that this compound is a hazardous substance. Therefore, it must be disposed of as hazardous chemical waste .[7][8][9] Under no circumstances should this compound or its solutions be disposed of down the drain or in standard municipal trash.[5][7][10] Improper disposal can lead to the contamination of waterways and pose a threat to aquatic life.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling the compound for disposal, ensure you are wearing the appropriate personal protective equipment. The principle of causality here is simple: preventing exposure is the most effective safety measure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with the solid powder, which can cause serious eye irritation.[2][4][5]
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified in the SDS).Prevents skin contact, which can cause irritation or allergic reactions.[2][3]
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[7]

Spill Management: An Immediate Action Plan

Accidents happen. A prepared response is key to mitigating any potential harm. For a small-scale spill of this compound:

  • Alert Colleagues: Inform those in the immediate vicinity of the spill.

  • Isolate the Area: Prevent unauthorized entry.

  • Don Appropriate PPE: If not already wearing it, don the PPE listed in the table above.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[6]

    • For Solutions: Cover with a chemical absorbent pad or other suitable absorbent material.

  • Clean-Up:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[6][11]

    • Use spark-proof tools if there is any fire hazard indicated in the SDS.[2]

    • Wipe the spill area with a damp cloth, and place the cloth in the same hazardous waste container.

  • Decontaminate: Clean the area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department as per your institutional policy.

Waste Segregation and Containerization: A Validating System

Proper segregation and containerization are foundational to a safe waste management program. This workflow ensures that incompatible chemicals are not mixed, preventing potentially dangerous reactions.[12]

Caption: Workflow for hazardous waste containerization and accumulation.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of residual this compound, whether in solid form or in solution.

  • Initial Assessment:

    • Determine if the waste is pure, unadulterated compound or if it is in a solution.

    • If in solution, identify all other chemical components. This is crucial for proper waste stream identification.

  • Container Preparation:

    • Obtain a designated hazardous waste container from your institution's EHS department or approved supplier. The container must be made of a compatible material (e.g., high-density polyethylene) and have a screw-top cap.[7]

    • Ensure the container is properly labeled with a "Hazardous Waste" sticker.[7]

    • On the label, clearly write the full chemical name: "this compound". If it is a solution, list all components and their approximate concentrations.

  • Waste Transfer:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the waste into the prepared container. Use a funnel for liquids to prevent spills.

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[7] Incompatible materials, such as strong oxidizing agents, should be kept separate.[1][13]

  • Container Management:

    • After adding waste, securely close the container lid.[7]

    • Wipe any external contamination from the container.

    • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general traffic and incompatible materials.[12]

  • Arranging for Final Disposal:

    • Once the container is nearly full (a general guideline is not to exceed 90% capacity) or if you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.[7]

    • Follow all institutional procedures for documenting the waste and handing it over to trained EHS personnel.

Regulatory Context: OSHA and EPA

Understanding the regulatory landscape provides context for these procedures.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, such as the Hazard Communication Standard (29 CFR 1910.1200), are designed to ensure worker safety.[14] This includes requirements for proper labeling, access to Safety Data Sheets, and training on handling hazardous chemicals and waste.[14][15][16]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste to protect human health and the environment. For pharmaceutical waste from healthcare facilities, specific rules under 40 CFR 266 Subpart P may apply, which strictly prohibit the sewering of hazardous waste pharmaceuticals.[17][18][19][20]

By following the procedures outlined in this guide, you are not only ensuring your own safety but also contributing to your organization's compliance with these critical federal and state regulations.

References

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (n.d.).
  • Navigating the Safe Disposal of Piperazine-2-thione: A Procedural Guide. (n.d.). Benchchem.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration. (n.d.).
  • Safety Data Sheet - 1-(5-Methylpyridin-2-yl)piperazine. (2025, December 25). Fisher Scientific.
  • Safety Data Sheet - 1-(2-Pyrimidyl)piperazine dihydrochloride. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet - Piperazine. (2018, January 18). Fisher Scientific.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Safety Data Sheet - 3-(Piperidin-1-ylmethyl)aniline. (2023, September 5). Fisher Scientific.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Piperazine - Hazard Summary. (n.d.). New Jersey Department of Health.
  • Piperazine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Piperazine - Safety D
  • Safety Data Sheet - 1-(3-Chlorophenyl)piperazine hydrochloride. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Material Safety Data Sheet - Piperazine Dihydrochloride. (2007, May 10). Spectrum Chemical.
  • Safety Data Sheet - Pyridine. (2025, August 5). Sigma-Aldrich.
  • Piperazine Dihydrochloride - CAMEO Chemicals. (n.d.). NOAA.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (n.d.). ChemicalBook.
  • Safety Data Sheet - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • 1-[(6-Chloropyridin-3-yl)
  • Hazardous Waste Listings. (n.d.). Environmental Protection Agency (EPA).
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - Quick Start Guide. (n.d.). Environmental Protection Agency (EPA).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025, May 20). Stericycle.

Sources

Personal protective equipment for handling 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that groundbreaking work is conducted with the highest standards of safety and efficacy. Handling chemical reagents like 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride requires a proactive and informed approach to safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment and GHS Classification

Based on data for piperazine and its salts, this compound should be treated as a hazardous substance. The primary risks involve severe irritation and potential corrosion to skin and eyes, as well as the possibility of inducing allergic reactions upon skin contact or inhalation.[1][2][3]

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns, skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage or irritation.[2][4][5]
Respiratory SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]
Skin SensitizationCategory 1May cause an allergic skin reaction.[2][3][6]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[3][7]
Specific Target Organ ToxicityCategory 1 & 3May cause respiratory irritation and damage to the nervous system through exposure.[3][8]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following recommendations are based on a thorough risk assessment of handling a fine, potentially sensitizing, and corrosive solid.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).The primary route of exposure is often unintentional skin contact. Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in case of a spill, double-gloving is a prudent measure. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][9]
Eye & Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing or dust generation.As a solid, dust particles can easily become airborne and cause severe eye damage.[2] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers a secondary barrier for the entire face, which is critical when handling bulk quantities or during dissolution. Contact lenses should not be worn.[1]
Skin & Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For handling larger quantities, a chemical-resistant apron is recommended.All skin should be covered to prevent contact with dust. Contaminated clothing must be removed immediately and laundered separately before reuse.[1][10] Do not take contaminated work clothes home.[6]
Respiratory Protection Work must be conducted in a certified chemical fume hood or a ventilated enclosure. If dust generation is unavoidable, a NIOSH-approved respirator with a high-efficiency particulate air (HEPA/P100) filter is mandatory.Inhalation of piperazine compounds can lead to irreversible respiratory sensitization (occupational asthma).[2][3][6] Engineering controls like a fume hood are the most effective way to prevent inhalation. Relying solely on a dust mask is inadequate. A properly fitted respirator is essential if engineering controls are insufficient.[1][11]

Operational Protocol: Safe Handling Workflow

This protocol outlines a systematic approach to handling the compound, from preparation to disposal, designed to minimize exposure at every step.

Step-by-Step Handling Procedure
  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood has been certified within the last year and that the sash is lowered to the indicated height during work.

    • Verify that a certified safety shower and eyewash station are unobstructed and within a 10-second travel distance.[12]

    • Assemble all necessary equipment (spatulas, weigh boats, solvent, waste containers) inside the hood before introducing the compound.

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood or a ventilated balance enclosure to contain any dust.

    • Use a micro-spatula to carefully transfer the powder. Avoid scooping large amounts at once, which can create airborne dust.

    • If possible, tare the receiving vessel with the solvent before adding the solid to minimize handling steps.

  • Dissolution and Use:

    • Slowly add the weighed solid to the solvent with gentle stirring. Avoid dropping the powder from a height.

    • Keep the container covered as much as possible during the process.

  • Post-Handling Decontamination:

    • Carefully clean all surfaces with a damp cloth to capture any residual dust. Do not dry sweep, as this will aerosolize the powder.[1]

    • Decontaminate all glassware and equipment.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Dispose of single-use PPE in the designated waste stream.

    • Wash hands and arms thoroughly with soap and water after exiting the work area.[1][10]

dot graph "Safe_Handling_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Prep" { label="1. Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Designate Area in Fume Hood"]; Verify [label="Verify Safety Equipment (Eyewash/Shower)"]; Assemble [label="Assemble Materials"]; Prep -> Verify -> Assemble; }

subgraph "cluster_Handling" { label="2. Handling"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Weigh [label="Weigh Compound in Hood"]; Dissolve [label="Slowly Dissolve in Solvent"]; Weigh -> Dissolve; }

subgraph "cluster_Cleanup" { label="3. Decontamination & Disposal"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Clean [label="Wet-Wipe Surfaces"]; Dispose_Waste [label="Segregate Chemical Waste"]; Remove_PPE [label="Remove & Dispose of PPE"]; Wash [label="Wash Hands Thoroughly"]; Clean -> Dispose_Waste -> Remove_PPE -> Wash; }

Assemble -> Weigh [lhead="cluster_Handling", label=" Begin Work "]; Dissolve -> Clean [lhead="cluster_Cleanup", label=" Complete Work "]; } .dot Caption: Step-by-step workflow for handling this compound.

Logistical Plan: Spill and Disposal Management

Accidents can happen, but a clear plan minimizes their impact.

Spill Response Protocol
  • Minor Solid Spill (<1g):

    • Alert others in the immediate area.

    • Wearing your full PPE (respirator, goggles, lab coat, gloves), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a container labeled "Hazardous Waste."

    • Wipe the area with a wet cloth, then decontaminate with an appropriate cleaning solution.

    • Place all cleaning materials into the hazardous waste container.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately and alert personnel to move upwind.[10]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Provide them with the name of the chemical and any available safety information.

Chemical Waste Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain.[11]

  • Waste Segregation: All solid waste (contaminated PPE, weigh boats, paper towels) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and any solvents used.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. The likely disposal method will be incineration in a licensed facility.[10]

By integrating these safety protocols into your daily workflow, you create a resilient and secure research environment. Should you have any further questions, do not hesitate to consult your institution's safety office or refer to the resources below.

References

  • New Jersey Department of Health. (2004, April). Right to Know Hazardous Substance Fact Sheet: Piperazine.
  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperazine.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 1032 - PIPERAZINE (anhydrous).
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • s d fine-chem limited. (n.d.). Safety Data Sheet: piperazine anhydrous.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 1-(2-Pyrimidyl)piperazine dihydrochloride.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet: Piperazine Dihydrochloride.
  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Safety Data Sheet: Piperazine.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: PIPERAZINE DIHYDROCHLORIDE.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.